molecular formula C7H14O B052717 4-Methylcyclohexanol CAS No. 7731-29-5

4-Methylcyclohexanol

Cat. No.: B052717
CAS No.: 7731-29-5
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Description

4-Methylcyclohexanol is a versatile alicyclic alcohol of significant interest in chemical research and industrial process development. It exists as a mixture of cis and stereoisomers, a property that makes it a valuable model compound for studying stereochemistry, reaction kinetics, and solvent effects in organic synthesis. Its primary research application is as a high-boiling polar solvent, particularly useful in oxidation reactions, esterifications, and as a stabilizer for various chemical formulations. A key mechanistic study involving this compound is its use as a probe in the chromic acid oxidation test, where it serves as a classic example to demonstrate the different reactivity rates of secondary alcohols based on their stereochemical environment; the cis-isomer is oxidized more rapidly than the trans-isomer due to reduced steric hindrance in the formation of the chromate ester intermediate. Beyond synthetic chemistry, it finds utility in fragrance and flavor research as a synthetic intermediate for musk-like compounds, and in materials science for the development of polymers and plasticizers. This product is presented with a high level of purity and is characterized by GC/MS and NMR to ensure consistency for your research needs. It is intended for laboratory and research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
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InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)O
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Molecular Formula

C7H14O
Record name 4-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID0060434, DTXSID301032962, DTXSID701032964
Record name Cyclohexanol, 4-methyl-
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Record name cis-4-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 4-Methylcyclohexanol
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Boiling Point

173 °C
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Flash Point

70 °C c.c.
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.92
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.29 [mmHg]
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CAS No.

589-91-3, 7731-28-4, 7731-29-5
Record name 4-Methylcyclohexanol
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Melting Point

-9.2 °C (cis-isomer)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanol is a cyclic alcohol that exists as two stereoisomers, cis and trans. It is a colorless, viscous liquid with a characteristic odor. This document provides a comprehensive overview of the chemical and physical properties of this compound, tailored for professionals in research and drug development. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key property determinations are also provided, along with visualizations of its metabolic pathway and a common experimental workflow.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. Data is provided for the mixture of isomers as well as for the individual cis and trans isomers where available.

General Properties
PropertyValueReference
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1][2]
Appearance Colorless to yellowish viscous liquid[3]
CAS Number 589-91-3 (mixture)[1]
7731-28-4 (cis)[4]
7731-29-5 (trans)
Physical Properties
Propertycis-Isomertrans-IsomerMixture of IsomersReference
Boiling Point 171-173 °C173-175 °C171-173 °C[5]
Melting Point -9.2 °C--41 °C[2]
Density (g/mL) 0.917 @ 20 °C0.912 @ 25 °C0.914 @ 25 °C
Refractive Index (n20/D) 1.4611.4551.458
Flash Point 70 °C-70 °C[3][5]
Vapor Pressure --1.5 mmHg @ 30 °C[3]
Water Solubility Slightly solubleSlightly solubleSlightly soluble[1][6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and spectral properties of this compound.

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

  • Small glass bell (made from a sealed capillary tube)

  • Thermometer

Procedure:

  • Introduce a small amount (a few microliters) of this compound into a capillary tube.

  • Invert the capillary tube and gently tap it to ensure the liquid settles at the bottom.

  • Place a small, inverted glass bell into the capillary tube, ensuring it is submerged in the liquid.

  • Place the capillary tube assembly into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate. Observe the sample through the magnifying lens.

  • A slow, steady stream of bubbles will emerge from the bottom of the bell as the liquid heats up and its vapor pressure increases.

  • Continue heating until a rapid and continuous stream of bubbles is observed. Record the temperature at which this occurs. This is the initial point of the boiling range.

  • Turn off the heater and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and eventually stop. As the vapor inside the bell cools and contracts, the liquid will be drawn up into the bell.

  • Record the temperature at which the liquid enters the bell. This is the final point of the boiling range.

  • The boiling point is the range between the temperature of rapid bubble evolution and the temperature at which the liquid enters the bell.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

Apparatus:

  • Melting point apparatus with a cooling stage or a cold-stage microscope

  • Capillary tubes

  • Thermometer or thermocouple

Procedure:

  • Introduce a small amount of this compound into a capillary tube.

  • Seal the open end of the capillary tube using a flame.

  • Place the capillary tube in a cooling bath (e.g., dry ice/acetone) to solidify the sample.

  • Place the solidified sample into the cooled stage of the melting point apparatus.

  • Slowly warm the stage at a controlled rate (e.g., 1-2 °C per minute).

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first signs of melting (formation of liquid) are observed.

  • Record the temperature at which the last solid crystal melts.

  • The melting point is the range between these two temperatures.

Determination of Density (Pycnometer Method)

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. The ground glass stopper should be inserted, and any excess water wiped from the outside.

  • Weigh the pycnometer filled with water and record its mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and bring it to the same constant temperature as the water.

  • Wipe the outside of the pycnometer and weigh it, recording the mass (m₃).

  • The density of water (ρ_water) at the experimental temperature is known. The volume of the pycnometer (V) can be calculated: V = (m₂ - m₁) / ρ_water.

  • The density of this compound (ρ_sample) can then be calculated: ρ_sample = (m₃ - m₁) / V.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the height of the liquid in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

¹H NMR Acquisition Parameters (Example):

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters (Example):

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

b. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a single drop of neat this compound onto the center of the ATR crystal.

Acquisition Parameters (Example):

  • Spectrometer: FTIR spectrometer

  • Accessory: ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

c. Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Parameters (Example):

  • GC Column: Standard non-polar column (e.g., DB-5ms)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Visualizations

Metabolic Pathway of this compound

In vivo, this compound undergoes metabolism primarily through oxidation and conjugation. The thermodynamically less stable cis-isomer can be oxidized to 4-methylcyclohexanone, which is then reduced to the more stable trans-isomer. Both isomers are then conjugated with glucuronic acid to form glucuronides, which are excreted in the urine.

metabolic_pathway cluster_ingestion Ingestion/Absorption cluster_metabolism Hepatic Metabolism cluster_excretion Excretion 4_MCH_cis cis-4-Methylcyclohexanol 4_MCH_ketone 4-Methylcyclohexanone 4_MCH_cis->4_MCH_ketone Oxidation cis_glucuronide cis-4-Methylcyclohexyl Glucuronide 4_MCH_cis->cis_glucuronide 4_MCH_trans trans-4-Methylcyclohexanol trans_glucuronide trans-4-Methylcyclohexyl Glucuronide 4_MCH_trans->trans_glucuronide 4_MCH_ketone->4_MCH_trans Reduction UDPGA UDP-Glucuronic Acid UGT UDP-Glucuronosyltransferase UDPGA->UGT UGT->cis_glucuronide Conjugation UGT->trans_glucuronide Conjugation Urine Urine cis_glucuronide->Urine trans_glucuronide->Urine

Metabolic pathway of this compound.
Experimental Workflow: Synthesis of 4-Methylcyclohexene

A common application of this compound in a laboratory setting is its acid-catalyzed dehydration to form 4-methylcyclohexene. This workflow outlines the key steps in this synthesis and purification process.[1]

experimental_workflow cluster_reaction Reaction Setup cluster_purification Purification cluster_analysis Analysis Reactants This compound + H₃PO₄/H₂SO₄ Heating Heat and Reflux Reactants->Heating Distillation Simple Distillation Heating->Distillation Washing Wash with NaHCO₃ (aq) and Brine Distillation->Washing Drying Dry over Anhydrous Na₂SO₄ Washing->Drying Final_Product Pure 4-Methylcyclohexene Drying->Final_Product IR_Spec IR Spectroscopy Final_Product->IR_Spec NMR_Spec NMR Spectroscopy Final_Product->NMR_Spec GC_MS_Analysis GC-MS Analysis Final_Product->GC_MS_Analysis

Synthesis of 4-Methylcyclohexene workflow.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 4-methylcyclohexanol, focusing on their physicochemical properties, spectroscopic signatures, conformational analysis, and key experimental protocols. This information is critical for professionals in drug development and chemical research, where stereoisomeric purity and a deep understanding of molecular conformation are paramount for predicting biological activity and designing synthetic pathways.

Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical properties due to their different spatial arrangements. These differences can be exploited for their separation and are crucial for their characterization.

Propertycis-4-Methylcyclohexanoltrans-4-Methylcyclohexanol
Molecular Formula C₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol 114.19 g/mol
CAS Number 7731-28-4[1]7731-29-5
Boiling Point 172.0 °C at 760 mmHg173-175 °C at 760 mmHg[2][3]
Density 0.913 g/mL at 25 °C[4]0.912 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.458-1.462[5]1.455[2][3]
Melting Point -10 °C[4]Not available
Flash Point 70 °C (closed cup)[5]70 °C (closed cup)[2][3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of the two isomers show characteristic differences in chemical shifts and coupling constants, arising from the different magnetic environments of the nuclei in the axial and equatorial positions.

1H NMR Chemical Shifts (Predicted)

Protoncis-4-Methylcyclohexanol (ppm)trans-4-Methylcyclohexanol (ppm)
H1 (CH-OH) ~3.8-4.0 (broad)~3.4-3.6 (multiplet)
CH₃ ~0.9 (doublet)~0.9 (doublet)
Ring Protons ~1.0-2.0 (multiplets)~1.0-2.0 (multiplets)

13C NMR Chemical Shifts

Carboncis-4-Methylcyclohexanol (ppm)trans-4-Methylcyclohexanol (ppm)
C1 (CH-OH) ~66-68~70-72
C4 (CH-CH₃) ~30-32~32-34
CH₃ ~21-23~21-23
Ring Carbons ~20-40~20-40

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a general guide based on available spectral information.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol functional group.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch 3200-3600 (broad)
C-H Stretch (sp³) 2850-3000
C-O Stretch 1050-1150

Conformational Analysis

The stereochemistry of the substituents on the cyclohexane (B81311) ring dictates the preferred chair conformation and the overall stability of the molecule. The energy difference between axial and equatorial conformers is quantified by A-values (Gibbs free energy difference).

  • A-value (Methyl group): 1.74 kcal/mol (7.3 kJ/mol)[3]

  • A-value (Hydroxyl group): 0.87 kcal/mol[5]

trans-4-Methylcyclohexanol

The trans isomer can exist in two chair conformations: one with both the methyl and hydroxyl groups in equatorial positions (di-equatorial) and the other with both groups in axial positions (di-axial).

The di-equatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions. The energy difference can be estimated by summing the A-values of the two axial substituents in the less stable conformer.

ΔG° = A(CH₃) + A(OH) = 1.74 + 0.87 = 2.61 kcal/mol

This large energy difference indicates that the di-equatorial conformer is the overwhelmingly predominant species at equilibrium.

cluster_trans trans-4-Methylcyclohexanol Conformational Equilibrium diaxial Di-axial (Less Stable) diequatorial Di-equatorial (More Stable) diaxial->diequatorial ΔG° = -2.61 kcal/mol diequatorial->diaxial

trans-4-Methylcyclohexanol Equilibrium
cis-4-Methylcyclohexanol

For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. Ring flipping interconverts these two conformers.

The more stable conformer will have the bulkier group (methyl) in the equatorial position.

  • Conformer 1: Equatorial methyl, Axial hydroxyl (More Stable)

    • Energy penalty: A(OH) = 0.87 kcal/mol

  • Conformer 2: Axial methyl, Equatorial hydroxyl (Less Stable)

    • Energy penalty: A(CH₃) = 1.74 kcal/mol

The energy difference between these two conformers is:

ΔG° = A(CH₃) - A(OH) = 1.74 - 0.87 = 0.87 kcal/mol

This indicates a preference for the conformer with the equatorial methyl group.

cluster_cis cis-4-Methylcyclohexanol Conformational Equilibrium ax_Me Axial Me, Equatorial OH (Less Stable) eq_Me Equatorial Me, Axial OH (More Stable) ax_Me->eq_Me ΔG° = -0.87 kcal/mol eq_Me->ax_Me

cis-4-Methylcyclohexanol Equilibrium

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, separation, and analysis of the this compound isomers.

Stereoselective Synthesis via Reduction of 4-Methylcyclohexanone (B47639)

The reduction of 4-methylcyclohexanone can yield a mixture of cis and trans isomers. The stereoselectivity of the reaction is influenced by the choice of reducing agent and reaction conditions.

  • Synthesis of trans-4-Methylcyclohexanol (Axial Attack): Bulky reducing agents, such as L-Selectride®, favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which is the trans isomer.

  • Synthesis of cis-4-Methylcyclohexanol (Equatorial Attack): Less sterically hindered reducing agents, like sodium borohydride (B1222165) (NaBH₄), can attack from the equatorial direction, resulting in the axial alcohol, the cis isomer.

Protocol for the Reduction of 4-Methylcyclohexanone with Sodium Borohydride:

  • Dissolve 4-methylcyclohexanone in methanol (B129727) in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the reaction is complete (monitored by TLC), add water to quench the excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product mixture.

cluster_synthesis Synthesis of this compound Isomers start 4-Methylcyclohexanone reductant Reducing Agent (e.g., NaBH₄ or L-Selectride®) reaction Reduction Reaction start->reaction reductant->reaction workup Aqueous Workup and Extraction reaction->workup product Mixture of cis- and trans-4-Methylcyclohexanol workup->product

Synthetic Workflow
Separation of Cis and Trans Isomers

A mixture of the cis and trans isomers can be separated using column chromatography.

Protocol for Column Chromatography Separation:

  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude mixture of this compound isomers in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The less polar trans isomer will typically elute before the more polar cis isomer.

  • Collect fractions and analyze them by TLC or GC-MS to identify the separated isomers.

Dehydration of this compound to 4-Methylcyclohexene (B165706)

This acid-catalyzed elimination reaction is a common transformation of this compound and serves as a good example of its reactivity.

Protocol for Dehydration:

  • Place a mixture of cis and trans this compound in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid.[6]

  • Heat the mixture to reflux. The lower-boiling alkene product will distill as it is formed.[6]

  • Collect the distillate, which will contain 4-methylcyclohexene and water.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.

  • Dry the organic layer over anhydrous calcium chloride and purify by simple distillation to obtain 4-methylcyclohexene.[6]

cluster_dehydration Dehydration of this compound start This compound acid Acid Catalyst (H₃PO₄ or H₂SO₄) reflux Reflux and Distillation start->reflux acid->reflux wash Washing and Neutralization reflux->wash dry Drying wash->dry purify Final Distillation dry->purify product 4-Methylcyclohexene purify->product

Dehydration Experimental Workflow

Conclusion

A thorough understanding of the distinct properties and behaviors of the cis and trans isomers of this compound is crucial for their effective use in research and development. The data and protocols presented in this guide provide a solid foundation for the synthesis, separation, characterization, and further reaction of these important stereoisomers. The provided methodologies and conformational analysis will aid researchers in making informed decisions in their experimental designs and in the interpretation of their results.

References

4-Methylcyclohexanol structural formula and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Formula and Stereochemistry of 4-Methylcyclohexanol

Introduction

This compound is a cyclic alcohol with the chemical formula C7H14O[1][2][3]. It is a derivative of cyclohexanol (B46403) with a methyl group substituted at the fourth carbon atom relative to the hydroxyl group. This compound serves as a valuable building block in organic synthesis and is utilized in various applications, including as a solvent, in the formulation of lubricants, and in the synthesis of fragrances[4]. Its stereochemical properties, arising from the substituted cyclohexane (B81311) ring, are of significant interest in the fields of stereoselective synthesis and medicinal chemistry. This guide provides a comprehensive overview of the structural formula, stereochemistry, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

The molecular structure of this compound consists of a six-membered cyclohexane ring bearing a hydroxyl (-OH) group and a methyl (-CH₃) group. The molecular weight of this compound is approximately 114.19 g/mol [5][6][7][8]. Due to the substitution pattern on the cyclohexane ring, this compound exists as two distinct stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol.[1][3][9]

In the cis isomer, the hydroxyl and methyl groups are situated on the same face of the cyclohexane ring.[9] Conversely, in the trans isomer, these two substituent groups are on opposite faces of the ring.[9] This difference in the spatial arrangement of the substituents gives rise to distinct physical, chemical, and spectroscopic properties for each isomer.

cluster_isomers Stereoisomers of this compound This compound This compound cis cis-4-Methylcyclohexanol (Substituents on the same side) This compound->cis trans trans-4-Methylcyclohexanol (Substituents on opposite sides) This compound->trans

Figure 1: Stereoisomeric relationship of this compound.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is best understood by examining the chair conformations of its cyclohexane ring. The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angular and torsional strain. In this conformation, the substituent groups can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

For trans-4-methylcyclohexanol, the most stable conformation is the one where both the hydroxyl and methyl groups are in equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky methyl group were in an axial position.[10]

For cis-4-methylcyclohexanol, one substituent must be in an axial position while the other is in an equatorial position. The more stable chair conformation will have the bulkier methyl group in the equatorial position to minimize steric strain, forcing the smaller hydroxyl group into the axial position.[10]

cluster_trans trans-4-Methylcyclohexanol cluster_cis cis-4-Methylcyclohexanol T1 Diequatorial (More Stable) T2 Diaxial (Less Stable) T1->T2 Ring Flip C1 Equatorial -CH3 / Axial -OH (More Stable) C2 Axial -CH3 / Equatorial -OH (Less Stable) C1->C2 Ring Flip

Figure 2: Chair conformations and stability of this compound isomers.

Quantitative Data

The physical and spectroscopic properties of the cis and trans isomers of this compound are distinct. A summary of key quantitative data is presented below.

Propertycis-4-Methylcyclohexanoltrans-4-MethylcyclohexanolMixture of Isomers
Molecular Formula C₇H₁₄O[2]C₇H₁₄OC₇H₁₄O[1][3][6]
Molecular Weight 114.19 g/mol [2]114.19 g/mol 114.19 g/mol [5][6][7]
CAS Number 7731-28-4[2]7731-29-5589-91-3[1][3][5]
Boiling Point Not specifiedNot specified171-173 °C[5]
Density Not specifiedNot specified0.914 g/mL at 25 °C[5]
Refractive Index (n20/D) Not specifiedNot specified1.458[5]
Vapor Pressure Not specifiedNot specified1.5 mmHg (30 °C)[5]

Spectroscopic Data Highlights [9]

Isomer¹H NMR (CDCl₃)¹³C NMR (CDCl₃)IR (Neat)
cis Broad singlet for -OH proton; complex multiplets for ring protons.Distinct chemical shifts for carbon atoms due to axial/equatorial arrangement.Broad O-H stretch (~3300 cm⁻¹); C-H stretches (~2850-2950 cm⁻¹); C-O stretch (~1050 cm⁻¹).
trans Broad singlet for -OH proton; different multiplet patterns for ring protons compared to the cis isomer.Different chemical shifts for carbon atoms compared to the cis isomer due to diequatorial arrangement.Broad O-H stretch (~3300 cm⁻¹); C-H stretches (~2850-2950 cm⁻¹); C-O stretch (~1070 cm⁻¹).

Experimental Protocols

Synthesis of this compound Isomers

The stereoisomers of this compound are commonly synthesized via the reduction of 4-methylcyclohexanone (B47639). The stereochemical outcome of this reduction is dependent on the choice of the reducing agent.[9]

Protocol: Reduction of 4-Methylcyclohexanone with Sodium Borohydride (B1222165) [9]

  • Dissolution : Dissolve 4-methylcyclohexanone in ethanol (B145695) within a round-bottom flask.

  • Cooling : Cool the solution in an ice bath to 0 °C.

  • Reduction : While stirring, slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. The less hindered equatorial attack of the hydride on the carbonyl group is favored, typically leading to a higher yield of the trans isomer.

  • Quenching : After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction : Extract the product into an organic solvent such as diethyl ether.

  • Washing : Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, a mixture of cis and trans isomers.

  • Purification : The isomers can be separated by column chromatography on silica (B1680970) gel.

cluster_workflow Synthesis and Purification Workflow start Dissolve 4-methylcyclohexanone in ethanol cool Cool to 0°C start->cool reduce Add NaBH4 portions cool->reduce quench Quench with dilute HCl reduce->quench extract Extract with diethyl ether quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Separate isomers by column chromatography dry->purify

Figure 3: Workflow for the synthesis of this compound isomers.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

  • Sample Preparation : Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing : Process the raw data (including Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Referencing : Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy [9]

  • Sample Preparation : Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis : Identify the characteristic absorption bands, particularly the broad O-H stretching band and the C-O stretching band, to confirm the presence of the alcohol functional group.

References

An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 4-methylcyclohexanol, a classic elimination reaction in organic chemistry. The document details the underlying E1 mechanism, including potential carbocation rearrangements, and presents experimental protocols for conducting the reaction and analyzing the resulting product mixture. Quantitative data on product distribution is summarized to illustrate the factors influencing the formation of various methylcyclohexene isomers.

Core Reaction Mechanism: An E1 Pathway with Carbocation Rearrangements

The acid-catalyzed dehydration of this compound proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, followed by the formation of a carbocation intermediate, and culminates in the formation of a double bond through deprotonation.[1][2]

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, typically phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (H₂O).

Step 2: Formation of a Secondary Carbocation The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C4 position of the cyclohexane (B81311) ring.

Step 3: Carbocation Rearrangement (1,2-Hydride Shift) The initially formed secondary carbocation can undergo rearrangement to form a more stable tertiary carbocation. This occurs via a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon. This rearrangement is a key factor in the formation of multiple alkene isomers.

Step 4: Deprotonation to Form Alkene Products A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding a mixture of methylcyclohexene isomers. The major products are typically 4-methylcyclohexene (B165706), 3-methylcyclohexene (B1581247), and 1-methylcyclohexene.[3] The distribution of these products is influenced by factors such as reaction time and temperature.

The "Evelyn Effect" has been observed in this reaction, where the product distribution changes over the course of the reaction, with the proportion of rearranged products increasing with longer reaction times.[3][4]

Visualizing the Reaction Pathway

The following diagram illustrates the E1 mechanism for the dehydration of this compound, including the carbocation rearrangement.

E1_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Carbocation Formation cluster_rearrangement Step 3: 1,2-Hydride Shift cluster_products Step 4: Deprotonation This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H⁺ H3O+ H₃O⁺ H2O_1 H₂O Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H₂O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift 4-Methylcyclohexene 4-Methylcyclohexene Secondary_Carbocation->4-Methylcyclohexene - H⁺ 3-Methylcyclohexene 3-Methylcyclohexene Secondary_Carbocation->3-Methylcyclohexene - H⁺ H2O_2 H₂O 1-Methylcyclohexene 1-Methylcyclohexene Tertiary_Carbocation->1-Methylcyclohexene - H⁺ H3O+_2 H₃O⁺

Caption: E1 dehydration mechanism of this compound.

Quantitative Analysis of Product Distribution

The relative amounts of the different methylcyclohexene isomers formed depend on the reaction conditions. The following table summarizes representative data from a study on the dehydration of this compound with phosphoric acid, illustrating the "Evelyn Effect."[4]

Fraction4-Methylcyclohexene (%)1-Methylcyclohexene (%)3-Methylcyclohexene (%)
First Fraction74.3510.61Not Reported
Second Fraction67.8829.52Not Reported

Another study reports the formation of approximately 80% 4-methylcyclohexene (I), 15% 3-methylcyclohexene (II), and 5% 1-methylcyclohexene (III) at early reaction times, which changes to 65%, 20%, and 15% respectively at longer times.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of the dehydration products of this compound are provided below.

Protocol 1: Dehydration of this compound using Phosphoric and Sulfuric Acid[5][6][7]

This protocol describes a microscale procedure for the dehydration of this compound.

Materials:

  • This compound (1.5 mL)

  • 85% Phosphoric acid (0.40 mL)

  • Concentrated Sulfuric acid (6 drops)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • 5-mL conical vial

  • Hickman distillation head

  • Water-cooled condenser

  • Spin vane

  • Heating mantle or sand bath

  • 3-mL conical vial

  • Pasteur pipettes

Procedure:

  • To a pre-weighed 5-mL conical vial, add 1.5 mL of this compound and determine the exact mass.

  • Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the vial.

  • Add a spin vane, and assemble a distillation apparatus using a Hickman head and a water-cooled condenser.

  • Heat the mixture to 160-180 °C while stirring.

  • Collect the distillate in the well of the Hickman head and periodically transfer it to a clean 3-mL conical vial.

  • Continue distillation until no more product is collected.

  • Wash the distillate with a small volume of saturated sodium chloride solution to remove any acidic impurities.

  • Separate the aqueous layer and dry the organic layer over anhydrous sodium sulfate.

  • Carefully transfer the dried product to a pre-weighed vial and determine the yield.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Products[8]

This protocol outlines the analysis of the product mixture to determine the relative abundance of the methylcyclohexene isomers.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon separation (e.g., DB-5ms or equivalent)

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1-2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40-50 °C, hold for 2-5 minutes

    • Ramp: 5-10 °C/min to 150-200 °C

    • Hold at final temperature for 2-5 minutes

  • Split Ratio: 50:1 or as appropriate for sample concentration

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-200

  • Scan Speed: Optimized for chromatographic peak width

Procedure:

  • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

  • Identify the methylcyclohexene isomers by comparing their retention times and mass spectra to those of known standards or library data.

  • Determine the relative percentage of each isomer by integrating the corresponding peaks in the TIC.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of 4-methylcyclohexene.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Mix this compound, H₃PO₄, and H₂SO₄ Distillation Heat and Distill Product Reactants->Distillation Washing Wash with Saturated NaCl Distillation->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Isolation Isolate Pure Product Drying->Isolation GCMS GC-MS Analysis Isolation->GCMS Data_Analysis Identify Isomers and Determine Product Ratio GCMS->Data_Analysis

Caption: General workflow for the synthesis and analysis.

References

Dehydration of 4-Methylcyclohexanol via E1 Elimination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the E1 elimination reaction for the dehydration of 4-methylcyclohexanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, experimental protocols, and quantitative analysis of products.

Core Concepts: The E1 Elimination Mechanism

The acid-catalyzed dehydration of this compound is a classic example of a unimolecular elimination (E1) reaction. This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

The subsequent steps involve:

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation intermediate at the carbon where the hydroxyl group was attached. The formation of this carbocation is the rate-determining step of the E1 reaction.

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the carbon-hydrogen bond then form a new pi bond, resulting in the formation of an alkene.

Due to the formation of a carbocation intermediate, rearrangements can occur to form more stable carbocations. In the case of the 4-methylcyclohexyl carbocation, a hydride shift can lead to the formation of a more stable tertiary carbocation, resulting in a mixture of alkene products. The primary products are 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene.

Quantitative Analysis of Product Distribution

The dehydration of this compound typically yields a mixture of isomeric alkenes. The relative abundance of these products can be quantified using gas chromatography-mass spectrometry (GC-MS). The product distribution is influenced by factors such as reaction time and temperature, a phenomenon sometimes referred to as the "Evelyn Effect," where the product ratio changes over the course of the reaction.

Below is a summary of representative quantitative data on the product distribution from the dehydration of this compound.

ProductBoiling Point (°C)Percentage in Fraction 1Percentage in Fraction 2
4-Methylcyclohexene10274.35%67.88%
1-Methylcyclohexene11010.61%29.52%
3-Methylcyclohexene104--

Data adapted from a study observing the Evelyn Effect in the dehydration of this compound. The two fractions represent samples taken at different times during the distillation, with Fraction 2 being collected after Fraction 1.

Experimental Protocols

The following is a detailed methodology for the dehydration of this compound and the subsequent analysis of the products.

Synthesis of 4-Methylcyclohexene

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound, 85% phosphoric acid, and a few drops of concentrated sulfuric acid. A common ratio is approximately 7.5 mL of this compound, 2.0 mL of 85% phosphoric acid, and 30 drops of concentrated sulfuric acid.

  • Set up a simple distillation apparatus with a heating mantle, the reaction flask, a condenser, and a receiving flask.

  • Heat the reaction mixture to a temperature of 160-180 °C.

  • The alkene products and water will co-distill. Collect the distillate, which will appear as two layers (an aqueous layer and an organic layer).

  • Continue the distillation until no more product is collected in the receiving flask.

Purification of the Alkene Products
  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate with a saturated sodium chloride (brine) solution to remove the majority of the water and any acid that may have co-distilled.

  • Separate the organic layer (top layer) from the aqueous layer (bottom layer).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried liquid to remove the drying agent. The resulting liquid is the purified mixture of methylcyclohexene isomers.

Product Analysis

Qualitative Analysis:

  • Bromine Test: The presence of alkenes can be confirmed by adding a few drops of a bromine solution (e.g., in dichloromethane) to a small sample of the product. The disappearance of the bromine color indicates the presence of a carbon-carbon double bond.

  • Potassium Permanganate (B83412) (Baeyer's) Test: Adding a potassium permanganate solution to the product will result in the purple solution turning brown (formation of MnO₂) if an alkene is present.

Quantitative Analysis (GC-MS):

  • Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Inject a small volume (typically 1 µL) of the sample into a gas chromatograph coupled with a mass spectrometer.

  • The different methylcyclohexene isomers will separate based on their boiling points and interactions with the GC column, resulting in distinct peaks in the chromatogram.

  • The mass spectrometer will provide fragmentation patterns for each peak, confirming the identity of the isomers.

  • The relative area of each peak in the chromatogram corresponds to the relative amount of each isomer in the mixture, allowing for the calculation of the product distribution percentages.

Visualizing the Process

Reaction Mechanism

E1_Dehydration_Mechanism cluster_reactant Reactant cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_products Deprotonation & Products Reactant This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Reactant->Protonated_Alcohol + H⁺ H_plus H⁺ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O Product_4_Me 4-Methylcyclohexene Carbocation->Product_4_Me + Base - H⁺ Product_1_Me 1-Methylcyclohexene (via hydride shift) Carbocation->Product_1_Me 1,2-Hydride Shift + Base - H⁺ H2O_leaving H₂O Base H₂O / HSO₄⁻

Caption: The E1 mechanism for the dehydration of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Dehydration Start Start: This compound + H₃PO₄ / H₂SO₄ Reaction Reaction & Distillation (160-180 °C) Start->Reaction Collection Collect Distillate (Organic + Aqueous Layers) Reaction->Collection Separation Separatory Funnel: Wash with Brine Collection->Separation Drying Dry Organic Layer (Anhydrous Na₂SO₄) Separation->Drying Purification Decant/Filter Purified Product Drying->Purification Analysis Product Analysis: - Qualitative Tests - GC-MS Purification->Analysis End End: Characterized Product Mixture Analysis->End

Caption: A generalized workflow for the synthesis and analysis of methylcyclohexenes.

In-Depth Technical Guide to Carbocation Formation from 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation of carbocations from 4-methylcyclohexanol, a cornerstone reaction in organic chemistry with significant implications in synthetic pathways and mechanistic studies. This document details the underlying E1 elimination mechanism, including the critical role of carbocation rearrangements, and presents quantitative data on product distribution. Detailed experimental protocols for both the synthesis and analysis of the resulting alkene isomers are provided to facilitate replication and further investigation.

Core Principles: The E1 Dehydration of this compound

The acid-catalyzed dehydration of this compound proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation. This intermediate is susceptible to a 1,2-hydride shift, a rearrangement that results in the formation of a more stable tertiary carbocation. Finally, deprotonation from a carbon adjacent to the carbocation center yields a mixture of alkene isomers.[1][2]

The reaction is governed by both kinetic and thermodynamic factors, leading to a product distribution that can vary with reaction time, a phenomenon known as the "Evelyn effect".[2]

Reaction Mechanism and Carbocation Rearrangement

The accepted mechanism for the acid-catalyzed dehydration of this compound involves the following key steps:

  • Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in this compound is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming an oxonium ion.[1][2]

  • Formation of a Secondary Carbocation: The protonated hydroxyl group departs as a water molecule, a stable leaving group, resulting in the formation of a secondary carbocation at the C4 position of the cyclohexane (B81311) ring.[1]

  • 1,2-Hydride Shift (Rearrangement): A hydrogen atom from an adjacent carbon atom (C3 or C5) migrates with its bonding electrons to the positively charged carbon. This rearrangement, known as a 1,2-hydride shift, leads to the formation of a more stable tertiary carbocation at the C1 position.[3][4][5] This rearrangement is a rapid and thermodynamically favorable process.[6]

  • Deprotonation and Alkene Formation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond and yielding a mixture of alkene isomers.[1][2]

The initial secondary carbocation can also be deprotonated directly, leading to the formation of 4-methylcyclohexene (B165706). However, the rearrangement to the more stable tertiary carbocation is a significant competing pathway that leads to the formation of 1-methylcyclohexene and 3-methylcyclohexene (B1581247).

Data Presentation: Product Distribution of Alkene Isomers

The dehydration of this compound yields a mixture of three primary alkene isomers: 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene. The relative abundance of these isomers is influenced by the reaction conditions and duration, reflecting a interplay between kinetic and thermodynamic control.

Under conditions of kinetic control (shorter reaction times, lower temperatures), the product distribution is determined by the relative rates of formation of the different carbocation intermediates and their subsequent deprotonation products. At longer reaction times and higher temperatures, the reaction approaches thermodynamic equilibrium, and the product distribution is governed by the relative stabilities of the alkene isomers.[7]

The "Evelyn effect" describes the observed change in the product ratio over the course of the reaction. Initially, the kinetically favored products are more abundant. As the reaction progresses, the product mixture equilibrates towards the thermodynamically more stable isomers.[2]

Table 1: Product Distribution of Alkene Isomers from the Dehydration of this compound

Reaction Time4-Methylcyclohexene (%)3-Methylcyclohexene (%)1-Methylcyclohexene (%)Reference
Early~80~15~5[8]
Longer~65~20~15[8]

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

This protocol outlines a typical procedure for the dehydration of this compound using a mixture of phosphoric and sulfuric acids.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (Hickman still or simple distillation setup)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a 50 mL round-bottom flask, add 7.5 mL of this compound.

  • Carefully add 2.0 mL of 85% phosphoric acid and 30 drops of concentrated sulfuric acid to the flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble a distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile alkene products.

  • Heat the reaction mixture gently with a heating mantle.

  • Collect the distillate, which will be a mixture of the alkene products and water, until no more liquid distills over.

  • Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium chloride solution to remove any remaining acid.

  • Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Decant the dried liquid into a pre-weighed vial to determine the yield.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the separation and identification of the methylcyclohexene isomers using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 100 °C

    • Hold: 2 minutes at 100 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

Procedure:

  • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data using the parameters listed above.

  • Identify the peaks corresponding to 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene based on their mass spectra and retention times. The expected elution order is 4-methylcyclohexene < 3-methylcyclohexene < 1-methylcyclohexene.

  • Integrate the peak areas to determine the relative percentages of each isomer in the product mixture.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Secondary Carbocation cluster_step3 Step 3: 1,2-Hydride Shift cluster_step4 Step 4: Deprotonation This compound This compound Oxonium_Ion Oxonium Ion This compound->Oxonium_Ion + H⁺ H3PO4 H₃PO₄ Secondary_Carbocation Secondary Carbocation Oxonium_Ion->Secondary_Carbocation - H₂O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Rearrangement 4-Methylcyclohexene 4-Methylcyclohexene (Kinetic Product) Secondary_Carbocation->4-Methylcyclohexene - H⁺ H2O H₂O 3-Methylcyclohexene 3-Methylcyclohexene Tertiary_Carbocation->3-Methylcyclohexene - H⁺ 1-Methylcyclohexene 1-Methylcyclohexene (Thermodynamic Product) Tertiary_Carbocation->1-Methylcyclohexene - H⁺

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants This compound + H₃PO₄/H₂SO₄ Reaction Heating and Distillation Reactants->Reaction Crude_Product Crude Alkene Mixture Reaction->Crude_Product Wash Wash with sat. NaCl Crude_Product->Wash Dry Dry with Na₂SO₄ Wash->Dry Pure_Product Pure Alkene Mixture Dry->Pure_Product GCMS GC-MS Analysis Pure_Product->GCMS Data Product Distribution Data GCMS->Data

Caption: Experimental workflow for the synthesis and analysis of methylcyclohexene isomers.

Energy_Profile Reactants This compound + H⁺ TS1 TS₁ Reactants->TS1 Secondary_Carbocation Secondary Carbocation TS1->Secondary_Carbocation TS_rearrangement TS_rearr Secondary_Carbocation->TS_rearrangement TS_kinetic TS_kinetic Secondary_Carbocation->TS_kinetic Tertiary_Carbocation Tertiary Carbocation TS_rearrangement->Tertiary_Carbocation TS_thermodynamic TS_thermo Tertiary_Carbocation->TS_thermodynamic Kinetic_Product 4-Methylcyclohexene (Kinetic Product) TS_kinetic->Kinetic_Product Thermodynamic_Product 1-Methylcyclohexene (Thermodynamic Product) TS_thermodynamic->Thermodynamic_Product

Caption: Potential energy diagram illustrating kinetic vs. thermodynamic control.

References

Spectroscopic Analysis of 4-Methylcyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 4-methylcyclohexanol. Differentiating between these stereoisomers is crucial in various fields, including drug development, where specific stereochemistry can significantly impact biological activity. This document presents a detailed comparison of their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopic data, along with the experimental protocols for data acquisition.

Stereoisomeric Relationship

The cis and trans isomers of this compound are distinguished by the relative orientation of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor structural difference leads to distinct spectroscopic signatures that allow for their unambiguous identification.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound, allowing for a direct comparison of their characteristic signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most prominent feature is the O-H stretching vibration, which is characteristic of alcohols.

Functional Groupcis-4-Methylcyclohexanoltrans-4-Methylcyclohexanol
O-H Stretch (alcohol)Broad peak, ~3200-3600 cm⁻¹Broad peak, ~3200-3600 cm⁻¹
C-H Stretch (alkane)~2850-3000 cm⁻¹~2850-3000 cm⁻¹
C-O Stretch (alcohol)~1050-1250 cm⁻¹~1050-1250 cm⁻¹

While the IR spectra for both isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation, though NMR spectroscopy is generally more definitive for distinguishing stereoisomers. The presence of a broad O-H stretching band is a key indicator for the alcohol functional group in both isomers.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Proton Assignmentcis-4-Methylcyclohexanol (δ, ppm)trans-4-Methylcyclohexanol (δ, ppm)
H-1 (CH-OH)~4.0 (multiplet)~3.5 (multiplet)
H-4 (CH-CH₃)~1.4 (multiplet)~1.2 (multiplet)
-CH₃~0.9 (doublet)~0.9 (doublet)
Cyclohexane Ring Protons~1.2 - 2.0 (multiplets)~1.0 - 2.1 (multiplets)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration of the sample.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts (δ) are reported in parts per million (ppm). The data below was acquired in deuterated chloroform (CDCl₃).

Carbon Assignmentcis-4-Methylcyclohexanol (δ, ppm)trans-4-Methylcyclohexanol (δ, ppm)
C-1 (CH-OH)~66.0~70.5
C-4 (CH-CH₃)~30.0~32.5
-CH₃~21.0~22.5
C-2, C-6~33.0Not specified
C-3, C-5~30.5Not specified

Source for ¹H and ¹³C NMR data: Benchchem.[1]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of the purified this compound isomer is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside an NMR tube.[1][3]

  • Data Acquisition : The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[1]

    • For ¹H NMR, the spectral width is typically set to cover a range of 0-10 ppm.[1]

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a singlet for each unique carbon atom.[1] The spectral width is generally set to 0-220 ppm.[4]

  • Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[1] The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : A drop of the neat liquid sample is placed directly on the crystal of an ATR accessory.[1][5] This is a common and convenient method for liquid samples.

  • Sample Preparation (Thin Film) : Alternatively, a thin film of the liquid can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[1][5]

  • Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).[1]

  • Data Processing : A background spectrum (of the empty ATR crystal or clean salt plates) is recorded and automatically subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis, analysis, and differentiation of this compound isomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 4-Methylcyclohexanone 4-Methylcyclohexanone Stereoselective Reduction Stereoselective Reduction 4-Methylcyclohexanone->Stereoselective Reduction Isomer Mixture cis/trans Isomers Stereoselective Reduction->Isomer Mixture Purification Purification Isomer Mixture->Purification Sample Preparation Sample Preparation (e.g., dissolution in CDCl3) Purification->Sample Preparation NMR Spectroscopy NMR Spectroscopy (¹H and ¹³C) Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy (ATR or Thin Film) Sample Preparation->IR Spectroscopy Data Analysis Data Analysis and Isomer Identification NMR Spectroscopy->Data Analysis IR Spectroscopy->Data Analysis

Caption: General workflow for the synthesis and spectroscopic analysis of this compound isomers.

G start Analyze ¹H and ¹³C NMR Spectra of this compound Sample c1_nmr Examine C-1 (CH-OH) Chemical Shift in ¹³C NMR Spectrum start->c1_nmr h1_nmr Examine H-1 (CH-OH) Chemical Shift in ¹H NMR Spectrum c1_nmr->h1_nmr Downfield Shift (~70.5 ppm) cis_isomer cis-4-Methylcyclohexanol (C-1: ~66.0 ppm, H-1: ~4.0 ppm) c1_nmr->cis_isomer Upfield Shift (~66.0 ppm) trans_isomer trans-4-Methylcyclohexanol (C-1: ~70.5 ppm, H-1: ~3.5 ppm) h1_nmr->trans_isomer Upfield Shift (~3.5 ppm) h1_nmr->cis_isomer Downfield Shift (~4.0 ppm)

Caption: Logical workflow for distinguishing cis and trans-4-methylcyclohexanol isomers using NMR data.

References

4-Methylcyclohexanol (CAS 589-91-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylcyclohexanol (CAS 589-91-3), a versatile alicyclic alcohol. It details the compound's core chemical and physical properties, safety and handling protocols, and established experimental procedures. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development, offering meticulously organized data and procedural diagrams to support laboratory applications.

Chemical and Physical Properties

This compound is a colorless, viscous liquid that exists as a mixture of cis and trans isomers. It is primarily used as a solvent and as a chemical intermediate in the synthesis of other organic compounds.[1]

General and Structural Properties
PropertyValueReference(s)
CAS Number 589-91-3[2]
Molecular Formula C₇H₁₄O[2]
Molecular Weight 114.19 g/mol
IUPAC Name 4-methylcyclohexan-1-ol[2]
Synonyms p-Methylcyclohexanol, Hexahydro-p-cresol, 4-Methylhexalin[2][3]
InChI InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
InChI Key MQWCXKGKQLNYQG-UHFFFAOYSA-N
SMILES CC1CCC(O)CC1
Physical Properties
PropertyValueReference(s)
Appearance Colorless viscous liquid[1]
Boiling Point 171-173 °C at 760 mmHg
Melting Point -9.2 °C (cis-isomer)[2]
Density 0.914 g/mL at 25 °C
Vapor Pressure 1.5 mmHg at 30 °C
Vapor Density 3.94 (vs. air)
Refractive Index (n²⁰/D) 1.458
Solubility Poor in water[2]
logP (Octanol/Water) 1.79[2]
Autoignition Temp. 295 °C (563 °F)[2]
Flash Point 70 °C (158 °F) - closed cup[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. Strong peaks are also observed in the 2850-3000 cm⁻¹ region due to C-H stretching.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides signals corresponding to the protons on the cyclohexane (B81311) ring, the methyl group, and the hydroxyl group. The chemical shifts and splitting patterns can be used to distinguish between the cis and trans isomers.[6][7][8]

    • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the seven carbon atoms in the molecule, with the carbon atom attached to the hydroxyl group appearing most downfield.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns lead to significant peaks at m/z 96 (loss of H₂O), 81, 70, and 57 (base peak).[2][9][10]

Safety and Handling

This compound is classified as a combustible liquid and can cause irritation. Proper safety precautions are mandatory when handling this compound.

Hazard Identification
Hazard StatementGHS CodeDescriptionReference(s)
Combustible LiquidH227
Harmful if swallowedH302[2]
Harmful in contact with skinH312[2]
Causes skin irritationH315[2]
Causes serious eye irritationH319[2]
Harmful if inhaledH332[2]
Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Biological Activity

The primary documented biological activity of this compound is its role as a semiochemical. It has been identified as an oviposition attractant for certain mosquito species, including Aedes triseriatus.[11] Its mechanism of action is believed to involve interaction with olfactory receptors in the mosquito antennae, guiding egg-laying females to suitable sites. It is also used in research to study odorant responses and olfactory learning in model organisms like Drosophila melanogaster.[3] No specific drug-like signaling pathways in mammals have been identified in the reviewed literature.

Experimental Protocols

The most common laboratory application of this compound is its use as a starting material for the synthesis of 4-Methylcyclohexene (B165706) via acid-catalyzed dehydration.

Synthesis of 4-Methylcyclohexene

This protocol details the E1 elimination reaction to produce 4-methylcyclohexene. The product is continuously removed from the reaction mixture by distillation to shift the equilibrium toward the product, in accordance with Le Châtelier's principle.[12]

Materials:

  • This compound (mixture of cis/trans isomers)

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)

  • Anti-bumping granules or magnetic stir bar

Apparatus:

  • Round-bottom flask or conical vial

  • Simple distillation apparatus (e.g., Hickman head or standard setup) with a condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, 85% phosphoric acid, and a few drops of concentrated sulfuric acid. For a microscale reaction, typical volumes are 1.5 mL of this compound, 0.40 mL of 85% H₃PO₄, and 6 drops of concentrated H₂SO₄.[4] Add anti-bumping granules or a stir bar.

  • Distillation: Assemble the distillation apparatus. Gently heat the reaction mixture to a temperature between 160-180 °C.[4] The lower-boiling products, 4-methylcyclohexene (b.p. 101-102 °C) and water (b.p. 100 °C), will co-distill.[13] Collect the distillate in a receiving flask, which can be cooled in an ice bath.

  • Product Isolation (Workup):

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with a saturated NaCl solution (brine). This helps to remove any residual acid and decreases the solubility of the organic product in the aqueous layer.[14]

    • Allow the layers to separate and discard the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent like anhydrous sodium sulfate.[4] Swirl the flask and allow it to stand for 10-15 minutes until the liquid becomes clear.

  • Final Purification: Carefully decant or filter the dried product into a pre-weighed vial to determine the final yield. For higher purity, a final simple distillation of the dried product can be performed.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification reagents Combine Reagents: - this compound - 85% H3PO4 - Conc. H2SO4 heat Heat Mixture (160-180 °C) reagents->heat 1 distill Distill Products (4-Methylcyclohexene + H2O) heat->distill 2 wash Wash Distillate with sat. NaCl distill->wash 3. Collect Distillate separate Separate Aqueous Layer wash->separate 4 dry Dry Organic Layer (e.g., Na2SO4) separate->dry 5 isolate Isolate Final Product (Decant/Filter) dry->isolate 6 end End isolate->end start Start start->reagents

Caption: Workflow for the synthesis of 4-methylcyclohexene.

Gas Chromatography (GC) Analysis

GC is an effective technique for analyzing the purity of the synthesized 4-methylcyclohexene and identifying the presence of any starting material or byproducts.[15][16]

Materials:

  • Dried 4-methylcyclohexene product

  • Volatile solvent (e.g., acetone (B3395972) or dichloromethane)

  • GC vials

Apparatus:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., non-polar or semi-polar)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute sample by adding one drop of the dried product to approximately 1 mL of a volatile solvent in a GC vial. This prevents column overloading.[16]

  • Instrument Setup (Example Conditions):

    • Column: Non-polar column (e.g., DB-1 or similar).

    • Injector Temperature: 200 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 150 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Injection: Using a microsyringe, inject 0.2-1.0 µL of the prepared sample into the GC injection port.

  • Data Acquisition: Start the data acquisition program and allow the chromatogram to develop fully.

  • Data Analysis:

    • Identify the peaks based on their retention times by comparing them to known standards if available. 4-Methylcyclohexene will have a shorter retention time than the starting this compound.

    • Integrate the area under each peak.

    • Calculate the relative percentage of each component in the mixture to assess product purity and the ratio of any isomeric byproducts.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Run cluster_analysis Data Analysis sample Dilute Product in Volatile Solvent inject Inject Sample (0.2-1.0 µL) sample->inject run Execute Temperature Program inject->run detect Detect with FID run->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Composition integrate->calculate end_node Report Purity calculate->end_node start Start start->sample

Caption: General workflow for GC analysis of reaction products.

References

The Evelyn Effect in Alcohol Dehydration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Evelyn Effect is a phenomenon observed in organic chemistry during the acid-catalyzed dehydration of specific substituted cyclohexanols, most notably 2-methylcyclohexanol (B165396). It is characterized by a change in the ratio of alkene products as the reaction progresses over time. Initially, the reaction favors the formation of the more stable, thermodynamically preferred alkene. However, as the reaction continues, the product distribution shifts towards the kinetically favored product. This guide provides an in-depth analysis of the Evelyn Effect, including its mechanistic underpinnings, detailed experimental protocols for its observation, and a summary of the quantitative data that defines this effect.

Introduction

The Evelyn Effect derives its name from a serendipitous discovery made by Professor David Todd at Pomona College.[1] While performing an acid-catalyzed dehydration of 2-methylcyclohexanol, an interruption midway through the distillation process led to the separate collection and analysis of two product fractions.[1][2] Surprisingly, the composition of the earlier fraction differed significantly from that of the later fraction, revealing a dynamic change in the product ratio over the course of the reaction.[1][2] This observation runs counter to the simple expectation that a single, most stable product will be consistently favored under constant reaction conditions.

The dehydration of 2-methylcyclohexanol can yield three possible alkene products: 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and methylenecyclohexane.[1] The Evelyn Effect specifically refers to the changing ratio of 1-methylcyclohexene to 3-methylcyclohexene as the distillation proceeds.

Mechanistic Basis of the Evelyn Effect

The dehydration of 2-methylcyclohexanol proceeds via a combination of E1 (elimination, unimolecular) and E2 (elimination, bimolecular) mechanisms. The interplay between these pathways and the stereochemistry of the starting material (a mixture of cis and trans isomers) is central to understanding the Evelyn Effect.

The key factors influencing the product distribution are:

  • Different Reaction Rates of Isomers: The cis and trans isomers of 2-methylcyclohexanol react at different rates. The cis isomer is known to dehydrate significantly faster than the trans isomer.[1]

  • Competing E1 and E2 Pathways: The reaction can proceed through both E1 and E2 mechanisms. The E1 pathway involves the formation of a carbocation intermediate, which can then rearrange, while the E2 pathway is a concerted reaction.

  • Kinetic vs. Thermodynamic Control: The changing product ratio is a classic example of a reaction shifting from kinetic to thermodynamic control. Initially, the faster-reacting isomer and pathway dominate, producing the kinetically favored product. As the reaction progresses and the initial reactant is consumed, the slower-reacting isomer and pathway contribute more significantly, leading to a product mixture that reflects greater thermodynamic stability.

Signaling Pathway Diagram

Evelyn_Effect_Mechanism cluster_start Starting Material cluster_products Alkene Products Cis-2-methylcyclohexanol Cis-2-methylcyclohexanol 1-methylcyclohexene 1-methylcyclohexene Cis-2-methylcyclohexanol->1-methylcyclohexene Faster rate (E2-like) Trans-2-methylcyclohexanol Trans-2-methylcyclohexanol Carbocation_Intermediate Secondary Carbocation Trans-2-methylcyclohexanol->Carbocation_Intermediate Slower rate (E1) 3-methylcyclohexene 3-methylcyclohexene Methylenecyclohexane Methylenecyclohexane Tertiary_Carbocation Tertiary Carbocation Carbocation_Intermediate->Tertiary_Carbocation Hydride Shift Tertiary_Carbocation->1-methylcyclohexene Tertiary_Carbocation->Methylenecyclohexane Secondary_Carbocation Secondary_Carbocation Secondary_Carbocation->3-methylcyclohexene

Caption: Proposed mechanistic pathways for the dehydration of 2-methylcyclohexanol, illustrating the competing reactions that give rise to the Evelyn Effect.

Quantitative Data

The hallmark of the Evelyn Effect is the quantifiable change in product composition over time. The following table summarizes typical results obtained from the gas chromatographic analysis of fractions collected at different stages of the distillation.

Distillation Fraction% 1-Methylcyclohexene% 3-Methylcyclohexene% Methylenecyclohexane
Early Fraction ~77-93%~2-7%Trace
Late Fraction ~55-60%~30-40%Trace

Note: The exact percentages can vary depending on the specific reaction conditions, including the initial cis/trans ratio of the starting material and the distillation rate.[1][3]

Experimental Protocol

The observation of the Evelyn Effect is a common experiment in undergraduate organic chemistry laboratories. The following is a detailed protocol for this procedure.

Materials:
  • 2-methylcyclohexanol (mixture of cis and trans isomers)

  • 9M Sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride (CaCl₂)

  • Boiling chips

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (GC) with an appropriate column

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup: Combine 2-methylcyclohexanol and acid in a round-bottom flask with boiling chips. B 2. Fractional Distillation: Heat the mixture and collect the distillate in two separate fractions (early and late). A->B C 3. Workup (for each fraction): Wash with saturated NaCl solution in a separatory funnel. B->C D 4. Drying: Dry the organic layer with anhydrous CaCl₂. C->D E 5. Analysis: Analyze each fraction by Gas Chromatography (GC). D->E F 6. Data Interpretation: Determine the product ratios in each fraction by comparing peak areas. E->F

Caption: A stepwise workflow for the experimental observation of the Evelyn Effect.

Procedure:
  • Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexanol and the acid catalyst (e.g., 9M H₂SO₄ or 85% H₃PO₄) in an appropriate ratio (typically a 2:1 molar ratio of alcohol to acid is sufficient). Add a few boiling chips.

  • Fractional Distillation: Assemble a fractional distillation apparatus. Heat the reaction mixture gently using a heating mantle.

  • Collection of Fractions:

    • Collect the first fraction of the distillate (the "early fraction") until approximately one-third to one-half of the expected product has been collected.

    • Replace the receiving flask and continue the distillation to collect the second fraction (the "late fraction").

  • Workup: For each fraction separately:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining acid and water-soluble impurities.

    • Separate the aqueous layer and drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying: Add anhydrous calcium chloride to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Gas Chromatography (GC) Analysis:

    • Carefully decant the dried product from the drying agent.

    • Inject a small sample of each fraction into a gas chromatograph.

    • Record the chromatograms and integrate the peak areas corresponding to 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.

  • Data Analysis: Calculate the relative percentage of each product in both the early and late fractions. The change in these percentages between the two fractions demonstrates the Evelyn Effect.

Conclusion

The Evelyn Effect is a compelling illustration of the principles of reaction kinetics and thermodynamics in organic synthesis. It highlights how the stereochemistry of reactants and the competition between different reaction mechanisms can lead to a dynamic product distribution over time. For researchers and professionals in drug development, understanding such nuanced reaction behaviors is crucial for process optimization, impurity profiling, and ensuring the consistent production of the desired chemical entity. The experimental protocol detailed herein provides a robust method for observing and quantifying this fascinating phenomenon.

References

Protonation of the Hydroxyl Group in 4-Methylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protonation of hydroxyl groups is a fundamental and critical step in a vast array of organic reactions. In the context of medicinal chemistry and drug development, understanding the intricacies of this process is paramount for predicting reaction mechanisms, controlling reaction pathways, and designing synthetic routes for complex molecules. 4-Methylcyclohexanol, a simple yet illustrative cyclic alcohol, serves as an excellent model system for studying the protonation of a hydroxyl group on a cyclohexane (B81311) ring, a common structural motif in many pharmaceutical compounds.

This technical guide provides an in-depth analysis of the protonation of the hydroxyl group in this compound. It covers the reaction mechanism, relevant quantitative data, detailed experimental protocols for characterization and synthesis, and visualizations of the key processes.

Reaction Mechanism and Energetics

The protonation of the hydroxyl group in this compound is a rapid and reversible acid-base reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a Lewis base, attacking a proton (H⁺) from an acidic species. This process forms a protonated alcohol, also known as an alkyloxonium ion.

This initial protonation is a crucial activation step for subsequent reactions, such as nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The hydroxyl group (-OH) is a poor leaving group; however, upon protonation, it is converted into a water molecule (-OH₂⁺), which is an excellent leaving group.

The overall process can be represented as follows:

This compound + H-A ⇌ 4-Methylcyclohexyloxonium ion + A⁻

Where H-A represents a generic acid.

Logical Flow of Protonation and Subsequent Reactions

Protonation_Pathway cluster_0 Protonation Step cluster_1 Subsequent Reactions This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound + H+ Proton Source (H+) Proton Source (H+) Carbocation Intermediate Carbocation Intermediate Protonated this compound->Carbocation Intermediate - H2O (E1/SN1) Elimination Product (Alkene) Elimination Product (Alkene) Carbocation Intermediate->Elimination Product (Alkene) - H+ Substitution Product Substitution Product Carbocation Intermediate->Substitution Product + Nucleophile Nucleophile Nucleophile Synthesis_Workflow 4-Methylcyclohexanone 4-Methylcyclohexanone Reduction Reduction 4-Methylcyclohexanone->Reduction Reactant Crude Product Mixture Crude Product Mixture Reduction->Crude Product Mixture NaBH4 or L-Selectride Purification Purification Crude Product Mixture->Purification Work-up Separated Isomers Separated Isomers Purification->Separated Isomers Column Chromatography Characterization Characterization Separated Isomers->Characterization cis-4-Methylcyclohexanol cis-4-Methylcyclohexanol Characterization->cis-4-Methylcyclohexanol trans-4-Methylcyclohexanol trans-4-Methylcyclohexanol Characterization->trans-4-Methylcyclohexanol pKa_NMR_Workflow Prepare Samples Prepare a series of this compound solutions in a suitable solvent (e.g., deuterated methanol) with varying concentrations of a strong acid (e.g., D₂SO₄). Acquire NMR Spectra Acquire ¹H or ¹³C NMR spectra for each sample. Prepare Samples->Acquire NMR Spectra Analyze Data Measure the chemical shift of a proton or carbon near the hydroxyl group as a function of acid concentration. Acquire NMR Spectra->Analyze Data Plot Data Plot the observed chemical shift (δ_obs) versus the Hammett acidity function (H₀). Analyze Data->Plot Data Determine pKa Fit the data to the appropriate sigmoidal binding isotherm. The inflection point of the curve corresponds to the pKa. Plot Data->Determine pKa

The Versatility of 4-Methylcyclohexanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanol, a readily available and versatile alicyclic alcohol, serves as a valuable starting material and intermediate in a diverse array of organic transformations. Its conformational flexibility and the reactivity of its hydroxyl group make it a key building block in the synthesis of alkenes, ketones, esters, and ethers. Furthermore, its strategic importance is highlighted in the pharmaceutical industry, particularly as a precursor to a crucial intermediate in the synthesis of the widely-used antidiabetic drug, glimepiride. This technical guide provides an in-depth exploration of the primary applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic pathways to aid researchers and drug development professionals in their synthetic endeavors.

Dehydration to 4-Methylcyclohexene (B165706)

The acid-catalyzed dehydration of this compound is a classic and efficient method for the synthesis of 4-methylcyclohexene, a useful intermediate in the production of various organic compounds. The reaction typically proceeds through an E1 elimination mechanism.

Experimental Protocol: Acid-Catalyzed Dehydration

A detailed experimental protocol for the dehydration of this compound is outlined below.

StepProcedure
1. Reagent Preparation In a round-bottom flask equipped with a magnetic stirrer, combine this compound and a catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid.
2. Reaction Setup Assemble a fractional distillation apparatus connected to the reaction flask. This allows for the continuous removal of the lower-boiling product, 4-methylcyclohexene, driving the equilibrium towards the product side.
3. Reaction Execution Heat the reaction mixture to a temperature slightly above the boiling point of 4-methylcyclohexene (101-102°C) but below that of this compound (171-173°C). Vigorous stirring is maintained throughout the reaction.
4. Product Collection Collect the distillate, which will be a mixture of 4-methylcyclohexene and water.
5. Work-up and Purification Wash the distillate with a saturated sodium chloride solution to remove any acid carryover. Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The pure 4-methylcyclohexene can be obtained by a final simple distillation.
Quantitative Data
Reactant/CatalystMolar RatioReaction TimeTemperature (°C)Yield (%)
This compound11-2 hours160-18060-85
85% H₃PO₄~0.3
H₂SO₄ (conc.)catalytic
Reaction Mechanism: E1 Dehydration

The acid-catalyzed dehydration of this compound proceeds through a three-step E1 mechanism.

E1_Dehydration This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H⁺ (from Acid) Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H₂O (Slow, Rate-determining) 4-Methylcyclohexene 4-Methylcyclohexene Carbocation Intermediate->4-Methylcyclohexene - H⁺ (Fast) Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification Start This compound + Oxidizing Agent Reaction Stirring at controlled temperature Start->Reaction Monitoring TLC analysis Reaction->Monitoring Quench Quench excess oxidant Monitoring->Quench Reaction Complete Extract Extraction with organic solvent Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over anhydrous salt Wash->Dry Purify Distillation or Chromatography Dry->Purify Product Product Purify->Product 4-Methylcyclohexanone Fischer_Esterification Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + this compound Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester 4-Methylcyclohexyl Ester Protonated_Ester->Ester - H⁺ Williamson_Ether_Synthesis Alcohol This compound Alkoxide 4-Methylcyclohexoxide Alcohol->Alkoxide + Strong Base (- H₂) Ether 4-Methylcyclohexyl Ether Alkoxide->Ether + Alkyl Halide (- Halide ion) Alkyl_Halide Alkyl Halide Glimepiride_Intermediate_Synthesis MCH This compound MC 4-Methylcyclohexanone MCH->MC Oxidation Oxime 4-Methylcyclohexanone Oxime MC->Oxime Reaction with Hydroxylamine Amine cis/trans-4-Methylcyclohexylamine Oxime->Amine Reduction trans_Amine trans-4-Methylcyclohexylamine Amine->trans_Amine Isomer Separation/Purification Glimepiride_Final_Step trans_Amine trans-4-Methylcyclohexylamine Isocyanate trans-4-Methylcyclohexyl Isocyanate trans_Amine->Isocyanate Phosgenation or equivalent Glimepiride Glimepiride Isocyanate->Glimepiride + Sulfonamide Intermediate Sulfonamide Sulfonamide Intermediate

4-Methylcyclohexanol: A Technical Guide to its Solubility and Solvent Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics and solvent applications of 4-methylcyclohexanol, a versatile alicyclic alcohol. Aimed at researchers, scientists, and professionals in the drug development sector, this document consolidates available data on its solubility in various solvents, outlines its utility as a solvent and chemical intermediate, and provides detailed experimental protocols for solubility determination. Furthermore, a key synthetic pathway illustrating its role as a precursor in the synthesis of a pharmaceutical intermediate is visualized.

Introduction

This compound (CAS No: 589-91-3) is a colorless, viscous liquid with a mild, camphor-like odor.[1] It exists as a mixture of two stereoisomers, cis and trans. This compound is recognized for its utility as a solvent and as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Its molecular structure, consisting of a cyclohexane (B81311) ring with both a methyl group and a hydroxyl group, imparts a unique combination of moderate polarity and lipophilicity, influencing its solubility and solvent properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O[2]
Molecular Weight 114.19 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 171-173 °C[3]
Melting Point -41 °C[2]
Density 0.914 g/mL at 25 °C[3]
Flash Point 70 °C[2]
Water Solubility 15 mg/mL at 20°C[4]
LogP 1.79[5]

Solubility Profile

Table 2: Quantitative Solubility Data for this compound

SolventTemperature (°C)SolubilityReference(s)
Water2015 mg/mL[4]

Qualitatively, this compound is known to be soluble in alcohols (such as methanol (B129727) and ethanol) and ether.[4] Its "poor" or "slight" solubility in water is also noted, with a specific value provided.[1][4][5]

Solvent Applications

The solvent properties of this compound make it a valuable component in various industrial and research applications.

Industrial Applications

This compound is utilized as a solvent for a variety of substances, including:

  • Rubber[2]

  • Oils[2]

  • Resins[2]

  • Waxes[2]

  • Paints[2]

  • Cellulose Esters and Ethers[3]

Beyond its role as a primary solvent, it also functions as an antioxidant in lubricants and as a blending agent for textile soaps and detergents.[2][5] Additionally, it is employed as a de-greasing agent in the artificial silk industry.[3]

Applications in Drug Development

In the realm of drug development, this compound serves two primary functions: as a versatile solvent and as a key chemical intermediate.

  • Solvent in Formulations: Due to its ability to dissolve a range of organic molecules, it has potential applications in the formulation of drug substances, particularly for topical and other non-aqueous preparations.

  • Chemical Intermediate: this compound is a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1] A notable example is its use in the synthesis of trans-4-methylcyclohexylamine, an intermediate in the production of the antidiabetic drug glimepiride (B1671586).[6]

While there are mentions of the use of related cyclic alcohols in solid-phase peptide synthesis (SPPS), the specific and routine use of this compound in this application is not extensively documented in readily available literature.[7][8] However, its properties suggest potential utility in this area, for example, in the dissolution of reagents or in washing steps.

Experimental Protocol: Determination of Solubility

The following is a standardized methodology for determining the solubility of this compound in a given solvent, based on the isothermal equilibrium method.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Analytical balance

  • Glass vials with screw caps

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: a. Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure saturation. b. Place the vial in the thermostatic shaker bath set to the desired temperature. c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium may need to be determined experimentally.

  • Sample Extraction and Filtration: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated or pre-cooled to the experimental temperature to prevent precipitation. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. d. Determine the mass of the collected filtrate.

  • Quantitative Analysis: a. Dilute the filtrate with the solvent to a concentration that falls within the range of the calibration curve. b. Analyze the diluted sample using GC or HPLC to determine the concentration of this compound.

  • Calculation of Solubility: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Back-calculate the concentration in the original saturated solution, accounting for all dilutions. c. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of a Key Synthetic Application

As a chemical intermediate, this compound is a starting material for the synthesis of valuable pharmaceutical building blocks. The following diagram illustrates a simplified workflow for the synthesis of trans-4-methylcyclohexylamine, a known intermediate for the antidiabetic drug glimepiride.

G A This compound B Oxidation A->B e.g., PCC, Swern C 4-Methylcyclohexanone B->C D Reductive Amination (e.g., with Benzylamine) C->D E N-Benzyl-4-methylcyclohexylamine D->E F Isomerization (Base-catalyzed) E->F G trans-N-Benzyl-4-methylcyclohexylamine F->G H Hydrogenolysis G->H H2, Pd/C I trans-4-Methylcyclohexylamine H->I J Glimepiride Synthesis I->J

Figure 1. Synthetic workflow from this compound to a glimepiride intermediate.

Conclusion

This compound is a valuable compound for researchers and professionals in drug development and other chemical industries. Its favorable solvent properties for a range of organic materials, coupled with its role as a versatile chemical intermediate, underscore its importance. While a comprehensive quantitative solubility profile in a wide array of organic solvents remains an area for further investigation, the available data and its established applications provide a strong foundation for its use in both laboratory and industrial settings. The methodologies and synthetic pathways outlined in this guide are intended to support and inform future research and development activities involving this compound.

References

Methodological & Application

Application Note: Synthesis of 4-Methylcyclohexene via Acid-Catalyzed Dehydration of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 4-methylcyclohexene (B165706) from 4-methylcyclohexanol is a classic example of an acid-catalyzed dehydration reaction, a fundamental method for preparing alkenes.[1][2] This elimination reaction involves the removal of a water molecule from the alcohol substrate.[3] Strong, non-nucleophilic acids such as sulfuric acid or phosphoric acid are typically employed as catalysts to protonate the hydroxyl group, converting it into a good leaving group (water).[4][5][6] The reaction equilibrium is driven forward by distilling the lower-boiling point alkene product as it is formed, a direct application of Le Châtelier's principle.[7] This application note provides a detailed protocol for this synthesis, including reaction mechanism, purification, and characterization methods.

Reaction Mechanism

The dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism.[6][7] This multi-step process involves the formation of a carbocation intermediate.

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming a protonated alcohol (an alkyloxonium ion).[5][6] This step is a rapid equilibrium.

  • Formation of a Carbocation: The protonated hydroxyl group is an excellent leaving group (water). Its departure from the molecule results in the formation of a secondary carbocation intermediate.[5][6][8] This is the rate-determining step of the reaction.

  • Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst (H₂PO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation.[5] This results in the formation of the carbon-carbon double bond of 4-methylcyclohexene.

It is important to note that rearrangements can occur, leading to the formation of isomeric byproducts such as 3-methylcyclohexene (B1581247) and 1-methylcyclohexene, particularly with longer reaction times.[9]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of Leaving Group cluster_2 Step 3: Deprotonation A This compound + H₃O⁺ B Protonated Alcohol (Alkyloxonium Ion) A->B Fast C Carbocation Intermediate + H₂O B->C Slow (Rate-Determining) D 4-Methylcyclohexene + H₃O⁺ C->D Fast

Caption: E1 dehydration mechanism of this compound.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialProperties
This compound, C₇H₁₄OM.W.: 114.19 g/mol , B.P.: 171-173 °C, Density: 0.914 g/mL.[7][10] A mixture of cis/trans isomers.[9]
85% Phosphoric Acid, H₃PO₄Corrosive.
Concentrated Sulfuric Acid, H₂SO₄Corrosive, causes severe burns.[4]
Saturated Sodium Chloride SolutionUsed for washing to reduce the solubility of the organic product in the aqueous layer.[10][11]
Anhydrous Sodium Sulfate (B86663), Na₂SO₄Drying agent.
1% Potassium Permanganate (B83412), KMnO₄Used for unsaturation test; purple solution.[12]

3.2. Synthesis of 4-Methylcyclohexene

This protocol is adapted from microscale laboratory procedures.[4]

  • Reaction Setup: Place 1.5 mL of this compound into a pre-weighed 5-mL conical vial and determine its mass.[4] To this, add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid.[4][12] Add a magnetic spin vane.

  • Distillation Assembly: Attach a Hickman distillation head fitted with a water-cooled condenser to the vial.[4] Ensure the cooling water is flowing.

  • Dehydration and Distillation: Heat the reaction mixture using a heating mantle or aluminum block to a temperature of 160-180 °C.[4][12] Stir the mixture. The lower-boiling products, 4-methylcyclohexene (B.P. 101-102 °C) and water (B.P. 100 °C), will co-distill.[7]

  • Product Collection: Periodically, use a Pasteur pipette to transfer the distillate that collects in the well of the Hickman head to a clean, capped 3-mL conical vial.[4][12] Continue the distillation until product no longer distills over.[12]

3.3. Product Isolation and Purification

  • Washing: To the collected distillate, add approximately 1 mL of saturated sodium chloride (brine) solution.[11] This will help separate the organic layer from the aqueous layer.

  • Separation: Allow the layers to separate. Carefully remove the bottom aqueous layer with a Pasteur pipette and discard it.[4]

  • Drying: Transfer the remaining organic layer (the crude 4-methylcyclohexene) to a clean, dry test tube. Add 3-4 microspatulas of anhydrous sodium sulfate to dry the product.[4] Allow it to stand for 10-15 minutes.[4][13]

  • Final Transfer: Carefully transfer the dry 4-methylcyclohexene to a pre-weighed, clean, and dry vial using a filter tip pipette to separate it from the drying agent.[12]

  • Yield Determination: Determine the mass of the final product and calculate the percent yield.

3.4. Product Characterization

  • Boiling Point Determination: Place a small amount of the purified product into a melting point capillary tube with a microcap bell and determine its boiling point using a Mel-Temp apparatus.[4]

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product and the starting material (this compound).[4] The product spectrum should show the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the alcohol and the appearance of C=C stretch (around 1650 cm⁻¹) and =C-H stretch (around 3020 cm⁻¹) peaks, confirming the presence of the alkene.

  • Test for Unsaturation (Qualitative): To a few drops of the product, add a 1% aqueous potassium permanganate solution dropwise.[12] A positive test for an alkene is the rapid disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.[10][12]

G start Start reactants 1. Combine this compound, H₃PO₄, and H₂SO₄ in a conical vial. start->reactants setup 2. Assemble Hickman distillation apparatus with a water-cooled condenser. reactants->setup heat 3. Heat reaction mixture to 160-180 °C with stirring. setup->heat collect 4. Collect distillate (4-methylcyclohexene and water) from Hickman head. heat->collect wash 5. Wash distillate with saturated NaCl solution. collect->wash separate 6. Separate and discard the aqueous layer. wash->separate dry 7. Dry the organic layer over anhydrous Na₂SO₄. separate->dry transfer 8. Transfer purified product to a pre-weighed vial. dry->transfer analyze 9. Characterize Product (Mass, Yield, BP, IR, Unsaturation Test) transfer->analyze end_node End analyze->end_node

Caption: Experimental workflow for the synthesis of 4-methylcyclohexene.

Data Presentation

The following table presents representative quantitative data for the synthesis.

ParameterValueReference/Note
Reactants & Catalysts
Volume of this compound7.5 mL[10]
Density of this compound0.914 g/mL[10]
Mass of this compound6.855 gCalculated (Volume x Density)
Moles of this compound0.060 mol[10]
Volume of 85% H₃PO₄2.0 mL[10]
Volume of conc. H₂SO₄30 drops (~0.40 - 0.50 mL)[8][10]
Product Information
Product Name4-Methylcyclohexene
Molar Mass of Product (C₇H₁₂)96.17 g/mol
Theoretical Yield (moles)0.060 molBased on 1:1 stoichiometry
Theoretical Yield (mass)5.77 g[10]
Experimental Results
Actual Yield (mass)4.55 gExample experimental result.[10] Yields can vary significantly.[13][14][15]
Percent Yield78.86%[10] (Actual Yield / Theoretical Yield) x 100
Boiling Point101-102 °C[8]
AppearanceColorless liquid[1]

Safety and Handling

  • Warning: Concentrated sulfuric acid and 85% phosphoric acid are highly corrosive and will cause severe skin burns upon contact.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All procedures involving concentrated acids should be performed in a well-ventilated fume hood.

  • 4-methylcyclohexene is flammable and has a strong, unpleasant odor; handle it within a fume hood.[7]

References

Application Note: Protocol for Acid-Catalyzed Dehydration of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract This application note provides a detailed protocol for the acid-catalyzed dehydration of 4-methylcyclohexanol, a classic E1 elimination reaction used to synthesize a mixture of alkene isomers. The primary product, 4-methylcyclohexene (B165706), is formed alongside rearranged isomers such as 1-methylcyclohexene and 3-methylcyclohexene. This document outlines the reaction mechanism, a step-by-step experimental procedure for microscale synthesis, methods for product isolation and characterization, and presents relevant quantitative data in a structured format. The protocol is intended for researchers in organic chemistry and drug development who require a reliable method for alkene synthesis from secondary alcohols.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes.[1] This elimination reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols. The process involves the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group (water).[2][3] Subsequent loss of the water molecule generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene.[2][3]

In the dehydration of this compound, the initially formed secondary carbocation can undergo rearrangement via a hydride shift to form a more stable tertiary carbocation, leading to a mixture of isomeric products.[4] This phenomenon is sometimes referred to as the "Evelyn Effect," where the product distribution can change over the course of the reaction.[5][6] The major products are typically 4-methylcyclohexene, 3-methylcyclohexene, and the most thermodynamically stable isomer, 1-methylcyclohexene.[5]

The equilibrium of the reaction is driven toward the products by distilling the lower-boiling point alkenes (and water) from the reaction mixture as they are formed, in accordance with Le Châtelier's Principle.[7][8]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of this compound follows an E1 (unimolecular elimination) pathway.

Reaction Mechanism

The mechanism involves three primary steps:

  • Protonation: The acid catalyst (H₃PO₄ or H₂SO₄) protonates the hydroxyl group of this compound, converting it into an alkyloxonium ion, which is a much better leaving group.[2][3]

  • Carbocation Formation: The alkyloxonium ion loses a water molecule to form a secondary carbocation intermediate.[3] This is the rate-determining step.

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[2] Due to potential carbocation rearrangement, multiple alkene isomers can be formed.[4]

G cluster_mech Reaction Mechanism Start This compound + H₃O⁺ Protonated Protonated Alcohol (Alkyloxonium Ion) Start->Protonated 1. Protonation Carbocation_Secondary Secondary Carbocation + H₂O Protonated->Carbocation_Secondary 2. Loss of H₂O Carbocation_Tertiary Tertiary Carbocation (via Hydride Shift) Carbocation_Secondary->Carbocation_Tertiary Rearrangement Product_4 4-Methylcyclohexene (Major Product) Carbocation_Secondary->Product_4 3a. Deprotonation Product_1 1-Methylcyclohexene (Rearranged Product) Carbocation_Tertiary->Product_1 3b. Deprotonation

Caption: E1 mechanism for the dehydration of this compound.

Experimental Workflow

The overall experimental process involves reaction setup, synthesis via distillation, product workup and purification, and finally, characterization.

G cluster_flow Experimental Workflow Setup 1. Apparatus Setup (Reaction vial + Distillation Head) Reagents 2. Add Reagents (this compound, H₃PO₄, H₂SO₄) Setup->Reagents Reaction 3. Reaction & Distillation (Heat to 160-180°C, Collect Distillate) Reagents->Reaction Workup 4. Workup (Wash with sat. NaCl) Reaction->Workup Drying 5. Drying (Add Anhydrous Na₂SO₄) Workup->Drying Isolation 6. Isolation (Transfer pure product, Weigh) Drying->Isolation Analysis 7. Characterization (IR Spectroscopy, GC, Unsaturation Test) Isolation->Analysis Result Final Product (Methylcyclohexene Isomers) Analysis->Result

Caption: General workflow for the synthesis of 4-methylcyclohexene.

Data Presentation

The following table summarizes the quantitative data for a typical microscale preparation of 4-methylcyclohexene.

ParameterValueReference
Reactants & Catalysts
This compound1.5 mL[9]
85% Phosphoric Acid (H₃PO₄)0.40 mL[9]
Conc. Sulfuric Acid (H₂SO₄)6 drops[9]
Physical Properties
Boiling Point of this compound171-173 °C[8]
Boiling Point of 4-Methylcyclohexene101-102 °C[8]
Boiling Point of Water100 °C[8]
Yield Data (Example)
Starting amount of this compound7.5 mL (6.86 g)[10]
Theoretical Mass of Product5.77 g[10]
Experimental Mass of Product4.55 g[10]
Percent Yield 78.86% [10]
Product Composition
Isomer Distribution (at early times)~80% 4-methylcyclohexene, ~15% 3-methylcyclohexene, ~5% 1-methylcyclohexene[5]
Isomer Distribution (at longer times)~65% 4-methylcyclohexene, ~20% 3-methylcyclohexene, ~15% 1-methylcyclohexene[5]

Experimental Protocol

This protocol is adapted for a microscale synthesis.[9] Safety Precaution: Concentrated phosphoric and sulfuric acids are highly corrosive and can cause severe burns. Always wear gloves, safety goggles, and a lab coat. Handle acids in a chemical fume hood.

Materials and Reagents
  • This compound (mixture of cis/trans isomers)

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • 5-mL conical reaction vial

  • Spin vane or boiling chip

  • Hickman distillation head

  • Water-cooled condenser

  • Heating mantle or sand bath

  • Pasteur pipettes

  • 3-mL conical vial for collection

  • Small test tubes

Procedure
  • Reaction Setup: Place a spin vane into a tared 5-mL conical vial. Add 1.5 mL of this compound and reweigh the vial to determine the exact mass of the alcohol.[9][11]

  • Catalyst Addition: In a fume hood, carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid to the reaction vial.[9]

  • Apparatus Assembly: Attach a Hickman distillation head and a water-cooled condenser to the vial. Turn on the cooling water.

  • Distillation: Heat the mixture using a sand bath or heating mantle to a temperature of 160-180 °C.[9] Stir the mixture if using a spin vane. The alkene product and water will co-distill and collect in the well of the Hickman head.[7]

  • Product Collection: Periodically use a Pasteur pipette to transfer the distillate from the Hickman head to a clean 3-mL conical vial. Continue the distillation until boiling in the reaction vial ceases, leaving about 0.5 mL of residue.[9]

  • Washing (Workup): Allow the collected distillate to cool and separate into two layers. Add 1 mL of saturated sodium chloride solution to the distillate. This wash helps to remove any co-distilled acid and reduces the solubility of the organic product in the aqueous layer.[7][10]

  • Layer Separation: After gentle mixing, allow the layers to fully separate. Carefully remove the bottom aqueous layer using a Pasteur pipette and discard it.[9][11]

  • Drying: Transfer the remaining organic layer to a small, dry test tube. Add a few microspatulas of anhydrous sodium sulfate to dry the product.[9] Let it stand for 10-15 minutes, capping the tube to prevent evaporation.[11]

  • Final Isolation: Carefully transfer the dry 4-methylcyclohexene product to a clean, tared vial using a filter-tip pipette to avoid transferring the drying agent. Determine the mass of the final product and calculate the percent yield.[9]

Product Characterization
  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. The success of the reaction is confirmed by the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a C=C stretch (around 1650 cm⁻¹) and vinylic =C-H stretches (around 3025 cm⁻¹) in the product.[9]

  • Unsaturation Test (Potassium Permanganate): Add a few drops of the product to a test tube containing a dilute, purple solution of potassium permanganate (B83412) (KMnO₄). A positive test for an alkene is the rapid disappearance of the purple color and the formation of a brown precipitate (MnO₂).[7][11]

  • Gas Chromatography (GC): To determine the distribution of the different methylcyclohexene isomers, the product can be analyzed by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[12]

References

Application Notes and Protocols for the Dehydration of 4-Methylcyclohexanol Using Phosphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the acid-catalyzed dehydration of 4-methylcyclohexanol to produce a mixture of methylcyclohexene isomers. This reaction is a fundamental transformation in organic synthesis and serves as a valuable case study for understanding elimination reactions and carbocation rearrangements.

Introduction

The dehydration of alcohols to alkenes is a classic and important reaction in organic chemistry. In this application, this compound, a secondary alcohol, undergoes an E1 elimination reaction when heated in the presence of a strong acid catalyst, such as phosphoric acid.[1] The reaction proceeds through a carbocation intermediate, which can lead to the formation of a mixture of isomeric alkene products: 4-methylcyclohexene (B165706), 3-methylcyclohexene (B1581247), and the thermodynamically more stable 1-methylcyclohexene. The distribution of these products can be influenced by reaction conditions such as temperature and reaction time.

Reaction Mechanism and Stereochemistry

The dehydration of this compound with phosphoric acid follows an E1 (unimolecular elimination) mechanism.[1]

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[1]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.

  • Deprotonation and Alkene Formation: A base (water or the conjugate base of phosphoric acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

The initial this compound is typically a mixture of cis and trans isomers.[2][3] However, since the reaction proceeds through a planar carbocation intermediate, the stereochemistry of the starting alcohol does not significantly affect the final product distribution.[4]

A phenomenon known as the "Evelyn Effect" has been observed in this reaction, where the product distribution changes over time.[2] Initially, the kinetically favored product, 4-methylcyclohexene, is the major product. As the reaction progresses, isomerization to the more thermodynamically stable 1-methylcyclohexene and 3-methylcyclohexene occurs.[2]

Physicochemical Data

A summary of the key physicochemical properties of the reactant and products is presented in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₇H₁₄O114.19171-1730.914
4-MethylcyclohexeneC₇H₁₂96.17101-1020.799
3-MethylcyclohexeneC₇H₁₂96.171040.801
1-MethylcyclohexeneC₇H₁₂96.171100.815

Experimental Protocols

The following protocols provide a detailed methodology for the dehydration of this compound and the subsequent analysis of the products.

Synthesis of Methylcyclohexenes

This protocol is adapted from established laboratory procedures.[5][6]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, as a catalyst enhancer)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Distillation apparatus (Hickman still or simple distillation setup)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Pasteur pipettes

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 7.5 mL of this compound and 2.0 mL of 85% phosphoric acid.[7] Optionally, a few drops of concentrated sulfuric acid can be added to increase the reaction rate.[5][6] Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation: Assemble a distillation apparatus. Heat the reaction mixture gently using a heating mantle or sand bath. The alkene products, along with water, will co-distill.[4] Collect the distillate in a receiving flask cooled in an ice bath. The distillation should be carried out at a steady rate until no more product is collected. The boiling point of the initial distillate will be close to that of the azeotrope of water and the methylcyclohexenes.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with an equal volume of saturated sodium chloride solution to remove any residual acid and dissolved water.[6][8]

    • Separate the organic layer (top layer) from the aqueous layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant or filter the dried liquid into a clean, pre-weighed flask.

  • Yield Determination: Determine the mass of the final product and calculate the percentage yield.

Product Characterization

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the ideal technique for separating and identifying the isomeric methylcyclohexene products and quantifying their relative abundance.

Instrumentation: A standard GC-MS system can be used.

Sample Preparation: Dilute a small aliquot of the product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.

Expected Results: The gas chromatogram will show distinct peaks for 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene, allowing for the determination of the product ratio. The mass spectrum of each isomer will show a molecular ion peak at m/z = 96, corresponding to the molecular weight of methylcyclohexene.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the conversion of the alcohol to the alkene.

Sample Preparation: A thin film of the liquid product can be placed between two salt plates, or a sample can be analyzed using an ATR-FTIR spectrometer.

Expected Spectra:

  • This compound (starting material): A strong, broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group.

  • Methylcyclohexenes (product): The disappearance of the O-H peak and the appearance of a sharp peak around 1640-1680 cm⁻¹ due to the C=C stretch of the alkene, and peaks in the range of 3000-3100 cm⁻¹ corresponding to the =C-H stretching vibrations.[9]

Data Presentation

Reaction Yields

The following table presents typical yields obtained from the dehydration of this compound under the specified conditions.

Starting Alcohol (Volume)Phosphoric Acid (Volume)Sulfuric Acid (Drops)Product Mass (g)Percentage Yield (%)Reference
7.5 mL2.0 mL304.5578.86
1.5 mL0.40 mL6--[5]

Note: Yields can vary depending on the efficiency of the distillation and purification steps.

Product Distribution by GC Analysis

The relative percentages of the isomeric methylcyclohexenes can vary with reaction time, demonstrating the "Evelyn Effect".

IsomerEarly Reaction Time (%)Longer Reaction Time (%)
4-Methylcyclohexene~80~65
3-Methylcyclohexene~15~20
1-Methylcyclohexene~5~15

Data adapted from MARM-ACS meeting abstract, which describes the general trend of the Evelyn Effect.[2]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation & Rearrangement 4-MCH_OH This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) 4-MCH_OH->Protonated_Alcohol + H⁺ H3PO4 H₃PO₄ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O 4-MCHene 4-Methylcyclohexene Carbocation->4-MCHene - H⁺ Rearranged_Carbocation Tertiary Carbocation Carbocation->Rearranged_Carbocation Hydride Shift H2O H₂O 3-MCHene 3-Methylcyclohexene 1-MCHene 1-Methylcyclohexene (Thermodynamically Stable) Rearranged_Carbocation->3-MCHene - H⁺ Rearranged_Carbocation->1-MCHene - H⁺

Caption: E1 mechanism for the dehydration of this compound.

Experimental Workflow

experimental_workflow Start Start: Reagents Reaction Reaction: This compound + H₃PO₄ (Heat) Start->Reaction Distillation Distillation: Collect Alkene/Water Mixture Reaction->Distillation Workup Work-up: Wash with sat. NaCl Distillation->Workup Drying Drying: Dry organic layer with Na₂SO₄ Workup->Drying Isolation Isolation: Decant/Filter Product Drying->Isolation Analysis Analysis: GC-MS, IR Spectroscopy Isolation->Analysis End End: Purified Product Analysis->End

Caption: Workflow for the synthesis and analysis of methylcyclohexenes.

References

Application Notes and Protocols for the Distillation of 4-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and subsequent purification of 4-methylcyclohexene (B165706) via distillation. This process is a common undergraduate organic chemistry experiment that demonstrates an acid-catalyzed dehydration of an alcohol followed by purification of the resulting alkene.

Data Presentation

A summary of the physical and chemical properties of the key reactant and product is provided below for easy reference.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
4-Methylcyclohexanol114.19~171-173~0.914
4-Methylcyclohexene96.17~101-102~0.799

Note: Boiling points and densities can vary slightly with pressure and purity.

Experimental Protocols

The synthesis of 4-methylcyclohexene is typically achieved through the acid-catalyzed dehydration of this compound. The subsequent purification of the alkene is performed by simple distillation.

Materials and Equipment
  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips or a magnetic stir bar

  • Round-bottom flask (50 mL or 100 mL)

  • Distillation head

  • Condenser

  • Receiving flask

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Thermometer

Synthesis of 4-Methylcyclohexene
  • To a clean, dry round-bottom flask, add 7.5 mL of this compound.[1]

  • Carefully add 2.0 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask.[1]

  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Heat the mixture gently using a heating mantle or sand bath. The reaction mixture will turn dark, which is normal.

  • The 4-methylcyclohexene and water will co-distill.[2] Collect the distillate that boils in the range of 85-105 °C.

  • Continue the distillation until only a small amount of dark residue remains in the distilling flask.

Workup and Purification
  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate with an equal volume of saturated sodium chloride (brine) solution to remove the majority of any remaining acidic impurities and water.[1]

  • Allow the layers to separate. The upper organic layer is the 4-methylcyclohexene. The lower aqueous layer should be discarded.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the 4-methylcyclohexene by adding a small amount of anhydrous sodium sulfate. Swirl the flask gently for a few minutes until the liquid is clear, indicating that the water has been absorbed.

  • Decant or filter the dried 4-methylcyclohexene into a clean, dry, pre-weighed receiving flask.

Final Distillation (Purification)
  • Add a fresh boiling chip to the flask containing the dried 4-methylcyclohexene.

  • Set up a simple distillation apparatus.

  • Carefully heat the liquid and collect the fraction that boils at a constant temperature, which should be the boiling point of 4-methylcyclohexene (approximately 101-102 °C).

  • Weigh the final product to determine the yield.

Experimental Workflow

G cluster_reaction Synthesis cluster_workup Workup & Drying cluster_purification Purification cluster_analysis Analysis reagents This compound + Phosphoric Acid + Sulfuric Acid reaction_flask Round-Bottom Flask with Boiling Chips reagents->reaction_flask Combine heating Heat (Gentle) reaction_flask->heating distillation1 Initial Distillation (Co-distillation of product and water) heating->distillation1 separatory_funnel Separatory Funnel brine_wash Wash with Saturated NaCl separatory_funnel->brine_wash distillate Collected Distillate distillate->separatory_funnel separation Separate Layers brine_wash->separation drying Dry with Anhydrous Na₂SO₄ separation->drying Organic Layer final_distillation Final Simple Distillation drying->final_distillation product Pure 4-Methylcyclohexene final_distillation->product Collect Fraction at 101-102 °C gc_ms GC-MS Analysis (Purity & Isomer Check) product->gc_ms ftir FTIR Spectroscopy (Functional Group ID) product->ftir

Caption: Experimental workflow for the synthesis and purification of 4-methylcyclohexene.

Product Analysis

The purity of the final product can be assessed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to determine the purity of the 4-methylcyclohexene and to identify the presence of any isomeric side products, such as 1-methylcyclohexene or 3-methylcyclohexene, which can form during the acid-catalyzed dehydration.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product should confirm the presence of a C=C bond (alkene) and the absence of a broad O-H stretch (alcohol) from the starting material. Key expected peaks for 4-methylcyclohexene include a C=C stretch around 1640-1680 cm⁻¹ and sp² C-H stretches above 3000 cm⁻¹. The spectrum for this compound would show a prominent broad O-H stretch around 3200-3600 cm⁻¹.[4]

Safety Precautions

  • Acids: Concentrated sulfuric acid and 85% phosphoric acid are corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Flammability: 4-Methylcyclohexene is flammable. Ensure there are no open flames in the laboratory during the distillation.

  • Ventilation: Perform the experiment in a well-ventilated fume hood to avoid inhaling the vapors of the organic compounds.

  • Heating: Use a heating mantle or sand bath for controlled heating. Do not heat a closed system.

By following these detailed protocols, researchers can successfully synthesize and purify 4-methylcyclohexene for various applications in chemical synthesis and drug development.

References

Application Note: Monitoring the Dehydration of 4-Methylcyclohexanol using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acid-catalyzed dehydration of 4-methylcyclohexanol to form a mixture of methylcyclohexene isomers. It further outlines the application of Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction's progress and characterize the resulting alkene products. The key analytical indicators are the disappearance of the broad O-H stretching band of the alcohol and the appearance of C=C and vinylic =C-H stretching bands characteristic of the alkene products.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely used reaction in organic synthesis to produce alkenes. In this application, this compound undergoes an E1 elimination reaction when heated with a strong acid catalyst, such as phosphoric or sulfuric acid, to yield a mixture of isomeric products: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[1][2] The progress of this transformation can be effectively monitored by observing changes in the functional groups present.

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups in molecules.[3] By comparing the IR spectrum of the reaction mixture over time to that of the starting material, one can confirm the conversion of the alcohol to the alkene. The primary spectral changes include the disappearance of the broad hydroxyl (-OH) absorption band and the emergence of characteristic carbon-carbon double bond (C=C) and vinylic C-H (=C-H) absorption bands.[4][5]

Principle of IR Analysis

The basis for using IR spectroscopy in this analysis is the significant difference in the vibrational frequencies of the bonds in the reactant versus the products.

  • This compound (Reactant): The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.[4][5] A C-O stretching band is also present.

  • Methylcyclohexenes (Products): The key features are a C=C stretching absorption around 1640-1680 cm⁻¹ and a =C-H stretching absorption just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4][6]

The successful conversion is confirmed by the complete disappearance of the broad O-H peak and the simultaneous appearance of the C=C and =C-H peaks.[7]

Experimental Protocols

3.1. Materials and Reagents

  • This compound (mixture of cis and trans isomers)

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, as a rate enhancer)[8]

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 5-mL or 10-mL round-bottom flask or conical vial

  • Hickman distillation head or simple distillation apparatus

  • Water-cooled condenser

  • Heating mantle or sand bath

  • Magnetic stirrer and spin vane

  • Separatory funnel or conical vials for extraction

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

3.2. Protocol for Dehydration of this compound

This protocol is adapted from established microscale and macroscale laboratory procedures.[7][8][9]

  • Reaction Setup: Place 1.5 mL of this compound into a tared 5-mL conical vial. Add 0.40 mL of 85% phosphoric acid and, if desired, 5-6 drops of concentrated sulfuric acid.[7][8] Add a magnetic spin vane.

  • Distillation Assembly: Assemble a distillation apparatus using a Hickman head and a water-cooled condenser.[7] Ensure all joints are properly sealed.

  • Heating and Distillation: Heat the mixture gently using a heating mantle or sand bath while stirring. The temperature should be raised to approximately 160-180 °C.[7] The lower-boiling alkene products and water will co-distill as they are formed.[9][10]

  • Product Collection: Periodically, collect the distillate that accumulates in the well of the Hickman head using a Pasteur pipet and transfer it to a clean, capped collection vial. Continue the distillation until boiling in the reaction vial ceases (typically when about 0.5 mL of residue remains).[8]

3.3. Protocol for Product Isolation and Purification

  • Washing: Transfer the entire distillate to a small vial or test tube. Add 1 mL of saturated sodium chloride solution to the distillate.[9] This helps to remove residual acid and decrease the solubility of the organic product in the aqueous layer.

  • Separation: Gently mix the layers and allow them to separate. The top layer is the organic product (methylcyclohexenes). Carefully remove the bottom aqueous layer using a Pasteur pipet.[7]

  • Drying: Transfer the organic layer to a clean, dry test tube. Add a small amount of anhydrous sodium sulfate to absorb any remaining water. Let it stand for 10-15 minutes.[7]

  • Final Transfer: Carefully transfer the dried liquid product to a clean, tared vial to determine the final mass and calculate the percent yield.

3.4. Protocol for FTIR Analysis

  • Background Spectrum: Ensure the ATR crystal of the FTIR spectrometer is clean. Collect a background spectrum.

  • Sample Analysis: Place a small drop of the dried product onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the product.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., acetone (B3395972) or isopropanol) after the analysis.[7]

  • Comparison: For a complete analysis, also obtain an IR spectrum of the starting material, this compound, using the same procedure.

Data Presentation and Interpretation

The successful synthesis of methylcyclohexenes is confirmed by comparing the IR spectrum of the product with that of the starting material. The key spectral changes are summarized in the table below.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Appearance in Spectrum
This compound O-H (alcohol)3600 - 3200Strong, Broad
C-H (sp³)2950 - 2840Strong, Sharp
C-O (alcohol)1100 - 1000Moderate
Methylcyclohexenes =C-H (alkene)3100 - 3000Medium, Sharp
C-H (sp³)2950 - 2840Strong, Sharp
C=C (alkene)1680 - 1640Medium to Weak, Sharp

Table 1: Key IR absorption frequencies for the reactant and products.[4][5][6]

A successful reaction is indicated by the significant reduction or complete absence of the broad O-H peak around 3350 cm⁻¹ and the appearance of new peaks around 3025 cm⁻¹ (=C-H stretch) and 1650 cm⁻¹ (C=C stretch).[7] The strong sp³ C-H stretching peaks between 2840-2950 cm⁻¹ will be present in both the reactant and product spectra.[7]

Visualizations

experimental_workflow Experimental Workflow for Dehydration and Analysis start This compound + Acid Catalyst reaction Dehydration Reaction (Heating & Stirring) start->reaction distillation Distillation reaction->distillation distillate Crude Product (Alkenes + Water) distillation->distillate purification Purification (Washing & Drying) distillate->purification product Pure Product (Methylcyclohexenes) purification->product analysis FTIR Analysis product->analysis result IR Spectrum analysis->result

Caption: Diagram of the experimental workflow.

reaction_and_spectra Reaction and Key Spectral Correlations reactant This compound Key Group: -OH ir_reactant {-OH Stretch | ~3200-3600 cm⁻¹ (Broad)} reactant->ir_reactant shows peak reaction_label H₃PO₄, Δ - H₂O reactant->reaction_label product Methylcyclohexenes Key Group: C=C ir_product {=C-H Stretch | ~3000-3100 cm⁻¹ (Sharp)} {C=C Stretch | ~1640-1680 cm⁻¹ (Medium)} product->ir_product shows peaks reaction_label->product

Caption: Correlation of functional groups to IR peaks.

Conclusion

IR spectroscopy serves as a rapid, reliable, and straightforward method for monitoring the acid-catalyzed dehydration of this compound. The technique provides definitive evidence of the reaction's success by confirming the removal of the hydroxyl functional group from the starting material and the formation of a carbon-carbon double bond in the products. This application note provides the necessary protocols and data interpretation guidelines for researchers to effectively utilize this analytical approach.

References

Application Note: 1H and 13C NMR Characterization of 4-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanol is a chiral cyclic alcohol that exists as two diastereomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring significantly influences their physical, chemical, and biological properties. Consequently, the unambiguous stereochemical assignment of these isomers is critical in various fields, including synthetic chemistry, materials science, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a detailed protocol and comparative data for the characterization of cis- and trans-4-methylcyclohexanol using ¹H and ¹³C NMR spectroscopy.

Stereoisomeric Relationship and Conformational Analysis

The stereochemical difference between the cis and trans isomers of this compound arises from the relative positions of the methyl and hydroxyl substituents on the cyclohexane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. The preferred conformation for each isomer places the bulky methyl group in the equatorial position to minimize 1,3-diaxial interactions.

  • In trans-4-methylcyclohexanol , the more stable conformation has both the hydroxyl and methyl groups in equatorial positions (diequatorial).

  • In cis-4-methylcyclohexanol , the more stable conformation has the methyl group in the equatorial position and the hydroxyl group in the axial position (equatorial-axial).

These conformational preferences lead to distinct differences in the NMR spectra of the two isomers, particularly in the chemical shifts and coupling constants of the protons attached to C1 and C4.

Caption: Chair conformations of trans- and cis-4-methylcyclohexanol.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound Isomers in CDCl₃

Isomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
cis-4-MethylcyclohexanolH-1 (axial)~4.05Multiplet (broad)-
H-2, H-6 (axial)~1.25Multiplet-
H-2, H-6 (equatorial)~1.80Multiplet-
H-3, H-5 (axial)~1.25Multiplet-
H-3, H-5 (equatorial)~1.80Multiplet-
H-4 (axial)~1.45Multiplet-
-CH₃~0.91Doublet~6.5
-OHVariableSinglet (broad)-
trans-4-MethylcyclohexanolH-1 (equatorial)~3.51ttJ ≈ 10.8, 4.2 Hz
H-2, H-6 (axial)~1.20Multiplet-
H-2, H-6 (equatorial)~2.00Multiplet-
H-3, H-5 (axial)~1.05Multiplet-
H-3, H-5 (equatorial)~1.85Multiplet-
H-4 (axial)~1.30Multiplet-
-CH₃~0.89Doublet~7.0
-OHVariableSinglet (broad)-

Table 2: ¹³C NMR Data for this compound Isomers in CDCl₃

Isomer Carbon Assignment Chemical Shift (δ, ppm)
cis-4-MethylcyclohexanolC1~65.6
C2, C6~33.5
C3, C5~30.0
C4~32.5
-CH₃~22.5
trans-4-MethylcyclohexanolC1~71.0
C2, C6~35.5
C3, C5~31.0
C4~32.0
-CH₃~22.0

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

  • This compound isomer (cis or trans)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Small vial

  • Vortex mixer

Procedure:

  • Weighing the sample: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry small vial.

  • Dissolving the sample: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transferring to NMR tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping and labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

This protocol provides the general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans (NS): 16 to 64 (depending on sample concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 12-16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 220-240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick and label the peaks in both ¹H and ¹³C NMR spectra.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate analyze Peak Picking, Integration & Structural Assignment calibrate->analyze

Caption: Experimental workflow for NMR characterization.

signaling_pathway cluster_isomer This compound Isomer cluster_conformation Chair Conformation cluster_nmr Key NMR Signal Differences isomer cis or trans cis_conf cis: Axial-OH, Equatorial-CH3 (Major Conformer) isomer->cis_conf cis trans_conf trans: Equatorial-OH, Equatorial-CH3 (Major Conformer) isomer->trans_conf trans h1_shift H-1 Chemical Shift (cis: downfield, trans: upfield) cis_conf->h1_shift h1_coupling H-1 Coupling Constants (trans: large ax-ax couplings) cis_conf->h1_coupling c1_shift C-1 Chemical Shift (trans: downfield, cis: upfield) cis_conf->c1_shift trans_conf->h1_shift trans_conf->h1_coupling trans_conf->c1_shift

Caption: Isomerism and its effect on NMR signals.

Application Note: High-Resolution Gas Chromatography Method for the Analysis of Methylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the separation and quantification of methylcyclohexene isomers, specifically 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene (B165706). These isomers are common products in chemical synthesis and require accurate analysis for process optimization and quality control. The described method utilizes a non-polar capillary column and a flame ionization detector (FID) to achieve baseline separation and reliable quantification. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

Methylcyclohexene is a key intermediate in various organic syntheses. Its isomeric forms (1-, 3-, and 4-methylcyclohexene) often occur as a mixture, and their relative abundance can significantly impact reaction pathways and final product purity. Therefore, a reliable and accurate analytical method is essential for monitoring and controlling these chemical processes. Gas chromatography with flame ionization detection (GC-FID) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility for volatile organic compounds.[1] This application note presents a detailed protocol for the successful separation and analysis of these isomers.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[2]

  • Detector: Flame Ionization Detector (FID).[2]

  • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium or Hydrogen.[2]

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL autosampler vials with septa.

  • Solvent: Acetone (B3395972) or Hexane (B92381) (GC grade).[2]

Chromatographic Conditions

A summary of the optimized GC-FID conditions is provided in the table below.

ParameterValue
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Injector Type Split/Splitless
Injector Temperature 250°C
Split Ratio 50:1
Oven Program
   Initial Temperature40°C, hold for 2 minutes
   Ramp Rate5°C/min to 150°C
   Final Temperature150°C, hold for 2 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Injection Volume 1 µL

Table 1: Optimized GC-FID Parameters for Methylcyclohexene Isomer Analysis.[2]

Protocols

Sample Preparation
  • Dilution: Prepare a dilute sample for GC analysis by adding one drop of the methylcyclohexene isomer mixture to approximately 1 mL of acetone or hexane in a small vial.[2] This prevents column overloading.

  • Transfer: Transfer the diluted sample to a 2 mL autosampler vial and cap securely.

  • Vortex: Gently vortex the vial to ensure a homogenous solution.

Instrument Setup and Calibration
  • Instrument Configuration: Set up the GC-FID system according to the parameters outlined in Table 1.

  • Equilibration: Allow the GC system to equilibrate until a stable baseline is achieved.

  • Calibration (Optional, for Quantification): Prepare a series of calibration standards of known concentrations for each isomer. Inject each standard and generate a calibration curve by plotting peak area against concentration.

Sample Analysis
  • Injection: Using a clean GC syringe, draw up 1 µL of the diluted sample.

  • Start Run: Inject the sample into the GC injection port and immediately start the data acquisition.

  • Data Collection: Allow the chromatogram to develop fully, ensuring all peaks have eluted.

Data Presentation

The elution order of methylcyclohexene isomers is primarily determined by their boiling points. The isomer with the lower boiling point will elute first. The boiling points and observed retention times from a typical analysis are presented below.

IsomerBoiling Point (°C)Retention Time (min)Relative Area (%)
4-Methylcyclohexene1034.7421.74
3-Methylcyclohexene1044.7051.99
1-Methylcyclohexene1105.14718.35

Table 2: Elution Order, Retention Times, and Relative Abundance of Methylcyclohexene Isomers.

Note: The retention times and relative area percentages are from a sample dataset and may vary depending on the specific instrument and experimental conditions.

Experimental Workflow and Signaling Pathways

The logical workflow for the GC analysis of methylcyclohexene isomers is depicted in the following diagram.

GC_Workflow GC Analysis Workflow for Methylcyclohexene Isomers cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Methylcyclohexene Isomer Mixture Dilution Dilute with Solvent (e.g., Acetone) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Automated or Manual Injection Separation Separation on DB-5 Column (Temperature Program) Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the GC analysis of methylcyclohexene isomers.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and efficient means for the separation and analysis of 1-, 3-, and 4-methylcyclohexene isomers. The use of a non-polar DB-5 column with a flame ionization detector yields excellent resolution and accurate quantification. This protocol is suitable for routine quality control in research and industrial settings, enabling precise monitoring of chemical reactions and ensuring product purity.

References

Application Notes and Protocols for the Purification of 4-Methylcyclohexene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexene (B165706) is a valuable cyclic alkene intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other complex molecules.[1] Its synthesis, commonly achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol, often results in a crude product containing unreacted starting material, water, and isomeric byproducts.[2][3] Purification of the final product is therefore a critical step to ensure high purity for subsequent reactions. Distillation, a fundamental separation technique based on differences in boiling points, is the primary method for purifying 4-methylcyclohexene.[2][3][4] This document provides detailed protocols for the purification of 4-methylcyclohexene using simple and fractional distillation, along with methods for purity assessment.

Physicochemical Properties for Distillation

A successful distillation relies on the differences in the boiling points of the components in the mixture. The significant difference between the boiling point of 4-methylcyclohexene and its common precursor, this compound, allows for effective separation.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
4-MethylcyclohexeneC₇H₁₂96.17101-1020.7991.441
This compoundC₇H₁₄O114.19171-1730.9141.460
WaterH₂O18.021000.9971.333
1-MethylcyclohexeneC₇H₁₂96.171100.8131.450
3-MethylcyclohexeneC₇H₁₂96.171040.8001.444

Data sourced from multiple references.[2][5][6][7]

Experimental Protocols

Protocol 1: Simple Distillation for Initial Purification

This protocol is suitable for separating 4-methylcyclohexene from the high-boiling point starting material, this compound, and the acid catalyst.

Materials:

  • Crude 4-methylcyclohexene (from dehydration of this compound)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Boiling chips or magnetic stir bar

  • Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Work-up of the Crude Product:

    • Transfer the initial distillate from the synthesis reaction, which contains 4-methylcyclohexene and water, to a separatory funnel.[3]

    • Wash the organic layer with a saturated sodium chloride (brine) solution to help remove any residual acid and decrease the solubility of the organic product in the aqueous layer.[8][9]

    • Separate the aqueous layer and transfer the organic layer (4-methylcyclohexene) to a clean, dry Erlenmeyer flask.

    • Dry the organic layer by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 10-15 minutes until the liquid is clear.[3][9]

    • Decant or filter the dried 4-methylcyclohexene into a clean, dry round-bottom flask suitable for distillation.

  • Distillation:

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product.

    • Assemble the simple distillation apparatus. Ensure all joints are properly sealed.

    • Begin circulating cold water through the condenser.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills between 100-105°C.[1] The boiling point of pure 4-methylcyclohexene is approximately 101-102°C.[5]

    • Continue distillation until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

    • The collected distillate is the purified 4-methylcyclohexene.

Protocol 2: Fractional Distillation for High-Purity Separation

Fractional distillation is employed when separating components with close boiling points, such as isomeric impurities like 1-methylcyclohexene and 3-methylcyclohexene.[10][11]

Materials:

  • Partially purified 4-methylcyclohexene

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head, condenser, receiving flasks)

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Add the partially purified 4-methylcyclohexene and boiling chips to the round-bottom flask.

    • Assemble the fractional distillation apparatus.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[10][11]

  • Distillation:

    • Begin heating the flask gently to establish a slow and steady distillation rate (approximately 1-2 drops per second).[10][11]

    • Monitor the temperature at the distillation head closely.

    • Collect any initial low-boiling forerun in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of 4-methylcyclohexene (101-102°C), change to a clean receiving flask to collect the main fraction.

    • A stable temperature plateau indicates the collection of the pure compound.[11]

    • If the temperature begins to rise significantly again, it may indicate the presence of higher-boiling point impurities; this fraction should be collected separately.

Purity Assessment

The purity of the distilled 4-methylcyclohexene should be confirmed using analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying the components in the purified product.[12][13] The retention time of the major peak can be compared to a known standard of 4-methylcyclohexene, and the integration of the peak areas can be used to calculate the percentage purity.[10][14]

  • Infrared (IR) Spectroscopy: The IR spectrum of the purified product should show the characteristic C=C stretch of an alkene at approximately 1650 cm⁻¹ and the absence of the broad -OH stretch from the starting alcohol (around 3300-3500 cm⁻¹).[1][2]

  • Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature value (n20/D 1.441) provides a quick assessment of purity.

Safety Precautions

  • 4-Methylcyclohexene is a highly flammable liquid with a low flash point and should be handled in a well-ventilated fume hood away from ignition sources.[1]

  • The vapors may cause respiratory irritation.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids (sulfuric and phosphoric acid) used in the synthesis are corrosive and should be handled with extreme care.[3]

Workflow Diagram

Purification_Workflow cluster_synthesis Crude Product Generation cluster_workup Aqueous Work-up cluster_distillation Distillation cluster_analysis Purity Analysis start Dehydration of This compound wash Wash with Saturated NaCl start->wash Crude Distillate separate Separate Aqueous Layer wash->separate dry Dry with Anhydrous Na2SO4 separate->dry Organic Layer distill Simple or Fractional Distillation dry->distill end Pure 4-Methylcyclohexene distill->end Collected Fraction (101-102°C) gcms GC-MS ir IR Spectroscopy ri Refractive Index end->gcms end->ir end->ri

Caption: Workflow for the purification and analysis of 4-methylcyclohexene.

References

Application Notes and Protocols for Safe Handling of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory safety procedures for handling 4-Methylcyclohexanol. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a colorless liquid.[1][2] It is a combustible liquid and its vapors can form explosive mixtures with air above its flash point.[2][3] It exists as two geometric isomers, cis and trans.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC7H14O[1]
Molecular Weight114.19 g/mol [3]
Boiling Point170.3 ± 8.0 °C at 760 mmHg[1]
Melting Point-41 °C (mixture of isomers)[1]
Flash Point70 °C (closed cup)[1][3]
Density0.9 ± 0.1 g/cm³[1]
Vapor Density3.9 (Air = 1.0)[4]
Solubility in WaterPoor[3]
Autoignition Temperature295 °C[3][5]

Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[6] It can be harmful if swallowed, inhaled, or in contact with skin.[6] It is also known to cause skin and eye irritation.[3][6]

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard StatementReferences
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3]

Occupational Exposure Limits

Table 3: Occupational Exposure Limits for this compound

OrganizationLimitValueReferences
ACGIHTWA50 ppm[7]
NIOSHTWA50 ppm (235 mg/m³)[7]

Engineering Controls

Proper engineering controls are essential to minimize exposure to this compound.

  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[7][8] The use of a chemical fume hood is recommended, especially when heating the substance or when there is a risk of generating aerosols.[6] Good general ventilation, typically 10 air changes per hour, should be maintained.[7]

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as PVC or neoprene.[6] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[6][7]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator must be worn.[4][7] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable option.[4]

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound start Start: Handling This compound risk_assessment Assess Risk of Exposure (Splash, Inhalation) start->risk_assessment low_risk Low Risk (e.g., small quantities, closed system) risk_assessment->low_risk Low high_risk High Risk (e.g., heating, large quantities, open system) risk_assessment->high_risk High ppe_low Minimum PPE: - Safety Goggles - Lab Coat - Chemically Resistant Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Fume Hood - Face Shield - Chemically Resistant Gloves - Lab Coat - Consider Respirator high_risk->ppe_high

Caption: PPE selection based on risk assessment for handling this compound.

Safe Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid breathing vapors or mist.[4]

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

    • Keep away from heat, sparks, and open flames.[4][7]

    • Use non-sparking tools and explosion-proof equipment.[7]

    • Ground and bond containers when transferring material to prevent static discharge.[7]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight.[6][7]

    • Keep containers tightly closed when not in use.[4][7][8]

    • Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2][8]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Eliminate all ignition sources.[7]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[7][9]

    • Collect the absorbed material into a suitable, labeled container for disposal.[4]

    • Clean the spill area thoroughly with soap and water.[10]

  • Major Spills:

    • Evacuate the area immediately and alert others.[10]

    • Close doors to the affected area.[10]

    • Activate the fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response team.

Spill_Response_Decision_Tree Figure 2: Spill Response Decision Tree spill Spill of this compound Occurs assess_spill Assess Spill Size and Risk spill->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & Controllable major_spill Major Spill assess_spill->major_spill Large or Uncontrolled minor_actions Trained Personnel Actions: 1. Wear appropriate PPE 2. Eliminate ignition sources 3. Contain with absorbent 4. Collect for disposal 5. Decontaminate area minor_spill->minor_actions major_actions Immediate Actions: 1. Evacuate area 2. Alert others 3. Close doors 4. Contact Emergency Response major_spill->major_actions

Caption: Decision tree for responding to a this compound spill.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11]

Disposal Considerations

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain.[4][7]

Experimental Protocol: Synthesis of 4-Methylcyclohexene (B165706) via Dehydration of this compound

This protocol is an example of an experiment involving this compound and highlights the integration of safety procedures.

Objective: To synthesize 4-methylcyclohexene from this compound through an acid-catalyzed dehydration reaction and to practice safe handling of the chemicals involved.

Materials:

  • This compound

  • 85% Phosphoric acid

  • Concentrated Sulfuric acid

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flasks

  • Graduated cylinders

  • Ice bath

Procedure:

  • Preparation and Setup (in a chemical fume hood):

    • Don all required PPE (safety goggles, lab coat, chemically resistant gloves).

    • Assemble a simple distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and clamped.

    • Place a magnetic stir bar in the round-bottom flask.

  • Reaction:

    • Carefully measure the required amount of this compound and add it to the round-bottom flask.

    • Slowly and carefully add the 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask while stirring. Caution: Acids are corrosive and the reaction may be exothermic.

  • Distillation:

    • Begin heating the mixture gently with the heating mantle.

    • The product, 4-methylcyclohexene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

    • Monitor the temperature of the distillation to ensure it does not exceed the boiling point of the desired product.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium chloride solution to remove any remaining acid.

    • Separate the aqueous layer (bottom layer) from the organic layer (top layer). .

    • Dry the organic layer with anhydrous sodium sulfate.

    • Decant the dried product into a clean, tared flask.

  • Waste Disposal:

    • Dispose of all aqueous waste and used drying agent in the appropriate hazardous waste containers.

Experimental_Workflow Figure 3: Experimental Workflow for Synthesis of 4-Methylcyclohexene start Start: Assemble Distillation Apparatus (in fume hood) add_reactants Add this compound, Phosphoric Acid, and Sulfuric Acid to Flask start->add_reactants distillation Heat Mixture and Collect Distillate (Product + Water) add_reactants->distillation workup Work-up: 1. Transfer to Separatory Funnel 2. Wash with Brine 3. Separate Layers distillation->workup drying Dry Organic Layer with Anhydrous Sodium Sulfate workup->drying product_isolation Isolate Pure 4-Methylcyclohexene drying->product_isolation waste_disposal Dispose of all Waste Properly product_isolation->waste_disposal

Caption: A generalized workflow for the synthesis of 4-methylcyclohexene.

References

Application Notes and Protocols: 4-Methylcyclohexanol as a Solvent for Cellulose Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188) esters, such as cellulose acetate (B1210297), cellulose acetate butyrate (B1204436), and cellulose acetate propionate, are versatile polymers widely utilized in the pharmaceutical industry for applications including controlled-release drug delivery systems, film coatings, and matrix formulations. The selection of an appropriate solvent is critical for the successful processing and application of these esters. 4-Methylcyclohexanol, a high-boiling point cyclic alcohol, presents itself as a potentially valuable solvent for cellulose esters, offering advantages in specific formulation processes where slower evaporation rates and particular solubility characteristics are desired.

This document provides detailed application notes and protocols for the use of this compound as a solvent for common cellulose esters. The information is curated for researchers, scientists, and drug development professionals to facilitate the exploration of this solvent in their formulation development.

Physicochemical Properties

A foundational understanding of the properties of both the solvent and the polymers is essential for effective formulation development.

This compound

This compound is a colorless, viscous liquid with a characteristic odor. Its key physical properties are summarized in the table below. Its high boiling point and flash point make it suitable for processes requiring elevated temperatures.

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point 171-173 °C
Melting Point -9.2 °C (cis-isomer)
Flash Point 70 °C
Density 0.914 g/mL at 25 °C
Solubility in Water Poor
Cellulose Esters

The solubility and physical properties of cellulose esters are highly dependent on the type and degree of substitution of the ester groups (acetyl, propionyl, butyryl) and the overall molecular weight.

PropertyCellulose AcetateCellulose Acetate ButyrateCellulose Acetate Propionate
Appearance White to off-white powder or flakesWhite to off-white powder or granulesWhite to off-white powder or granules
Solubility Dependent on acetyl content; soluble in acetone, ethyl acetate, etc.[1][2]Varies with butyryl content; soluble in a wider range of solvents, including some alcohols[3]Soluble in a range of organic solvents
Glass Transition Temp. (Tg) 160-200 °C120-160 °C140-180 °C
Melting Point 230-300 °C[1]155-200 °C188-210 °C

Solubility Profile: A Hansen Solubility Parameter Approach

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which divide the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP of a solvent and a polymer indicates a higher likelihood of dissolution.

The HSP values for this compound and the cellulose esters are presented below. The calculated distance (Ra) provides a theoretical basis for predicting solubility.

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
This compound 17.26.312.5
Cellulose Acetate 18.612.711.0
Cellulose Acetate Butyrate 17.213.82.8
Cellulose Acetate Propionate 17.313.59.7

The relatively close HSP values, particularly the dispersion and hydrogen bonding components between this compound and cellulose acetate and cellulose acetate propionate, suggest a good potential for solubility. While the hydrogen bonding component for cellulose acetate butyrate is lower, its known solubility in other alcohols indicates that dissolution in this compound is plausible, especially for grades with higher hydroxyl content.

Experimental Protocols

While specific quantitative solubility data for cellulose esters in this compound is not extensively available in public literature, the following general protocols can be used as a starting point for experimental determination.

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of a cellulose ester in this compound at room temperature and elevated temperatures.

Materials:

  • Cellulose ester (e.g., cellulose acetate, cellulose acetate butyrate, cellulose acetate propionate)

  • This compound

  • Small glass vials with caps

  • Magnetic stirrer and stir bars

  • Hot plate

Procedure:

  • Add 0.1 g of the cellulose ester to a glass vial.

  • Add 2 mL of this compound to the vial.

  • Cap the vial and stir the mixture at room temperature for 24 hours.

  • Observe the solution for clarity, presence of undissolved particles, or swelling of the polymer.

  • If the polymer is not fully dissolved, gradually heat the solution on a hot plate with continuous stirring. Increase the temperature in increments of 10 °C, up to 100 °C.

  • Hold at each temperature for at least 1 hour and observe for dissolution.

  • Record the temperature at which complete dissolution occurs, if any.

Protocol 2: Preparation of a Cellulose Ester Solution

Objective: To prepare a cellulose ester solution of a specific concentration in this compound.

Materials:

  • Cellulose ester

  • This compound

  • Glass beaker or flask

  • Overhead stirrer or magnetic stirrer

  • Heating mantle or hot plate with temperature control

  • Balance

Procedure:

  • Weigh the desired amount of cellulose ester and this compound to achieve the target concentration (e.g., 5% w/w).

  • Add the this compound to the beaker/flask.

  • While stirring, slowly add the cellulose ester powder to the solvent to prevent clumping.

  • Continue stirring at room temperature until the polymer is fully dispersed.

  • If necessary, gradually heat the mixture to facilitate dissolution. A temperature range of 60-80 °C is a recommended starting point.

  • Stir until a clear, homogenous solution is obtained. The time required will depend on the specific cellulose ester, its molecular weight, and the concentration.

  • Allow the solution to cool to room temperature before use.

Note: The viscosity of the resulting solution will depend on the concentration and molecular weight of the cellulose ester.

Visualization of Key Concepts

Experimental Workflow

The general workflow for preparing and characterizing a cellulose ester solution in this compound is depicted below.

G cluster_prep Solution Preparation cluster_char Characterization weigh Weighing Cellulose Ester & this compound mix Mixing and Dispersion weigh->mix Slow Addition heat Heating and Dissolution mix->heat Gradual Heating cool Cooling heat->cool viscosity Viscosity Measurement cool->viscosity clarity Clarity Assessment cool->clarity application Application Testing (e.g., Film Casting) viscosity->application clarity->application

Figure 1. Experimental workflow for cellulose ester solution preparation and characterization.
Solubility Interaction Diagram

The interaction between the solvent and polymer can be conceptualized through their Hansen Solubility Parameters.

HSP cluster_polymers Cellulose Esters Solvent 4-Methyl- cyclohexanol CA Cellulose Acetate Solvent->CA Good Interaction (Close HSP) CAB Cellulose Acetate Butyrate Solvent->CAB Moderate Interaction (Solubility likely) CAP Cellulose Acetate Propionate Solvent->CAP Good Interaction (Close HSP)

Figure 2. Hansen Solubility Parameter interaction concept.

Applications in Drug Development

Solutions of cellulose esters in this compound can be particularly useful in the following pharmaceutical applications:

  • Film Coating: The slow evaporation rate of this compound can be advantageous in certain coating processes, allowing for better film formation and reducing defects.

  • Matrix Systems for Sustained Release: These solutions can be used to create drug-loaded matrices through solvent casting or other techniques. The choice of solvent can influence the final matrix structure and drug release profile.

  • Microencapsulation: this compound can be employed as the solvent for the polymer in solvent evaporation or extraction-based microencapsulation processes.

Safety and Handling

This compound is a combustible liquid and should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound shows promise as a specialized solvent for cellulose esters, particularly in applications where a high-boiling point, non-halogenated solvent is desirable. The theoretical solubility, based on Hansen Solubility Parameters, is favorable for cellulose acetate and cellulose acetate propionate. While quantitative solubility data is limited, the provided protocols offer a systematic approach for researchers to evaluate this solvent for their specific formulation needs. Further experimental work is encouraged to fully characterize the behavior of cellulose esters in this compound and to optimize its use in various pharmaceutical applications.

References

Application Notes and Protocols for Unsaturation Tests of 4-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting qualitative and semi-quantitative tests to confirm the presence of unsaturation in a synthesized 4-methylcyclohexene (B165706) product. The protocols for two common chemical tests, the Bromine Test and Baeyer's Test, are outlined below. These tests are fundamental for the characterization of alkenes and are crucial for verifying the successful synthesis of 4-methylcyclohexene from its corresponding alcohol, 4-methylcyclohexanol, via a dehydration reaction.

Principle of Unsaturation Tests

Unsaturated compounds, such as alkenes containing carbon-carbon double bonds (C=C), readily undergo addition reactions.[1] This reactivity is the basis for simple colorimetric tests. Reagents like bromine (Br₂) and potassium permanganate (B83412) (KMnO₄) react with the double bond, resulting in a distinct color change. Saturated compounds (alkanes), lacking such double bonds, will not react under the same conditions.[2]

  • Bromine Test: The reddish-brown color of bromine solution disappears as it reacts with an alkene to form a colorless dihaloalkane.[1][3] The reaction with 4-methylcyclohexene involves the addition of bromine across the double bond to form trans-1,2-dibromo-4-methylcyclohexane via a bromonium ion intermediate.[4][5]

  • Baeyer's Test: In this redox reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂) upon reaction with an alkene, which is oxidized to a diol.[2][6] For 4-methylcyclohexene, this results in the formation of 4-methylcyclohexane-1,2-diol.[7] The disappearance of the vibrant purple color and the formation of a brown precipitate indicate a positive test.[2][8]

Data Presentation

The following tables are designed to record observations from the unsaturation tests in a semi-quantitative manner. By recording the number of drops of the reagent required to elicit a persistent color change, a comparison can be made between the sample, a negative control (saturated compound), and a positive control (known alkene).

Table 1: Bromine Test for Unsaturation

Sample TestedInitial Color of SampleInitial Color of Bromine SolutionNumber of Drops AddedFinal Color of MixtureObservation
4-MethylcyclohexeneColorlessReddish-BrownColorlessDecolorization
This compound (Negative Control)ColorlessReddish-BrownReddish-BrownColor Persists
Cyclohexene (Positive Control)ColorlessReddish-BrownColorlessDecolorization

Table 2: Baeyer's Test for Unsaturation (Potassium Permanganate)

Sample TestedInitial Color of SampleInitial Color of KMnO₄ SolutionNumber of Drops AddedFinal Color of MixturePrecipitate Formed? (Y/N)Observation
4-MethylcyclohexeneColorlessPurpleColorless/BrownYPurple color disappears; brown precipitate forms
This compound (Negative Control)ColorlessPurplePurpleNPurple color persists
Cyclohexene (Positive Control)ColorlessPurpleColorless/BrownYPurple color disappears; brown precipitate forms

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Bromine is corrosive and toxic. Avoid inhalation and skin contact.

  • Potassium permanganate is a strong oxidizing agent.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Protocol 1: Bromine Test for Unsaturation

This protocol details the procedure for testing for the presence of a carbon-carbon double bond in the 4-methylcyclohexene product using a bromine solution.

Materials:

  • 4-methylcyclohexene sample

  • This compound (negative control)

  • Cyclohexene (positive control)

  • 2% Bromine solution in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)[9]

  • Test tubes and test tube rack

  • Droppers or Pasteur pipettes

Procedure:

  • Label three clean, dry test tubes for your sample, negative control, and positive control.

  • Add approximately 5-10 drops of each respective liquid into its labeled test tube.[7]

  • Place the test tubes in a rack.

  • Using a clean dropper, add the 2% bromine solution drop by drop to each test tube while gently shaking the tube to mix the contents.[10]

  • Continue adding the bromine solution until the reddish-brown color persists.

  • Record the number of drops required for the color to persist and the final appearance of the solution in Table 1.

Expected Results:

  • Positive Test (4-Methylcyclohexene and Cyclohexene): The reddish-brown color of the bromine solution will disappear upon addition to the sample.[11] Several drops will be required before the color persists, indicating the consumption of bromine in an addition reaction.

  • Negative Test (this compound): The first or second drop of the bromine solution will cause the mixture to retain a reddish-brown color, indicating no reaction has occurred.[9]

Protocol 2: Baeyer's Test for Unsaturation

This protocol describes the use of cold, alkaline potassium permanganate (Baeyer's reagent) to detect the presence of a double bond in the 4-methylcyclohexene product.

Materials:

  • 4-methylcyclohexene sample

  • This compound (negative control)

  • Cyclohexene (positive control)

  • 1% Aqueous potassium permanganate (KMnO₄) solution[12]

  • 1,2-dimethoxyethane (B42094) or acetone (B3395972) (as a co-solvent)[7][12]

  • Test tubes and test tube rack

  • Droppers or Pasteur pipettes

Procedure:

  • Label three clean, dry test tubes for your sample, negative control, and positive control.

  • Add approximately 5-10 drops of each respective liquid into its labeled test tube.[12]

  • Add approximately 0.3 mL of 1,2-dimethoxyethane or acetone to each test tube to ensure miscibility between the aqueous KMnO₄ solution and the organic compounds.[7][12]

  • Using a clean dropper, add the 1% KMnO₄ solution dropwise to each test tube while shaking.[13]

  • Observe any color change and the formation of a precipitate.

  • Record your observations in Table 2.

Expected Results:

  • Positive Test (4-Methylcyclohexene and Cyclohexene): The deep purple color of the potassium permanganate solution will rapidly disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).[6][14]

  • Negative Test (this compound): The purple color of the potassium permanganate solution will persist, and no brown precipitate will form.[12]

Diagrams

Unsaturation_Test_Workflow Unsaturation Test Workflow for 4-Methylcyclohexene cluster_prep Sample Preparation cluster_bromine Bromine Test cluster_baeyer Baeyer's Test start Synthesized 4-Methylcyclohexene Product prep_sample Aliquot ~5-10 drops into a test tube start->prep_sample add_br2 Add 2% Bromine Solution Dropwise prep_sample->add_br2 add_cosolvent Add Co-solvent (e.g., Acetone) prep_sample->add_cosolvent prep_neg Prepare Negative Control (this compound) prep_neg->add_br2 prep_neg->add_cosolvent prep_pos Prepare Positive Control (e.g., Cyclohexene) prep_pos->add_br2 prep_pos->add_cosolvent observe_br2 Observe for Decolorization add_br2->observe_br2 result_br2_pos Result: Colorless Solution (Unsaturated) observe_br2->result_br2_pos Yes result_br2_neg Result: Red-Brown Color Persists (Saturated) observe_br2->result_br2_neg No conclusion Conclusion: Presence of C=C bond in product confirmed result_br2_pos->conclusion add_kmno4 Add 1% KMnO4 Solution Dropwise add_cosolvent->add_kmno4 observe_kmno4 Observe for Color Change & Precipitate add_kmno4->observe_kmno4 result_kmno4_pos Result: Purple Disappears, Brown Precipitate Forms (Unsaturated) observe_kmno4->result_kmno4_pos Yes result_kmno4_neg Result: Purple Persists (Saturated) observe_kmno4->result_kmno4_neg No result_kmno4_pos->conclusion

Caption: Workflow for confirming unsaturation in 4-methylcyclohexene.

Reaction_Pathways Unsaturation Test Reaction Pathways cluster_bromine Bromine Test cluster_baeyer Baeyer's Test alkene_br 4-Methylcyclohexene (C=C Double Bond) product_br trans-1,2-dibromo-4-methylcyclohexane (Colorless) alkene_br->product_br + alkene_kmno4 4-Methylcyclohexene (C=C Double Bond) br2 Br2 (Reddish-Brown) br2->product_br Addition Reaction product_kmno4 4-methylcyclohexane-1,2-diol (Colorless) alkene_kmno4->product_kmno4 + kmno4 KMnO4 (Purple) kmno4->product_kmno4 Oxidation mno2 MnO2 (Brown Precipitate) kmno4->mno2 Reduction

References

Application Notes and Protocols: 4-Methylcyclohexanol as a Precursor in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcyclohexanol, a readily available alicyclic alcohol, serves as a versatile precursor in the synthesis of a variety of fragrance ingredients. Its chemical structure allows for transformations into key fragrance synthons, including ketones, alkenes, and esters, which are valued for their diverse olfactory profiles, ranging from woody and floral to fruity notes. This document provides detailed application notes and experimental protocols for the synthesis of fragrance-related compounds derived from this compound.

Introduction

The fragrance industry continually seeks novel molecules and efficient synthetic routes to create captivating and stable scents. Alicyclic compounds, such as derivatives of cyclohexane, are of particular interest due to their often complex and desirable odor profiles. This compound, existing as a mixture of cis and trans isomers, is a valuable starting material for generating a range of fragrance intermediates. The primary routes for its conversion into olfactively significant molecules include oxidation, dehydration, and esterification. These transformations yield compounds like 4-methylcyclohexanone, 4-methylcyclohexene (B165706), and various 4-methylcyclohexyl esters, each with unique applications in fragrance compositions.

Key Synthetic Pathways

The principal transformations of this compound in fragrance synthesis are oxidation to 4-methylcyclohexanone, dehydration to 4-methylcyclohexene, and esterification to produce fragrant esters. Each of these pathways leads to molecules with distinct odor characteristics that can be utilized in perfumery.

Oxidation to 4-Methylcyclohexanone

The oxidation of this compound yields 4-methylcyclohexanone, a ketone with a characteristic musty or animalistic odor, which can be used to impart specific nuances in fragrance formulations or serve as a building block for more complex aroma chemicals.[1]

oxidation_pathway This compound This compound 4-Methylcyclohexanone 4-Methylcyclohexanone This compound->4-Methylcyclohexanone Oxidizing Agent (e.g., NaOCl, PCC)

Figure 1: Oxidation of this compound.
Dehydration to 4-Methylcyclohexene

Acid-catalyzed dehydration of this compound produces 4-methylcyclohexene.[2][3] While 4-methylcyclohexene itself is not typically a fragrance end-product, it is a reactive intermediate that can be used in subsequent reactions, such as the synthesis of other fragrance molecules.

dehydration_pathway This compound This compound 4-Methylcyclohexene 4-Methylcyclohexene This compound->4-Methylcyclohexene Acid Catalyst (e.g., H₃PO₄, H₂SO₄), Heat

Figure 2: Dehydration of this compound.
Esterification to Fragrant Esters

Esterification of this compound with various carboxylic acids can produce a wide range of esters with potentially pleasant aromas. While specific fragrant esters of this compound are not extensively documented as major commercial products, the synthesis of related cyclohexyl esters is a common practice in the fragrance industry to achieve fruity and floral notes.

esterification_pathway cluster_reactants Reactants This compound This compound 4-Methylcyclohexyl Ester 4-Methylcyclohexyl Ester This compound->4-Methylcyclohexyl Ester Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->4-Methylcyclohexyl Ester Acid Catalyst (e.g., H₂SO₄)

Figure 3: Esterification of this compound.

Quantitative Data

The following tables summarize quantitative data for the key synthetic transformations of this compound.

Table 1: Dehydration of this compound to 4-Methylcyclohexene

ParameterValueReference
Reactants
This compound1.5 mL[2][3]
85% Phosphoric Acid0.40 mL[2][3]
Concentrated Sulfuric Acid6 drops[2][3]
Reaction Conditions
Temperature160-180 °C[2]
Product
4-Methylcyclohexene Yield~78% (reported in a similar procedure)[4]
Boiling Point101-102 °C[5]

Note: Yields can vary significantly based on the specific experimental setup and purification methods.

Table 2: Physical Properties of this compound and its Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₇H₁₄O114.19171-173
4-MethylcyclohexanoneC₇H₁₂O112.17169-171
4-MethylcyclohexeneC₇H₁₂96.17101-102
4-Methylcyclohexyl Acetate (B1210297)C₉H₁₆O₂156.22~195

Experimental Protocols

Protocol for Dehydration of this compound to 4-Methylcyclohexene

This protocol is based on typical microscale laboratory procedures for the acid-catalyzed dehydration of alcohols.[2][3]

Materials:

  • This compound (mixture of isomers)

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • 5-mL conical vial with a spin vane

  • Hickman distillation head

  • Water-cooled condenser

  • Heating mantle or sand bath

  • Magnetic stirrer

Procedure:

  • To a tared 5-mL conical vial containing a magnetic spin vane, add 1.5 mL of this compound and determine the exact mass.

  • Carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid to the vial.

  • Assemble the Hickman distillation apparatus with the water-cooled condenser.

  • Heat the reaction mixture to 160-180 °C while stirring.

  • Collect the distillate, which will consist of 4-methylcyclohexene and water, in the well of the Hickman head. Periodically transfer the distillate to a clean collection vial.

  • Continue the distillation until no more product is collected.

  • Wash the collected distillate with an equal volume of saturated sodium chloride solution to remove any acidic impurities.

  • Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate.

  • Decant the dried 4-methylcyclohexene into a clean, tared vial to determine the final mass and calculate the yield.

Characterization:

  • The product can be characterized by its boiling point (101-102 °C) and by infrared (IR) spectroscopy, which should show the disappearance of the broad O-H stretch from the starting alcohol and the appearance of C=C and vinylic C-H stretches.

General Protocol for the Synthesis of 4-Methylcyclohexyl Esters

This is a general protocol for Fischer esterification that can be adapted for the synthesis of various 4-methylcyclohexyl esters.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, propionic acid)

  • Concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 1 molar equivalent of this compound and 1.2-2 molar equivalents of the desired carboxylic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The crude ester can be purified by simple or fractional distillation.

Characterization:

  • The product can be characterized by its odor, boiling point, and IR spectroscopy, which will show the appearance of a strong C=O stretch characteristic of an ester.

Applications in Fragrance Compositions

Derivatives of this compound are utilized in a variety of fragrance applications:

  • 4-Methylcyclohexanone: Its unique scent profile can be used by perfumers to add specific nuances to perfumes and colognes.[1]

  • 4-Methylcyclohexyl Esters: Esters derived from this compound can contribute to floral and fruity accords in fragrance compositions. For example, 4-tert-butylcyclohexyl acetate is a widely used fragrance ingredient with floral and woody notes.[6]

  • Woody and Floral Notes: Further derivatization of this compound and its immediate products can lead to the synthesis of novel compounds with desirable woody and floral characteristics.

Conclusion

This compound is a valuable and cost-effective precursor for the synthesis of a range of fragrance ingredients. Through straightforward chemical transformations such as oxidation, dehydration, and esterification, it can be converted into molecules with diverse and desirable olfactory properties. The protocols and data presented here provide a foundation for researchers and scientists in the fragrance industry to explore the potential of this compound in the development of new and innovative scents.

References

Troubleshooting & Optimization

Preventing charring in 4-methylcyclohexanol dehydration reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 4-methylcyclohexanol. Our aim is to help you mitigate common issues, such as charring, and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the experiment.

Question: My reaction mixture turned dark brown or black (charred) upon adding the acid catalyst. What causes this and how can I prevent it?

Answer:

Charring is a common issue in acid-catalyzed dehydration reactions, particularly when using concentrated sulfuric acid.[1][2][3] This occurs because strong acids like sulfuric acid are also potent oxidizing agents.[2][3] At elevated temperatures, sulfuric acid can oxidize the alcohol or the resulting alkene, leading to the formation of carbonaceous side products and the release of sulfur dioxide and carbon dioxide.[2][3]

Potential Causes and Solutions:

  • Choice of Acid Catalyst: Concentrated sulfuric acid is highly prone to causing charring.[1][2][3] Phosphoric acid is a weaker oxidizing agent and is therefore less likely to cause charring, making it a better choice for this reaction.[1][4] A mixture of phosphoric acid and a catalytic amount of sulfuric acid can also be used to increase the reaction rate while minimizing charring.

  • Reaction Temperature: High temperatures accelerate the rate of side reactions, including oxidation and polymerization, which contribute to charring. Maintain the reaction temperature within the recommended range for the specific acid catalyst being used. For secondary alcohols like this compound, the optimal temperature range is typically 100-140°C.[5]

  • Rate of Heating: Heating the reaction mixture too quickly can create localized hotspots, leading to charring. Gradual and controlled heating is recommended.

  • Acid Concentration: Using an excessively high concentration of acid can increase the likelihood of charring. While a strong acid is necessary to catalyze the reaction, using the minimum effective concentration can help reduce side reactions.

Question: The yield of my desired product, 4-methylcyclohexene (B165706), is low. What are the possible reasons and how can I improve it?

Answer:

Low yields can result from several factors, including incomplete reaction, loss of product during workup, and the formation of byproducts.

Potential Causes and Solutions:

  • Incomplete Reaction: The dehydration of alcohols is an equilibrium reaction. To drive the reaction towards the products, it is crucial to remove the alkene as it is formed.[6] This is typically achieved by distillation, as the alkene has a lower boiling point than the starting alcohol.[6]

  • Loss of Product during Workup: 4-methylcyclohexene is a volatile compound. Care must be taken to minimize its loss during transfer and purification steps. Ensure that all glassware joints are properly sealed during distillation.

  • Formation of Byproducts:

    • Rearranged Alkenes: The carbocation intermediate formed during the E1 reaction can undergo rearrangement to form a more stable carbocation, leading to the formation of isomeric alkenes such as 1-methylcyclohexene and 3-methylcyclohexene.[7][8][9]

    • Polymerization: The acidic conditions and elevated temperatures can promote the polymerization of the alkene product, reducing the yield of the desired monomer.

    • Ether Formation: At lower temperatures, a competing S_N2 reaction can occur between the protonated alcohol and another alcohol molecule, leading to the formation of a diether.[5]

To improve the yield, ensure efficient removal of the alkene by distillation and maintain careful temperature control to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed dehydration of this compound?

A1: The acid-catalyzed dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism.[10] The three main steps are:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

Q2: Why is a mixture of cis and trans this compound often used as the starting material?

A2: Commercially available this compound is typically a mixture of cis and trans isomers.[6] For an E1 reaction, the stereochemistry of the starting alcohol does not significantly affect the product distribution because the reaction proceeds through a planar carbocation intermediate.[6]

Q3: What are the expected boiling points of the starting material and the main products?

A3: The approximate boiling points are:

  • This compound: 171-173 °C[6]

  • 4-methylcyclohexene: 101-102 °C[6]

  • 1-methylcyclohexene: 110 °C[11]

  • 3-methylcyclohexene: 104 °C[11]

  • Water: 100 °C[6]

The significant difference in boiling points between the starting alcohol and the alkene products allows for the separation of the products by distillation as they are formed.[6]

Data Presentation

The following table summarizes the reaction conditions and outcomes for the dehydration of this compound using different acid catalysts.

CatalystStarting MaterialTemperature (°C)Product CompositionYield (%)Observations
H₃PO₄This compoundNot Specified74.35% 4-methylcyclohexene, 10.61% 1-methylcyclohexene75.89Minimal charring
60% H₂SO₄2-methylcyclohexanol (B165396)78-80Mixture of 1-, 3-, and 4-methylcyclohexenes, and 1-ethylcyclopenteneNot SpecifiedSignificant potential for charring

Note: Data for 2-methylcyclohexanol is included to provide insight into reactions with sulfuric acid, as direct comparative quantitative data for this compound was limited in the searched literature.

Experimental Protocols

Detailed Methodology for Dehydration of this compound with Phosphoric Acid (to minimize charring):

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a condenser, and a receiving flask. Ensure all glassware is dry.

  • Reagent Addition: To the round-bottom flask, add 7.5 mL of this compound. Carefully add 2.0 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid (as a catalyst enhancer). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Heating and Distillation: Heat the mixture gently using a heating mantle. The temperature of the distilling vapor should be monitored and maintained near the boiling point of the product (around 101-102°C). Collect the distillate, which will be a mixture of the alkene products and water.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium chloride solution to remove any traces of acid and to help separate the organic and aqueous layers.

    • Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Decant the dried organic layer into a clean, dry flask.

    • The product can be further purified by a final simple distillation.

    • Characterize the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and Infrared (IR) spectroscopy to confirm the presence of the alkene functional group.[12][13]

Mandatory Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation 4-MCH_OH This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) 4-MCH_OH->Protonated_Alcohol + H+ H+ H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O 4-MCHene 4-Methylcyclohexene Carbocation->4-MCHene - H+ H2O H₂O H+_out H+ Charring_Formation Alcohol_Alkene Alcohol / Alkene Oxidation Oxidation Alcohol_Alkene->Oxidation Polymerization Polymerization Alcohol_Alkene->Polymerization Strong_Acid Strong Oxidizing Acid (e.g., H₂SO₄) + Heat Strong_Acid->Oxidation Strong_Acid->Polymerization Char Char (Carbonaceous Material) Oxidation->Char Polymerization->Char Troubleshooting_Workflow Start Experiment Start Observe_Charring Is there charring? Start->Observe_Charring Check_Acid Using H₂SO₄? Observe_Charring->Check_Acid Yes Low_Yield Is the yield low? Observe_Charring->Low_Yield No Switch_Acid Switch to H₃PO₄ or a mixture Check_Acid->Switch_Acid Yes Check_Temp Check Temperature Check_Acid->Check_Temp No Switch_Acid->Check_Temp Lower_Temp Lower temperature and heat gradually Check_Temp->Lower_Temp Too High No_Charring Proceed with reaction Check_Temp->No_Charring OK Lower_Temp->No_Charring No_Charring->Low_Yield Check_Distillation Ensure efficient distillation to remove product Low_Yield->Check_Distillation Yes Good_Yield Experiment Successful Low_Yield->Good_Yield No Check_Distillation->Good_Yield

References

How to shift equilibrium in 4-methylcyclohexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylcyclohexene (B165706).

Frequently Asked Questions (FAQs)

Q1: How can the equilibrium of the 4-methylcyclohexanol dehydration reaction be shifted to favor the formation of 4-methylcyclohexene?

The equilibrium can be effectively shifted towards the product, 4-methylcyclohexene, by applying Le Chatelier's Principle. This is primarily achieved by removing one or more of the products as they are formed. In this specific synthesis, the most common and effective method is distillation.[1] Since 4-methylcyclohexene and water have lower boiling points than the starting material, this compound, they can be co-distilled from the reaction mixture as they are produced.[1][2] This continuous removal of products drives the equilibrium to the right, favoring the formation of more alkene and water.[1]

Q2: What is the role of the acid catalyst, and which one is preferred?

An acid catalyst is essential to protonate the hydroxyl group of this compound, converting it into a good leaving group (water).[2][3][4] This facilitates the formation of a carbocation intermediate, which then eliminates a proton to form the alkene.[3][4] While both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can be used, phosphoric acid is often preferred because it is less prone to causing extensive charring and oxidation of the organic compounds compared to the more aggressive sulfuric acid.[1][5] Often, a mixture of both is used, with phosphoric acid as the main catalyst and a small amount of sulfuric acid to increase the reaction rate.[1][2][3][6]

Q3: My final product is a mixture of alkenes, not pure 4-methylcyclohexene. Why does this happen and how can I minimize it?

The formation of isomeric byproducts such as 1-methylcyclohexene and 3-methylcyclohexene (B1581247) is a common issue.[7][8] This occurs due to carbocation rearrangements. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to the formation of 1-methylcyclohexene, which is the most thermodynamically stable isomer.[4][8] The formation of these byproducts can be influenced by reaction time and temperature.[7] To minimize their formation, it is advisable to:

  • Keep the reaction time as short as possible.[7]

  • Maintain careful control over the distillation temperature to remove the desired product as soon as it forms, minimizing its exposure to the acidic conditions that promote rearrangement.[4]

Q4: What are the key considerations for the distillation and purification process?

The distillation and purification process is critical for obtaining a pure product. Key considerations include:

  • Co-distillation: 4-methylcyclohexene (boiling point: 101-102°C) and water (boiling point: 100°C) will co-distill.[1]

  • Separation: The distillate will form two layers, an aqueous layer and an organic layer containing the product. These can be separated using a separatory funnel.[3]

  • Washing: The organic layer should be washed, typically with a saturated sodium chloride (brine) solution, to remove any residual acid and decrease the solubility of water in the organic layer.[1][3][9]

  • Drying: The washed organic layer must be dried using an anhydrous drying agent like sodium sulfate (B86663) to remove any remaining water.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Equilibrium not sufficiently shifted. 3. Loss of product during transfer or workup.1. Ensure the reaction is heated to the appropriate temperature (160-180°C) to facilitate distillation.[2][6] 2. Continuously remove the distillate as it forms.[1] 3. Be meticulous during transfers between vessels.
Product contains starting material (this compound) Distillation temperature was too high, causing the higher-boiling point alcohol to distill with the product.Carefully control the heating to ensure only the lower-boiling point alkene and water distill over. The boiling point of this compound is significantly higher (171-173°C).[3]
Product is a mixture of alkene isomers Prolonged reaction time or excessive heat allows for carbocation rearrangements to more stable alkenes.[7]Distill the product as it forms to minimize its time in the acidic reaction mixture. Avoid prolonged refluxing before distillation.[7]
Charring of the reaction mixture The acid catalyst, particularly sulfuric acid, is too concentrated or the temperature is too high, leading to oxidation of the organic material.Use phosphoric acid as the primary catalyst.[1] If using sulfuric acid, add it dropwise and ensure the temperature does not exceed the recommended range.

Data Presentation

Table 1: Boiling Points of Key Compounds

CompoundBoiling Point (°C)
4-Methylcyclohexene101-102[3]
Water100
This compound171-173[3]

Table 2: Typical Product Distribution Over Time

Reaction Time4-Methylcyclohexene (%)3-Methylcyclohexene (%)1-Methylcyclohexene (%)
Early~80~15~5
Longer~65~20~15
Data adapted from C13 NMR analysis of the dehydration of this compound.[7]

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration of this compound

  • Reaction Setup: In a 5-mL conical vial, add 1.5 mL of this compound. To this, carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid.[2][6] Add a magnetic stir vane.

  • Distillation Apparatus: Assemble a Hickman distillation apparatus with a water-cooled condenser. Ensure all joints are properly sealed.[2][6]

  • Heating and Distillation: Heat the reaction mixture to 160-180°C while stirring.[2][6][10] As the reaction proceeds, the lower-boiling 4-methylcyclohexene and water will distill and collect in the well of the Hickman head.

  • Collection: Periodically, use a Pasteur pipette to transfer the distillate from the Hickman head to a clean collection vial.[2][6][10] Continue distillation until no more product is being formed.

  • Workup:

    • Transfer the collected distillate to a centrifuge tube or small separatory funnel.

    • Wash the distillate with a small volume of saturated sodium chloride solution to remove residual acid.[3][10]

    • Separate the lower aqueous layer and discard it.[2][3]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water.[2][3] Let it stand for 10-15 minutes.[10]

  • Final Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed vial to determine the final yield.

Visualizations

reaction_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation 4-MCH This compound Protonated_Alcohol Protonated Alcohol-Water Leaving Group 4-MCH->Protonated_Alcohol + H+ H+ H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O H2O_leaving H₂O 4-MC 4-Methylcyclohexene Carbocation->4-MC - H+ (via H₂O) H2O_base H₂O H3O+ H₃O+

Caption: Acid-catalyzed dehydration of this compound.

experimental_workflow Start Start: Mix Reactants (this compound, H₃PO₄, H₂SO₄) Heat Heat and Distill (160-180°C) Start->Heat Collect Collect Distillate (4-Methylcyclohexene + H₂O) Heat->Collect Wash Wash with Saturated NaCl Collect->Wash Separate Separate Aqueous and Organic Layers Wash->Separate Dry Dry Organic Layer (Anhydrous Na₂SO₄) Separate->Dry Isolate Isolate Pure Product Dry->Isolate End End: Pure 4-Methylcyclohexene Isolate->End

Caption: Workflow for 4-methylcyclohexene synthesis and purification.

le_chatelier Equilibrium This compound ⇌ 4-Methylcyclohexene + H₂O Stress Stress Applied: Removal of Products Equilibrium->Stress Shift Equilibrium Shifts Right Stress->Shift Outcome Outcome: Increased Product Yield Shift->Outcome

Caption: Application of Le Chatelier's Principle in the synthesis.

References

Technical Support Center: Minimizing Byproduct Formation in Alcohol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during alcohol dehydration experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Alkene

Q: My alcohol dehydration reaction is resulting in a low yield of the target alkene. What are the potential causes and how can I improve the yield?

A: Low alkene yield is a common issue that can stem from several factors. The primary culprits are often suboptimal reaction conditions and the formation of side products. Here’s a troubleshooting guide:

  • Reaction Temperature: Temperature is a critical parameter in alcohol dehydration. Higher temperatures generally favor the elimination reaction (E1 or E2) that produces the alkene.[1][2][3][4] If the temperature is too low, the competing substitution reaction (SN2) that forms an ether byproduct may dominate.[3] For primary alcohols, temperatures of 170-180°C are often required with a strong acid catalyst, while secondary and tertiary alcohols dehydrate at progressively lower temperatures.[4]

    • Troubleshooting Step: Gradually increase the reaction temperature and monitor the product distribution. Be cautious of excessively high temperatures which can lead to charring, especially with sulfuric acid.

  • Catalyst Choice: The choice of catalyst significantly impacts selectivity.

    • Sulfuric Acid: While a strong dehydrating agent, concentrated sulfuric acid is also a potent oxidizing agent and can cause significant charring and the formation of sulfur dioxide and carbon dioxide byproducts.

    • Phosphoric Acid: Concentrated phosphoric(V) acid is often a better choice as it is less oxidizing and produces a cleaner reaction.

    • Solid Catalysts: Passing alcohol vapor over heated aluminum oxide (alumina) is another effective method, particularly for producing gaseous alkenes like ethene. Zeolites and other metal oxides like zirconia and hafnia have also been investigated for improved selectivity.[5]

    • Troubleshooting Step: If using sulfuric acid, consider switching to concentrated phosphoric(V) acid or a solid acid catalyst like alumina.

  • Reaction Equilibrium: The dehydration of an alcohol to an alkene is a reversible reaction. The presence of water can shift the equilibrium back towards the alcohol, reducing the alkene yield.

    • Troubleshooting Step: Remove the alkene and/or water from the reaction mixture as they are formed. This can be achieved through distillation if the alkene has a lower boiling point than the alcohol.[6]

Issue 2: Significant Formation of Ether Byproduct

Q: My reaction is producing a substantial amount of ether instead of the desired alkene. How can I minimize ether formation?

A: Ether formation is a common side reaction in alcohol dehydration, particularly with primary alcohols. It occurs through an intermolecular substitution reaction (SN2) between two alcohol molecules.

  • Temperature Control: This is the most critical factor. Lower temperatures (e.g., around 130-140°C for ethanol (B145695) with sulfuric acid) favor ether formation, while higher temperatures (e.g., 170-180°C) favor alkene formation.[3]

    • Troubleshooting Step: Increase the reaction temperature to favor the elimination pathway leading to the alkene.

  • Alcohol Concentration: Using an excess of the alcohol can favor the bimolecular reaction that leads to ether formation.

    • Troubleshooting Step: While not always feasible, adjusting the stoichiometry or using a different synthetic route might be necessary if ether formation remains problematic.

  • Catalyst Selection: Certain catalysts and conditions are specifically designed for ether synthesis. For example, using a strongly acidic cation exchange resin at lower temperatures (80-120°C) can selectively produce ethers with no alkene formation.[5]

    • Troubleshooting Step: Ensure your chosen catalyst and conditions are optimized for alkene synthesis, not ether synthesis. Avoid conditions known to favor ether production.

Issue 3: Oligomerization of the Alkene Product

Q: I am observing the formation of higher molecular weight byproducts, likely from the oligomerization of my target alkene. How can I prevent this?

A: The acidic conditions used for alcohol dehydration can also catalyze the polymerization or oligomerization of the newly formed alkene, reducing the yield of the desired monomeric product.

  • Reaction Conditions: High acid concentration and prolonged reaction times can promote oligomerization.

    • Troubleshooting Step: Use the minimum amount of catalyst necessary and try to keep the reaction time as short as possible.

  • Product Removal: Allowing the alkene product to remain in the acidic reaction mixture increases the likelihood of oligomerization.

    • Troubleshooting Step: As with improving alkene yield, removing the alkene from the reaction mixture as it forms via distillation is a highly effective strategy.

  • Inert Competitive Adsorption: For reactions using solid catalysts like zeolites, undesired oligomerization can be suppressed by introducing an inert molecule that competitively adsorbs to the catalyst's active sites, preventing the alkene from re-adsorbing and reacting further.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of reaction conditions and catalyst choice on product distribution in alcohol dehydration.

Table 1: Effect of Temperature on Ethanol Dehydration with Sulfuric Acid

TemperatureMain ProductApproximate YieldReference
~140 °CDiethyl EtherHigh[3]
170-180 °CEtheneHigh

Table 2: Catalyst Performance in Alcohol Dehydration

AlcoholCatalystTemperature (°C)Conversion (%)Alkene Yield (%)Key ByproductsReference
Ethanolγ-Alumina450-~80Ethers[5]
2-OctanolAnatase (TiO₂)26588-Isomeric octenes[5]
1-HexanolHf(OTf)₄180>99~50 (in batch)Dihexyl ether, Oligomers[8]
2-OctanolHf(OTf)₄150>9993-[8]

Experimental Protocols

Protocol 1: Dehydration of Cyclohexanol to Cyclohexene using Phosphoric Acid

This protocol describes a common laboratory preparation of an alkene from a secondary alcohol.

Materials:

  • Cyclohexanol

  • Concentrated (85%) phosphoric(V) acid

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Separatory funnel

  • Boiling chips

Procedure:

  • Set up a simple distillation apparatus.

  • In the distilling flask, combine 20 mL of cyclohexanol and 5 mL of concentrated phosphoric(V) acid. Add a few boiling chips.

  • Heat the mixture gently. The cyclohexene and water will co-distill. Collect the distillate that boils below 100°C.

  • Transfer the collected distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution to help remove any unreacted cyclohexanol.

  • Separate the lower aqueous layer and discard it.

  • Transfer the upper organic layer (cyclohexene) to a clean, dry conical flask.

  • Add a small amount of anhydrous calcium chloride to dry the cyclohexene. Swirl the flask occasionally for 20-30 minutes.

  • Decant or filter the dried cyclohexene into a clean, dry pre-weighed flask to determine the yield.

Protocol 2: Preparation of Ethene from Ethanol using Aluminum Oxide

This protocol is suitable for generating a gaseous alkene.

Materials:

  • Ethanol

  • Aluminum oxide powder

  • Test tube with a side arm

  • Delivery tube

  • Gas collection apparatus (e.g., gas jars, trough of water)

  • Bunsen burner

  • Mineral wool

Procedure:

  • Place a loose plug of mineral wool at the bottom of a large test tube.

  • Add enough ethanol to saturate the mineral wool.

  • In the middle of the test tube, place a layer of aluminum oxide powder.

  • Clamp the test tube horizontally.

  • Set up the gas collection apparatus.

  • Heat the aluminum oxide strongly with a Bunsen burner.

  • Gently warm the ethanol-soaked mineral wool to vaporize the ethanol, allowing the vapor to pass over the hot aluminum oxide.

  • The ethene gas produced can be collected over water.

Visualizations

Alcohol_Dehydration_Pathways cluster_reactants Reactants cluster_intermediates Intermediates Alcohol R-CH(OH)-CH₂-R' Protonated_Alcohol R-CH(OH₂⁺)-CH₂-R' Alcohol->Protonated_Alcohol + H⁺ Carbocation R-CH⁺-CH₂-R' Protonated_Alcohol->Carbocation - H₂O (E1 Path) Alkene R-CH=CH-R' Protonated_Alcohol->Alkene - H₂O, -H⁺ (E2 Path) Ether R-CH(OR)-CH₂-R' Protonated_Alcohol->Ether + Alcohol, -H⁺ (SN2 Path, Low Temp) Carbocation->Alkene - H⁺ (High Temp)

Caption: Reaction pathways for alcohol dehydration leading to alkene or ether byproducts.

Troubleshooting_Workflow Start Low Alkene Yield Check_Temp Is Temperature Optimized? (e.g., >150°C for 1° ROH) Start->Check_Temp Increase_Temp Increase Reaction Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Prone to Side Reactions? (e.g., H₂SO₄) Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Change_Catalyst Switch to Phosphoric Acid or Al₂O₃ Check_Catalyst->Change_Catalyst Yes Check_Product_Removal Is Product Being Removed During Reaction? Check_Catalyst->Check_Product_Removal No Change_Catalyst->Check_Product_Removal Implement_Distillation Distill Alkene as it Forms Check_Product_Removal->Implement_Distillation No Success Alkene Yield Improved Check_Product_Removal->Success Yes Implement_Distillation->Success

Caption: Troubleshooting workflow for low alkene yield in alcohol dehydration.

References

Troubleshooting low yield in 4-methylcyclohexene preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the preparation of 4-methylcyclohexene (B165706), with a focus on addressing issues related to low yield.

Troubleshooting Guide

Low product yield is a common issue in the acid-catalyzed dehydration of 4-methylcyclohexanol. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My yield of 4-methylcyclohexene is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a low yield of 4-methylcyclohexene. A systematic approach to troubleshooting is recommended. Start by examining the reaction conditions, then the workup and purification process, and finally, consider the possibility of side reactions.

Incomplete Reaction

An incomplete reaction is a primary cause of low yield. This can be due to several factors related to the reaction setup and conditions.

  • Insufficient Heating or Reaction Time: The dehydration of secondary alcohols like this compound requires adequate heating to proceed at a reasonable rate. Temperatures are typically in the range of 160-180°C.[1] If the temperature is too low or the reaction time is too short, a significant amount of the starting material will remain unreacted.

  • Inefficient Removal of Products: The dehydration of this compound is a reversible reaction.[2] To drive the equilibrium towards the formation of the product, 4-methylcyclohexene and water must be removed from the reaction mixture as they are formed.[3][4] This is typically achieved by distillation.[1][5] If the distillation setup is inefficient, the equilibrium will not favor product formation, leading to a low yield.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your heating apparatus can reach and maintain the required temperature.

  • Optimize Distillation: Check your distillation setup. Ensure the fractionating column (if used) is appropriate and that the condenser is functioning efficiently to collect the lower-boiling products.[6][7]

Loss of Product During Workup and Purification

A significant amount of product can be lost during the isolation and purification steps.

  • Inefficient Distillation: 4-methylcyclohexene is a volatile compound.[8] Losses can occur if the distillation apparatus is not properly sealed or if the receiving flask is not adequately cooled.

  • Losses During Washing and Extraction: Product can be lost during the washing steps with saturated sodium chloride solution and during transfers between vessels.[8][9]

  • Incomplete Drying: The presence of water in the final product not only affects purity but can also lead to inaccurate yield calculations. Anhydrous sodium sulfate (B86663) is commonly used to dry the organic layer.[1][5]

Troubleshooting Steps:

  • Improve Distillation Technique: Ensure all joints in the distillation apparatus are well-sealed. Use a cooled receiving flask to minimize evaporative losses.

  • Careful Transfers: Be meticulous during transfers between glassware to minimize physical loss of the product.

  • Ensure Complete Drying: Use an adequate amount of drying agent and allow sufficient time for it to work.

Side Reactions

The formation of byproducts is a significant factor that can reduce the yield of the desired 4-methylcyclohexene.

  • Formation of Isomeric Alkenes: The acid-catalyzed dehydration of this compound can lead to the formation of rearranged products, such as 1-methylcyclohexene and 3-methylcyclohexene.[10] The proportion of these isomers can increase with longer reaction times, a phenomenon known as the "Evelyn Effect".[10][11]

  • Polymerization: Alkenes can polymerize in the presence of strong acids.[8] If the product is not removed from the acidic reaction mixture as it forms, polymerization can become a significant side reaction, reducing the yield of the desired monomer.[8]

  • Charring: The use of a strong acid like sulfuric acid can sometimes lead to the charring of the organic compounds, which reduces the overall yield.[12] Phosphoric acid is often preferred as it is less prone to causing charring.[8][12]

Troubleshooting Steps:

  • Control Reaction Time: To minimize the formation of rearranged isomers, it is advisable to distill the product as it is formed rather than refluxing for an extended period before distillation.[10]

  • Choice of Acid Catalyst: While a combination of phosphoric and sulfuric acid is often used, using phosphoric acid alone can sometimes lead to a cleaner reaction with less charring.[1][8][12]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst (typically a mixture of phosphoric acid and sulfuric acid) protonates the hydroxyl group of the this compound.[1][12] This converts the poor leaving group (-OH) into a good leaving group (H₂O), facilitating the elimination reaction to form the alkene.[1][13]

Q2: Why is the product distilled directly from the reaction mixture?

A2: The dehydration of this compound is a reversible reaction. According to Le Chatelier's principle, removing the products (4-methylcyclohexene and water) as they are formed will shift the equilibrium to the right, favoring the formation of more product and thus increasing the overall yield.[3][4][11]

Q3: My final product is cloudy. What is the cause and how can I fix it?

A3: A cloudy product usually indicates the presence of water. This can be resolved by ensuring the organic layer is thoroughly dried with a suitable drying agent, such as anhydrous sodium sulfate, before the final distillation.[1][5]

Q4: I obtained a yield greater than 100%. What could be the reason?

A4: A yield greater than 100% is physically impossible and indicates the presence of impurities in your final product.[14] The most likely impurity is water, which has a boiling point close to that of 4-methylcyclohexene and can co-distill.[1] Unreacted this compound, which has a higher boiling point, could also be a contaminant if the distillation was not performed carefully.[5][15] Ensure your product is thoroughly dry and that the distillation is carried out with good separation.

Q5: How can I confirm the presence of the alkene product?

A5: The presence of the carbon-carbon double bond in 4-methylcyclohexene can be confirmed through qualitative tests, such as the reaction with a bromine solution (the red-brown color of bromine disappears) or a potassium permanganate (B83412) solution (the purple color disappears, and a brown precipitate of MnO₂ forms).[2][12] Instrumental analysis, such as Infrared (IR) spectroscopy, can also be used to identify the characteristic C=C stretching vibration.[1]

Data Presentation

Table 1: Boiling Points of Reactants and Products

CompoundBoiling Point (°C)
This compound171-173[15]
4-Methylcyclohexene101-102[15]
Water100[5]
1-Methylcyclohexene~110[8]

Table 2: Typical Reagent Quantities for Microscale Synthesis

ReagentQuantity
This compound1.5 mL[1]
85% Phosphoric Acid0.40 mL[1]
Concentrated Sulfuric Acid6 drops[1]

Experimental Protocols

Key Experiment: Synthesis and Purification of 4-Methylcyclohexene

This protocol is a generalized procedure based on common laboratory practices for the acid-catalyzed dehydration of this compound.

1. Reaction Setup:

  • To a 5-mL conical vial, add 1.5 mL of this compound.
  • Carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid.[1]
  • Add a magnetic spin vane.
  • Assemble a distillation apparatus using a Hickman still head and a water-cooled condenser.[1]

2. Dehydration and Distillation:

  • Heat the reaction mixture to 160-180°C while stirring.[1]
  • Collect the distillate, which will consist of 4-methylcyclohexene and water, in the well of the Hickman head.
  • Periodically transfer the distillate to a clean collection vial.

3. Workup and Purification:

  • Once the distillation is complete, allow the collected distillate to separate into two layers.
  • Remove the lower aqueous layer.
  • Wash the organic layer with a saturated sodium chloride solution to remove any residual acid and some of the dissolved water.[12]
  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1][5]
  • Carefully transfer the dried product to a pre-weighed vial to determine the final mass and calculate the yield.

Visualizations

experimental_workflow Experimental Workflow for 4-Methylcyclohexene Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, phosphoric acid, and sulfuric acid heat Heat to 160-180°C with stirring start->heat distill Distill product and water as they form heat->distill separate Separate aqueous layer from the distillate distill->separate wash Wash organic layer with saturated NaCl solution separate->wash dry Dry organic layer with anhydrous sodium sulfate wash->dry isolate Isolate pure 4-methylcyclohexene dry->isolate

Caption: Experimental workflow for the synthesis of 4-methylcyclohexene.

troubleshooting_low_yield Troubleshooting Low Yield in 4-Methylcyclohexene Synthesis cluster_incomplete_reaction Incomplete Reaction cluster_product_loss Product Loss cluster_side_reactions Side Reactions start Low Yield Observed temp_time Insufficient Temperature or Reaction Time? start->temp_time loss_workup Loss During Workup (transfers, washing)? start->loss_workup isomers Formation of Isomeric Alkenes? start->isomers removal Inefficient Product Removal? temp_time->removal No check_temp Solution: Verify and adjust heating to 160-180°C temp_time->check_temp Yes check_distill Solution: Optimize distillation setup removal->check_distill Yes check_technique Solution: Improve transfer and extraction techniques loss_workup->check_technique Yes polymer Polymerization of Product? isomers->polymer No check_time Solution: Distill product as it forms isomers->check_time Yes check_acid Solution: Consider using phosphoric acid alone polymer->check_acid Yes

Caption: Troubleshooting logic for low yield of 4-methylcyclohexene.

References

Technical Support Center: 4-Methylcyclohexene Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-methylcyclohexene (B165706), particularly focusing on optimizing the distillation temperature for its collection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal distillation temperature for collecting 4-methylcyclohexene?

The boiling point of 4-methylcyclohexene is approximately 101-103°C[1][2][3][4]. Therefore, the optimal temperature for collecting the distillate is within this range. During the synthesis of 4-methylcyclohexene via the acid-catalyzed dehydration of 4-methylcyclohexanol, the reaction mixture is typically heated to a higher temperature, around 160-180°C, to facilitate the reaction and allow the lower-boiling product to distill as it is formed[5][6]. It is crucial to monitor the temperature at the distillation head (still head), which should be maintained at the boiling point of 4-methylcyclohexene to ensure selective collection of the product.

Q2: My collected distillate is cloudy or has separated into two layers. What is the cause and how can I resolve this?

This is a common observation and is due to the co-distillation of water, which is a byproduct of the dehydration reaction[5][7]. Water has a boiling point of 100°C, very close to that of 4-methylcyclohexene, causing them to distill together[7].

  • Resolution:

    • Separation: Allow the distillate to settle. The 4-methylcyclohexene will form the top organic layer, and the water will be the bottom aqueous layer. The layers can be separated using a separatory funnel or a pasture pipette.

    • Washing: The organic layer should be washed with a saturated sodium chloride solution (brine) to help remove the bulk of the dissolved water[8].

    • Drying: The separated organic layer should then be dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or calcium chloride, to remove any remaining traces of water[5].

Q3: I suspect side products in my distillate. What are the likely impurities and how can I minimize their formation?

During the acid-catalyzed dehydration of this compound, the formation of isomeric alkenes is a common side reaction. The most likely side product is 1-methylcyclohexene, and to a lesser extent, 3-methylcyclohexene. These isomers can form through carbocation rearrangements.

  • Minimizing Side Products:

    • Temperature Control: Carefully controlling the reaction and distillation temperature can help minimize the formation of more stable, rearranged alkene isomers. Overheating the reaction mixture can promote these side reactions.

    • Choice of Acid: While both sulfuric acid and phosphoric acid are used, phosphoric acid is generally considered milder and less likely to cause extensive rearrangement and charring.

Q4: How can I assess the purity of my 4-methylcyclohexene and what are the expected spectroscopic signatures?

  • Gas Chromatography (GC): GC is an excellent method to determine the purity of the sample and quantify the presence of any isomeric impurities or unreacted starting material.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of 4-methylcyclohexene should show a characteristic C=C stretch around 1650 cm⁻¹ and vinylic C-H stretches above 3000 cm⁻¹ (typically around 3025 cm⁻¹)[2][5].

    • Crucially, the broad O-H stretch from the starting alcohol (around 3300-3500 cm⁻¹) should be absent in the final product[2].

  • Unsaturation Tests: Qualitative tests, such as the reaction with bromine (discoloration from reddish-brown to colorless) or potassium permanganate (B83412) (discoloration from purple to brown precipitate), can confirm the presence of the alkene functional group[6][8].

Experimental Protocol: Synthesis and Distillation of 4-Methylcyclohexene

This protocol details the synthesis of 4-methylcyclohexene from this compound via acid-catalyzed dehydration, followed by purification by distillation.

Materials:

  • This compound

  • 85% Phosphoric acid

  • Concentrated Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Boiling chips or a magnetic stir bar

Equipment:

  • Round-bottom flask

  • Distillation head (Hickman still or simple distillation setup)

  • Condenser

  • Receiving flask

  • Heating mantle or sand bath

  • Separatory funnel or pasture pipettes

  • Glassware for washing and drying

Procedure:

  • To a round-bottom flask, add this compound and a few boiling chips or a magnetic stir bar.

  • Carefully add a mixture of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask[5].

  • Assemble the distillation apparatus. If using a simple distillation setup, ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Begin heating the reaction mixture. The pot temperature will be significantly higher than the boiling point of the product (e.g., 160-180°C)[5][6].

  • Collect the distillate that comes over at a temperature range of 100-105°C[2]. The distillate will be a mixture of 4-methylcyclohexene and water.

  • Continue distillation until no more product is collected in the receiving flask.

  • Transfer the collected distillate to a separatory funnel. Wash the organic layer with a saturated sodium chloride solution.

  • Separate the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried liquid to obtain the purified 4-methylcyclohexene.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound114.19~171-173~0.914
4-Methylcyclohexene96.17101-103[1]0.799[1]
Water18.021000.997

Visualizations

experimental_workflow Experimental Workflow for 4-Methylcyclohexene Synthesis and Purification A 1. Reagents in Flask (this compound, H3PO4, H2SO4) B 2. Heat Reaction Mixture (160-180°C) A->B C 3. Distillation (Collect at 100-105°C) B->C D 4. Crude Distillate (4-methylcyclohexene + Water) C->D E 5. Wash with Brine D->E F 6. Separate Layers E->F G 7. Dry Organic Layer (Anhydrous Na2SO4) F->G H 8. Pure 4-Methylcyclohexene G->H

Caption: Workflow for synthesis and purification.

troubleshooting_guide Troubleshooting Guide for Distillate Issues Start Problem with Distillate Q1 Is the distillate cloudy or in two layers? Start->Q1 A1_Yes Co-distillation with water. Proceed to washing and drying steps. Q1->A1_Yes Yes Q2 Is the yield low? Q1->Q2 No A2_Yes Check for leaks in the apparatus. Ensure reaction temperature is adequate. Verify complete transfer of product. Q2->A2_Yes Yes Q3 Is the purity low (GC/IR)? Q2->Q3 No A3_Yes Presence of isomers or starting material. Optimize distillation temperature. Consider fractional distillation for better separation. Q3->A3_Yes Yes

References

Technical Support Center: Separation of Water from 4-Methylcyclohexene Distillate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the separation of water from 4-methylcyclohexene (B165706) distillate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from my 4-methylcyclohexene distillate?

A1: Residual water in your 4-methylcyclohexene distillate can negatively impact subsequent reactions or analyses. Water can interfere with many organic reactions, particularly those involving water-sensitive reagents. For analytical purposes such as GC-MS, the presence of water can damage the equipment.[1] Furthermore, an inaccurate yield of your product will be recorded if water is present.[1]

Q2: What are the common methods for removing water from 4-methylcyclohexene?

A2: The most common methods involve a two-step process. First, a preliminary separation of the bulk water is achieved using a separatory funnel.[2] Since 4-methylcyclohexene is immiscible with water, it will form a distinct organic layer.[1] The second step involves treating the organic layer with a drying agent to remove trace amounts of dissolved water.[3]

Q3: How do I perform a separation using a separatory funnel?

A3: To separate the layers, add your distillate to the separatory funnel. If not already present from a previous step, add a saturated aqueous sodium chloride (brine) solution.[3] The brine solution helps to draw water out of the organic layer.[3] Gently swirl the funnel and then allow the layers to separate. 4-Methylcyclohexene has a density of approximately 0.799 g/mL, which is less than water, so it will be the top layer.[4] You can then drain the lower aqueous layer.

Q4: What is a drying agent and how does it work?

A4: A drying agent is an anhydrous inorganic salt that readily absorbs water to form a hydrated salt.[3] When added to an organic solvent containing trace amounts of water, the drying agent will bind with the water molecules, effectively removing them from the solvent.[5]

Q5: Which drying agent should I use for 4-methylcyclohexene?

A5: For a neutral compound like 4-methylcyclohexene, common and effective drying agents include anhydrous sodium sulfate (B86663) (Na₂SO₄) and anhydrous magnesium sulfate (MgSO₄).[3][6] The choice between them often depends on the desired speed of drying and the required capacity.

Troubleshooting Guides

Issue 1: An emulsion has formed between the organic and aqueous layers.

An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases.[7] This prevents a clean separation in the separatory funnel.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to sit undisturbed for a period. Sometimes, the emulsion will break on its own with time.[8]

  • Gentle Agitation: Gently swirl or stir the mixture with a glass rod. This can help to coalesce the dispersed droplets.[8]

  • "Salting Out": Add more saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to force the organic component out of the aqueous phase and break the emulsion.[8][9]

  • Solvent Addition: Add a small amount of the organic solvent used in the extraction to dilute the organic phase and potentially disrupt the emulsion.[10]

  • Filtration: In some cases, passing the emulsified layer through a plug of glass wool can help to break the emulsion.[9]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[8]

Issue 2: The drying agent is not effectively removing the water.

Symptoms:

  • The organic layer remains cloudy or hazy after adding the drying agent.

  • The drying agent clumps together significantly, with no free-flowing powder remaining.[1]

Troubleshooting Steps:

  • Add More Drying Agent: You may not have added a sufficient amount of the drying agent to absorb all the water. Add more in small portions and swirl until some of the powder remains free-flowing.[3]

  • Allow More Time: Sodium sulfate is a slower drying agent than magnesium sulfate.[3] Allow the mixture to stand for at least 15-20 minutes with occasional swirling to ensure complete drying.[11]

  • Preliminary Brine Wash: Ensure you have performed a wash with saturated sodium chloride solution before adding the solid drying agent. This step removes the bulk of the dissolved water, making the final drying more efficient.[3]

  • Check the Drying Agent's Condition: Drying agents can absorb moisture from the air if not stored properly.[3] Ensure you are using a fresh or properly stored anhydrous drying agent. If your sodium sulfate is no longer a fine, free-flowing powder, it may have already absorbed atmospheric moisture.

  • Consider an Alternative Drying Agent: Magnesium sulfate has a higher capacity and is faster acting than sodium sulfate.[3] However, it is a fine powder and will require filtration to remove.[1]

Issue 3: How do I know when my 4-methylcyclohexene is dry?

Visual Cues:

  • Clarity: A dry organic solution will be clear, not cloudy or hazy.

  • Drying Agent Behavior:

    • Anhydrous Sodium Sulfate: When sufficient drying agent has been added, some of the crystals will remain free-flowing and not clumped together at the bottom of the flask.[5]

    • Anhydrous Magnesium Sulfate: The fine powder will swirl freely in the solution, resembling a "snow globe" effect when the flask is gently agitated.[12] If all the drying agent is clumped together, more is needed.[1]

Data Presentation

Table 1: Properties of Common Drying Agents for 4-Methylcyclohexene

Drying AgentChemical FormulaCapacitySpeedAcidity/Basicity
Sodium SulfateNa₂SO₄HighSlowNeutral
Magnesium SulfateMgSO₄HighFastWeakly Acidic
Calcium ChlorideCaCl₂HighMediumNeutral

Data compiled from various sources.[3][13]

Experimental Protocols

Protocol 1: General Procedure for Washing and Drying 4-Methylcyclohexene Distillate
  • Transfer the 4-methylcyclohexene distillate to a separatory funnel of an appropriate size.

  • Add an equal volume of saturated sodium chloride (brine) solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically by opening the stopcock to release any pressure buildup.

  • Place the separatory funnel in a ring stand and allow the layers to fully separate. The 4-methylcyclohexene will be the upper layer.

  • Carefully drain the lower aqueous layer and discard it.

  • Drain the upper organic layer (4-methylcyclohexene) into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate (or another suitable drying agent) to the flask. Start with a small scoop and add more as needed.

  • Gently swirl the flask. Observe the behavior of the drying agent. Continue adding small portions until some of the drying agent remains as a fine, free-flowing powder.

  • Allow the flask to stand for 15-20 minutes with occasional swirling.

  • Separate the dried 4-methylcyclohexene from the drying agent by decanting or gravity filtering the liquid into a clean, dry collection flask.

Visualizations

experimental_workflow start Start: 4-Methylcyclohexene Distillate with Water separatory_funnel 1. Transfer to Separatory Funnel + Add Saturated NaCl (Brine) start->separatory_funnel mix_vent 2. Gently Mix and Vent separatory_funnel->mix_vent separate_layers 3. Allow Layers to Separate mix_vent->separate_layers drain_aqueous 4. Drain Lower Aqueous Layer separate_layers->drain_aqueous collect_organic 5. Collect Upper Organic Layer (4-Methylcyclohexene) drain_aqueous->collect_organic add_drying_agent 6. Add Anhydrous Drying Agent (e.g., Na2SO4) collect_organic->add_drying_agent swirl_wait 7. Swirl and Let Stand add_drying_agent->swirl_wait separate_product 8. Decant or Filter swirl_wait->separate_product end End: Dry 4-Methylcyclohexene separate_product->end

Caption: Workflow for the separation of water from 4-methylcyclohexene.

troubleshooting_emulsion start Issue: Emulsion Formed step1 Allow to Stand start->step1 step2 Gently Stir step1->step2 if not resolved end Result: Separated Layers step1->end if resolved step3 Add Saturated NaCl step2->step3 if not resolved step2->end if resolved step4 Filter through Glass Wool step3->step4 if not resolved step3->end if resolved step5 Centrifuge (if available) step4->step5 if not resolved step4->end if resolved step5->end

Caption: Troubleshooting guide for breaking emulsions.

drying_agent_check start Is the solution dry? cloudy Cloudy Solution start->cloudy No clear Clear Solution start->clear Yes add_more Add more drying agent cloudy->add_more free_flowing Some drying agent is free-flowing clear->free_flowing clumped Drying agent is clumped clumped->add_more dry Solution is Dry free_flowing->dry wait Wait longer/Swirl add_more->wait wait->start

Caption: Visual checks to confirm complete drying of the organic layer.

References

Technical Support Center: Challenges in Separating Cis/Trans 4-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of cis- and trans-4-methylcyclohexanol isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-4-methylcyclohexanol isomers so challenging?

A1: The primary challenge lies in the very similar physicochemical properties of the two diastereomers. They have nearly identical molecular weights and polarities, and their boiling points are very close, making separation by conventional techniques like fractional distillation particularly difficult.[1][2][3] Achieving good resolution requires optimized chromatographic methods.

Q2: What are the most effective methods for separating these isomers?

A2: Gas chromatography (GC) and column chromatography are the most commonly employed and effective techniques for the separation of cis- and trans-4-methylcyclohexanol.[4] Fractional distillation can be attempted, but due to the small difference in boiling points, it often results in incomplete separation.

Q3: How can I confirm the identity of the separated cis and trans isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful tool for distinguishing between the cis and trans isomers. The different spatial arrangement of the hydroxyl and methyl groups leads to distinct chemical shifts for the protons and carbons in the cyclohexane (B81311) ring.[5][6] Infrared (IR) spectroscopy can also show subtle differences in the fingerprint region.

Q4: Which isomer is generally more stable, cis or trans?

A4: The trans isomer is generally the more stable of the two. In the chair conformation of the cyclohexane ring, the trans isomer can adopt a conformation where both the hydroxyl and methyl groups are in equatorial positions, which is sterically more favorable than the axial-equatorial arrangement of the cis isomer.

Troubleshooting Guides

Fractional Distillation

Q: I'm attempting to separate the isomers by fractional distillation, but the separation is poor. What can I do?

A: Due to the very close boiling points of the cis (172-173°C) and trans (173-175°C) isomers, achieving a clean separation by fractional distillation is inherently challenging.[2][3] However, you can improve the efficiency of your distillation by:

  • Using a highly efficient fractionating column: A longer column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential.

  • Maintaining a very slow distillation rate: A slow rate of 1-2 drops per minute allows for better equilibrium between the liquid and vapor phases within the column.

  • Ensuring proper insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) minimizes heat loss and helps maintain the temperature gradient.

  • Precise temperature control: Use a heating mantle with fine temperature control to maintain the distillation head temperature just at the boiling point of the lower-boiling isomer.

If you continue to experience poor separation, it is highly recommended to switch to a chromatographic method.

Column Chromatography

Q: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still a mixture. What can I do?

A: Poor resolution in column chromatography for these isomers is a common issue. Here are some troubleshooting steps:

  • Optimize the Solvent System (Eluent): The polarity of the eluent is critical. The cis isomer is slightly more polar than the trans isomer.

    • If the isomers are eluting too quickly and together, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).

    • A good starting point is a low polarity eluent like 5-10% ethyl acetate in hexanes. You can then gradually increase the polarity (gradient elution) to elute the more polar cis isomer after the trans isomer has eluted.

  • Increase the Column Length/Decrease the Diameter: A longer and narrower column provides more surface area for the stationary phase, which can improve resolution between closely eluting compounds.[7]

  • Adjust the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.[7]

  • Check the Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much of the mixture relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica (B1680970) gel by weight.

Q: I'm having trouble visualizing the spots on my TLC plate. How can I see them?

A: Since 4-methylcyclohexanol is a saturated alcohol, it will not be visible under UV light. You will need to use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO₄) stain or a phosphomolybdic acid stain are effective for visualizing alcohols.[8] The spots will appear as yellow or brown on a purple or green background, respectively.

Gas Chromatography (GC)

Q: My GC analysis shows co-eluting or poorly resolved peaks for the cis and trans isomers. How can I improve the separation?

A: Co-elution in GC for these isomers is expected given their similar properties. Here’s how you can improve resolution:

  • Optimize the Temperature Program:

    • Lower the initial temperature: This can improve the separation of early-eluting compounds.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) around the elution temperature of the isomers will increase the interaction time with the stationary phase and improve separation.[2]

  • Select an Appropriate GC Column:

    • Increase column polarity: While a standard non-polar column (like a 5% phenyl-methylpolysiloxane) might provide some separation, a more polar stationary phase (e.g., a wax column like Carbowax) will likely offer better selectivity for these alcohols.[9]

    • Increase column length: A longer column provides more theoretical plates and can improve resolution.

  • Adjust the Carrier Gas Flow Rate: Ensure the carrier gas (e.g., helium or hydrogen) flow rate is optimal for your column dimensions to maximize efficiency.

Based on studies of similar compounds, the trans isomer is expected to elute before the cis isomer in gas chromatography.[10][11]

Quantitative Data Summary

Propertycis-4-Methylcyclohexanoltrans-4-Methylcyclohexanol
Boiling Point 172-173 °C[2]173-175 °C[3][7][12]
Melting Point -9.2 °C[13]Not available
Density ~0.917 g/mL[2]~0.912 g/mL[12]
Refractive Index ~1.461[2]~1.455[12]
¹H NMR (CDCl₃) See detailed spectraSee detailed spectra
¹³C NMR (CDCl₃) See detailed spectraSee detailed spectra

Note: Spectroscopic data can vary slightly based on solvent and experimental conditions.

Experimental Protocols

Column Chromatography for Separation of cis/trans this compound Isomers

Objective: To separate a mixture of cis- and trans-4-methylcyclohexanol using silica gel column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, developing chamber, and a suitable stain (e.g., potassium permanganate)

Procedure:

  • TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 85:15). The ideal system should give a good separation between the two spots with the lower spot having an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow it to pack evenly, gently tapping the column to dislodge any air bubbles.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the mixture of this compound isomers in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the top layer of sand.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate). The less polar trans isomer should elute first.

    • Monitor the collected fractions by TLC.

    • If the cis isomer is not eluting, you can gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate).

  • Analysis: Combine the fractions containing the pure isomers, as identified by TLC, and remove the solvent under reduced pressure. Confirm the identity of each isomer using NMR spectroscopy.

Gas Chromatography (GC) Protocol for Isomer Analysis

Objective: To analyze the ratio of cis- and trans-4-methylcyclohexanol in a sample.

Instrumentation and Conditions (starting point):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-Wax or similar Carbowax-type, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of ~1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Expected Outcome: You should observe two separated peaks. Based on the behavior of similar compounds, the trans isomer is expected to have a shorter retention time than the cis isomer. The peak areas can be used to determine the relative ratio of the two isomers in the mixture.

Visualizations

TroubleshootingWorkflow start Poor Isomer Separation method Separation Method? start->method gc Poor GC Resolution method->gc GC column Poor Column Resolution method->column Column Chromatography distillation Poor Distillation Separation method->distillation Fractional Distillation gc_q1 Optimize Temp Program? (Slower Ramp) gc->gc_q1 col_q1 Optimize Eluent? (Less Polar) column->col_q1 dist_q1 Use High-Efficiency Column? distillation->dist_q1 gc_q2 Change Column? (More Polar) gc_q1->gc_q2 No gc_sol Improved Resolution gc_q1->gc_sol Yes gc_q3 Adjust Flow Rate? gc_q2->gc_q3 No gc_q2->gc_sol Yes gc_q3->gc_sol Yes col_q2 Increase Column Length? col_q1->col_q2 No col_sol Improved Separation col_q1->col_sol Yes col_q3 Reduce Sample Load? col_q2->col_q3 No col_q2->col_sol Yes col_q3->col_sol Yes dist_q2 Slow Distillation Rate? dist_q1->dist_q2 No dist_sol Consider Chromatography dist_q1->dist_sol Yes dist_q2->dist_sol Yes ExperimentalWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis mixture Cis/Trans Mixture tlc TLC Analysis (Optimize Eluent) mixture->tlc pack_col Pack Silica Column tlc->pack_col load_sample Load Sample pack_col->load_sample elute Elute with Optimized Solvent load_sample->elute collect Collect Fractions elute->collect analyze_frac Analyze Fractions by TLC collect->analyze_frac combine Combine Pure Fractions analyze_frac->combine characterize Characterize by NMR/GC combine->characterize pure_cis Pure Cis Isomer characterize->pure_cis pure_trans Pure Trans Isomer characterize->pure_trans

References

Managing rearrangement products in 4-methylcyclohexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed dehydration of 4-methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acid-catalyzed dehydration of this compound?

A1: The dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism.[1] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid or sulfuric acid. This is followed by the loss of a water molecule to form a secondary carbocation intermediate. Finally, a base (like water or the conjugate base of the acid) abstracts a proton from an adjacent carbon to form the alkene product.

Q2: What are the expected products of this reaction?

A2: The primary, expected product is 4-methylcyclohexene (B165706). However, due to the formation of a carbocation intermediate, rearrangement products are commonly observed. These include the more stable alkenes, 3-methylcyclohexene (B1581247) and 1-methylcyclohexene.[2]

Q3: What is the "Evelyn Effect" in the context of this reaction?

A3: The "Evelyn Effect" refers to the observation that the distribution of alkene products changes as the reaction progresses.[2][3] Typically, at the beginning of the reaction, the less-substituted 4-methylcyclohexene is the major product. As the reaction continues, the proportion of the more stable, rearranged products, 3-methylcyclohexene and 1-methylcyclohexene, increases.[2][3]

Q4: Does the stereochemistry of the starting this compound (cis vs. trans) affect the product distribution?

A4: Yes, the stereochemistry of the starting alcohol can influence the product distribution. Dehydration of the pure cis and trans isomers of this compound has been shown to yield similar products, but the cis isomer tends to produce a higher proportion of rearrangement products.[2]

Troubleshooting Guide

Issue 1: Low yield of the desired 4-methylcyclohexene and a high proportion of rearrangement products.

Possible Cause Suggestion
Prolonged reaction time or excessive heating: The formation of rearrangement products is favored under thermodynamic control, which is promoted by longer reaction times and higher temperatures. To maximize the yield of the kinetic product (4-methylcyclohexene), it is crucial to remove the alkene from the reaction mixture as it is formed.[2] This can be achieved through careful distillation.
High acid concentration: A higher concentration of a strong acid can promote the isomerization of the initially formed alkene. Consider using a milder acid catalyst or a lower concentration of the strong acid. Phosphoric acid is generally considered milder than sulfuric acid and may reduce charring and rearrangement.[4]
Inefficient distillation: If the distillation setup is not efficient, the product may remain in the reaction flask for an extended period, leading to rearrangement. Ensure the distillation apparatus is set up correctly and the distillation temperature is carefully controlled to selectively remove the lower-boiling alkene products.

Issue 2: The reaction mixture has turned dark or charred.

Possible Cause Suggestion
Use of concentrated sulfuric acid: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent and can cause charring of organic compounds.
Excessive heating: Overheating the reaction mixture can lead to decomposition and charring.
Solution: Use phosphoric acid as the catalyst, as it is less prone to causing charring.[4] If sulfuric acid must be used, add it dropwise and ensure the reaction temperature is carefully controlled.

Issue 3: The distilled product is contaminated with the starting alcohol.

Possible Cause Suggestion
Distillation temperature is too high: The boiling point of this compound (171-173 °C) is significantly higher than that of the alkene products (101-110 °C). However, if the distillation is carried out too rapidly or at too high a temperature, the starting material can co-distill with the product.
Solution: Employ fractional distillation for better separation of the lower-boiling alkenes from the higher-boiling alcohol. Monitor the temperature at the head of the distillation column closely and collect the fraction that distills at the boiling point of the desired alkenes.

Data Presentation

The following table summarizes the product distribution from the dehydration of a commercial mixture of cis/trans this compound at different reaction times, illustrating the Evelyn Effect.[2]

Reaction Time4-Methylcyclohexene (%)3-Methylcyclohexene (%)1-Methylcyclohexene (%)
Early~80~15~5
Later~65~20~15

Experimental Protocols

Key Experiment: Dehydration of this compound with Phosphoric Acid

This protocol is a representative example for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, as a rate enhancer)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or other suitable drying agent

  • Boiling chips or a magnetic stir bar

Apparatus:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux column) or simple distillation head

  • Condenser

  • Receiving flask

  • Heating mantle or sand bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and 85% phosphoric acid. A small amount of concentrated sulfuric acid can be added to increase the reaction rate.[4] Add a few boiling chips or a magnetic stir bar.

  • Distillation: Assemble a distillation apparatus. Heat the reaction mixture gently to initiate the dehydration. The alkene products and water will co-distill.[4] The boiling point of 4-methylcyclohexene is approximately 101-102°C.[5]

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium chloride solution to remove any acidic impurities and some of the water.[6]

    • Separate the organic layer.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

    • Decant or filter the dried product into a clean, pre-weighed flask.

  • Analysis:

    • Determine the yield of the product.

    • Characterize the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition of the alkene mixture.[7][8][9]

Visualizations

G cluster_0 Reaction Mechanism This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O 4-Methylcyclohexene 4-Methylcyclohexene Secondary Carbocation->4-Methylcyclohexene - H+ Rearranged Carbocation Rearranged Carbocation Secondary Carbocation->Rearranged Carbocation Hydride Shift 3-Methylcyclohexene 3-Methylcyclohexene Rearranged Carbocation->3-Methylcyclohexene - H+ 1-Methylcyclohexene 1-Methylcyclohexene Rearranged Carbocation->1-Methylcyclohexene - H+

Caption: Reaction mechanism for the dehydration of this compound.

G cluster_1 Experimental Workflow Start Start Reactants Mix this compound and Acid Catalyst Start->Reactants Distillation Heat and Distill Product Mixture Reactants->Distillation Workup Wash with Brine and Dry Distillation->Workup Analysis GC-MS Analysis of Alkene Products Workup->Analysis End End Analysis->End

Caption: General experimental workflow for this compound dehydration.

References

Technical Support Center: Proper Disposal of 4-Methylcyclohexanol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper and safe disposal of 4-Methylcyclohexanol waste generated in a laboratory setting. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible liquid.[1][2][3] It is harmful if swallowed and can cause irritation to the skin and eyes.[3][4][5] High concentrations of its vapor may irritate the eyes and upper respiratory tract.[2][3]

Q2: Can I dispose of this compound waste down the sink?

A2: No, you should not dispose of this compound waste down the sink.[6][7] It is a hazardous chemical, and its entry into drains and sewer systems must be prevented.[1][8][9] Laboratory waste disposal must comply with local, state, and federal regulations, which generally prohibit the drain disposal of such chemicals.[10]

Q3: How should I collect and store this compound waste in the lab?

A3: this compound waste should be collected in a designated, properly labeled, and compatible container.[11][12] The container must have a secure, tightly fitting cap to prevent leaks and spills.[12][13] It is recommended to use the original container if it is in good condition, or a chemically resistant container made of a material that does not react with the waste.[1][13] Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[9][13][14]

Q4: What is the proper procedure for disposing of empty this compound containers?

A4: An empty container that has held this compound should be handled as hazardous waste unless properly decontaminated.[1] If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[6] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6] After rinsing, deface or remove all chemical labels from the container before disposal.[6]

Q5: What should I do in case of a this compound spill?

A5: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[2][8][14] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Contain the spill and collect the liquid using an inert absorbent material, such as sand, silica (B1680970) gel, or a universal binder.[2][14] Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[8][14]

Q6: Can I mix this compound waste with other solvent wastes?

A6: It is generally not recommended to mix this compound waste with other waste streams without first consulting your institution's hazardous waste disposal guidelines.[1] Incompatible chemicals can react violently or produce toxic gases.[13] Always segregate hazardous waste according to compatibility.[7]

Data Presentation

Table 1: Properties and Disposal Information for this compound

PropertyValueReference
CAS Number 589-91-3[1]
Physical State Colorless Liquid[2][3]
Flash Point 70 °C (158 °F)[2][14]
Hazards Combustible liquid, Harmful if swallowed, Skin/eye irritant[1][3][4]
Primary Disposal Route Approved Hazardous Waste Disposal Vendor[1][8][15]
Prohibited Disposal Sink/Sewer, Regular Trash (without decontamination)[6][7][10]
Incompatible Materials Strong oxidizing agents, Acid anhydrides, Acid chlorides[9][14]

Experimental Protocols

Protocol for Collection and Disposal of this compound Waste

  • Container Selection:

    • Obtain a chemically compatible waste container with a secure screw-top cap. The container should be clean, dry, and in good condition.[7][13]

    • If reusing a container, ensure it is triple-rinsed and that all previous labels are completely defaced.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound".[11]

    • Include the approximate concentration and accumulation start date.

  • Waste Accumulation:

    • Carefully transfer this compound waste into the labeled container in a well-ventilated area, such as a fume hood.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[13]

    • Keep the container securely closed at all times except when adding waste.[6][13]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[11]

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.[14]

  • Disposal Request:

    • Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office or hazardous waste management program to arrange for pickup.[6][11]

    • Do not transport hazardous waste containers yourself.[6]

Mandatory Visualization

G cluster_waste_generation Waste Generation cluster_decision Initial Assessment cluster_disposal_path Disposal Pathway A This compound Waste Generated B Is waste hazardous? A->B C Collect in a labeled, compatible container B->C Yes F Prohibited Disposal: Sink, Trash, Evaporation B->F No (for pure this compound, this is not the case) D Store in Satellite Accumulation Area C->D E Contact EHS for pickup and disposal D->E

Caption: Decision workflow for the proper disposal of this compound waste.

References

Technical Support Center: Synthesis of 4-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-methylcyclohexene (B165706).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 4-methylcyclohexene is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The acid-catalyzed dehydration of 4-methylcyclohexanol is a reversible reaction. To drive the equilibrium towards the product, the 4-methylcyclohexene (boiling point: 101-102°C) should be distilled out of the reaction mixture as it forms.[1][2][3] Ensure your distillation setup is efficient and the reaction temperature is maintained appropriately (typically 160-180°C) to facilitate the distillation of the product while minimizing the distillation of the starting material (boiling point: 171-173°C).[3][4]

  • Loss During Workup: 4-methylcyclohexene is volatile. Losses can occur during transfers, extractions, and the drying process. Ensure all glassware is properly sealed where necessary and minimize the number of transfers.

  • Side Reactions: Polymerization of the alkene product can occur in the presence of a strong acid catalyst.[2] Distilling the product as it forms helps to minimize this side reaction.

Q2: My final product is contaminated with isomeric impurities (1-methylcyclohexene and 3-methylcyclohexene). How can I minimize their formation and remove them?

A2: The formation of isomeric impurities is a known issue in this synthesis, often referred to as the "Evelyn Effect," where the product distribution changes with reaction time.[5][6]

  • Minimizing Formation: Shorter reaction times tend to favor the formation of 4-methylcyclohexene.[5] Prolonged heating or allowing the product to remain in the acidic reaction mixture can lead to rearrangement of the double bond to form the more thermodynamically stable isomers, 1-methylcyclohexene and 3-methylcyclohexene.[5][6]

  • Removal: Due to the close boiling points of the isomers, a simple distillation is often insufficient for complete separation.[7] Fractional distillation is the preferred method to separate these isomeric impurities.[7][8][9][10] A fractionating column with a high number of theoretical plates will provide the best separation.

Q3: I see a significant amount of unreacted this compound in my crude product. What went wrong?

A3: This is likely due to an incomplete reaction. Here are some troubleshooting steps:

  • Reaction Temperature: Ensure the reaction temperature is high enough to promote the dehydration reaction and distill the product. A temperature range of 160-180°C is commonly recommended.[3][4]

  • Catalyst: Ensure the correct amount and concentration of the acid catalyst (typically a mixture of sulfuric acid and phosphoric acid) were used.[3][4]

  • Distillation Rate: A slow and steady distillation is crucial. If the distillation is too rapid, the starting material may co-distill with the product.

Q4: My purified 4-methylcyclohexene is cloudy. What is the cause and how can I fix it?

A4: A cloudy appearance usually indicates the presence of water.

  • Cause: Water is a byproduct of the dehydration reaction and is also introduced during the workup (washing steps).[4][11]

  • Solution: Ensure the organic layer is thoroughly dried with a suitable drying agent, such as anhydrous sodium sulfate (B86663) or anhydrous calcium chloride, before the final distillation.[4][12] Allow sufficient time for the drying agent to work (at least 10-15 minutes) and ensure the liquid is clear before decanting or filtering.[12]

Q5: What is the purpose of washing the distillate with a saturated sodium chloride solution (brine)?

A5: Washing with brine serves two main purposes:

  • Reduces the solubility of the organic product in the aqueous layer: This helps to maximize the recovery of 4-methylcyclohexene by driving it into the organic phase.

  • Aids in the removal of residual water: The high salt concentration in the brine helps to draw water out of the organic layer.[2]

Data Presentation: Isomeric Distribution Over Time

The product distribution of methylcyclohexene isomers can change significantly with the duration of the reaction. The following table summarizes the approximate composition of the product mixture at different reaction times, illustrating the "Evelyn Effect".[5]

Reaction Time4-Methylcyclohexene (%)3-Methylcyclohexene (%)1-Methylcyclohexene (%)
Early~80~15~5
Longer~65~20~15

Experimental Protocols

I. Synthesis of 4-Methylcyclohexene via Acid-Catalyzed Dehydration

This protocol is a common microscale procedure for the synthesis of 4-methylcyclohexene.

Materials:

  • This compound (1.5 mL)

  • 85% Phosphoric acid (0.40 mL)[4]

  • Concentrated Sulfuric acid (6 drops)[4]

  • Anhydrous sodium sulfate[4]

  • Saturated sodium chloride solution[4]

Procedure:

  • To a 5-mL conical vial, add 1.5 mL of this compound, 0.40 mL of 85% phosphoric acid, and six drops of concentrated sulfuric acid.[4]

  • Add a spin vane and assemble a Hickman distillation apparatus with a water-cooled condenser.[4]

  • Heat the reaction mixture to 160-180°C while stirring.[4]

  • As the distillate collects in the well of the Hickman head, periodically transfer it to a clean collection vial.[4]

  • Continue the distillation until no more product is collected.

  • Wash the crude product by adding 1 mL of saturated sodium chloride solution to the collection vial, mixing, and then removing the lower aqueous layer.[4]

  • Dry the organic layer by adding a small amount of anhydrous sodium sulfate and allowing it to stand for at least 15 minutes until the liquid is clear.[4]

  • Carefully transfer the dried product to a clean, tared vial to determine the yield.

II. Purity Analysis by Gas Chromatography (GC)

Gas chromatography is an effective method for determining the purity of the synthesized 4-methylcyclohexene and quantifying the presence of isomeric impurities.

Sample Preparation:

  • Dilute one drop of the final product in approximately 1 mL of a volatile solvent like hexane (B92381) or acetone.[13]

Typical GC Parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar capillary column)[13]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min[13]
Injector Temperature 250°C[13]
Detector (FID) Temp 250°C[13]
Oven Program Initial Temp: 40°C for 2 min, Ramp: 5°C/min to 150°C, Hold for 2 min[13]
Injection Volume 0.2-1.0 µL[13]

Data Analysis:

  • Identify the peaks corresponding to 4-methylcyclohexene and its isomers based on their retention times.

  • Calculate the relative percentage of each component by integrating the peak areas.

Mandatory Visualizations

G cluster_start Start cluster_analysis Purity Analysis cluster_problem Problem Identification cluster_solution Solution start Synthesized 4-Methylcyclohexene (Crude Product) analysis Analyze by GC start->analysis low_purity Purity < Desired Level? analysis->low_purity impurity_id Identify Impurities (GC-MS, NMR) low_purity->impurity_id Yes pure_product Pure 4-Methylcyclohexene low_purity->pure_product No isomers Isomeric Impurities? impurity_id->isomers starting_material Unreacted Starting Material? isomers->starting_material No fractional_distill Perform Fractional Distillation isomers->fractional_distill Yes water Water Present (Cloudy)? starting_material->water No optimize_reaction Optimize Reaction Conditions (Temp, Time) starting_material->optimize_reaction Yes dry_product Re-dry with Anhydrous Salt water->dry_product Yes water->pure_product No fractional_distill->pure_product optimize_reaction->pure_product dry_product->pure_product

Caption: Troubleshooting workflow for improving the purity of 4-methylcyclohexene.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants This compound + Acid Catalyst reaction Heat (160-180°C) Dehydration Reaction reactants->reaction distillation Distill Product as it Forms reaction->distillation washing Wash with Saturated NaCl distillation->washing drying Dry with Anhydrous Na2SO4 washing->drying final_distillation Final Distillation (Simple or Fractional) drying->final_distillation gc_analysis Purity Analysis by GC final_distillation->gc_analysis final_product Pure 4-Methylcyclohexene gc_analysis->final_product

Caption: Experimental workflow for the synthesis and purification of 4-methylcyclohexene.

References

Overcoming azeotrope formation during product distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the separation of azeotropic mixtures during product distillation.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope, and why can't it be separated by simple distillation?

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][2] This occurs because, at a specific composition, the vapor generated from boiling the mixture has the same composition as the liquid itself.[3][4][5] Since fractional distillation relies on the difference in composition between the liquid and vapor phases to effect separation, an azeotrope behaves like a single pure substance with a constant boiling point, rendering this technique ineffective.[2][6][7] A classic example is the ethanol-water azeotrope, which forms at approximately 95.6% ethanol (B145695) by mass and boils at a constant 78.1°C at atmospheric pressure, preventing further purification by standard distillation.[2][7]

Q2: What are the primary industrial techniques for breaking an azeotrope?

To purify a component beyond its azeotropic point, the azeotrope must be "broken." The main techniques include:

  • Azeotropic Distillation: This method involves adding a third component, called an entrainer, to the mixture.[8][9] The entrainer forms a new, lower-boiling azeotrope with one or more of the original components.[1][10] If this new azeotrope is heterogeneous, it will separate into two immiscible liquid phases upon condensation, allowing for separation in a decanter.[10][11]

  • Extractive Distillation: In this process, a high-boiling, miscible, and relatively non-volatile solvent is added to the azeotropic mixture.[12][13] This solvent alters the relative volatility of the original components by interacting differently with them, but it does not form a new azeotrope.[12][14] This change allows the more volatile component to be separated as the distillate.

  • Pressure-Swing Distillation (PSD): This technique leverages the fact that the composition of an azeotrope is often dependent on pressure.[10][15] The process typically uses two distillation columns operating at different pressures.[16] The azeotropic mixture from the first column can be fed to the second column, where the changed pressure allows for further separation.[17]

  • Molecular Sieves: For certain azeotropes, particularly those containing water, molecular sieves can be used.[10] These are materials that can selectively adsorb one component of the mixture (e.g., water) based on molecular size, thereby breaking the azeotrope.[4]

Q3: How do I choose between azeotropic and extractive distillation?

The choice depends on the specific properties of the components you are trying to separate.

  • Azeotropic Distillation is often preferred for breaking minimum-boiling azeotropes and is particularly effective when the entrainer forms a heterogeneous azeotrope that can be easily separated by decantation after condensation.[18][19]

  • Extractive Distillation is highly versatile and is used for mixtures with low relative volatility.[12] A key advantage is the broader range of feasible solvents since liquid-liquid immiscibility is not required.[19] It is crucial that the solvent does not form an azeotrope with any of the original components.[12][14]

Q4: What are the key criteria for selecting a good entrainer or solvent?

Selecting the right material separation agent (entrainer for azeotropic distillation or solvent for extractive distillation) is critical for process success.[20][21] Key criteria include:

  • Volatility Alteration: It must significantly change the relative volatility of the original components.[1][10][12]

  • Recoverability: The agent should be easily recoverable from the product streams for recycling, typically by a second distillation step.[10][12]

  • Chemical Inertness: It must not react chemically with the components of the mixture.[1][12]

  • No New Azeotropes (for Extractive Distillation): The solvent used in extractive distillation should not form an azeotrope with the original components.[12][14]

  • Availability and Cost: The agent should be inexpensive and readily available.[1][12]

  • Safety and Stability: It should be non-toxic, non-corrosive, and thermally stable under operating conditions.[1]

Q5: When is pressure-swing distillation (PSD) a suitable method?

Pressure-swing distillation is a strong candidate when the azeotropic composition of the mixture is sensitive to changes in pressure.[15][22] The greater the shift in azeotropic composition with pressure, the more economically feasible the process becomes, as it requires smaller recycle rates and thus less energy.[16][17] An advantage of PSD is that it avoids introducing a third component (an entrainer or solvent), which can be crucial in applications like the pharmaceutical industry where product purity is paramount and contamination with a separating agent must be avoided.[17][23]

Troubleshooting Guides

Problem 1: Product purity is not improving despite using an entrainer in azeotropic distillation.

  • Possible Cause: Incorrect entrainer-to-feed ratio. An insufficient amount of entrainer may not be enough to fully break the original azeotrope and form the new ternary azeotrope.

  • Solution: Review your process calculations. Ensure the entrainer feed rate is sufficient to complex with one of the components (usually water) and carry it overhead as the new azeotrope. Increase the entrainer feed rate incrementally and monitor the distillate composition.

  • Possible Cause: The chosen entrainer is not effective. The entrainer may not alter the volatilities sufficiently or may not form the desired heterogeneous azeotrope.

  • Solution: Re-evaluate the entrainer selection. Use vapor-liquid equilibrium (VLE) data or simulation tools like residue curve maps (RCMs) to confirm the feasibility of the chosen entrainer.[20][21] An experimental device like a spinning-band distillation apparatus can be used to determine the nature and composition of the azeotropes formed.[21]

Problem 2: The overhead condensate in my heterogeneous azeotropic distillation is not separating into two liquid layers in the decanter.

  • Possible Cause: The system has not formed a heterogeneous azeotrope. The components are miscible at the condensation temperature.

  • Solution: This indicates a fundamental issue with the chosen entrainer or operating conditions. The entrainer must be selected to induce a liquid-liquid phase separation upon condensation.[10] Verify from literature or experimental data that your ternary system forms a heterogeneous azeotrope.

  • Possible Cause: Incorrect entrainer-to-water ratio in the overhead vapor.

  • Solution: There may not be enough entrainer to carry all the water overhead, or the ratio may not be correct for immiscibility. Adjust the entrainer feed rate to ensure the overhead vapor composition falls within the immiscibility region of the phase diagram.[24]

Problem 3: I am observing the high-boiling solvent in the distillate of my extractive distillation column.

  • Possible Cause: The reboiler duty is too high. Excessive heat input to the reboiler can cause the non-volatile solvent to vaporize and travel up the column with the desired low-boiling product.[24]

  • Solution: Reduce the heat input to the reboiler. The goal is to keep the extractive solvent in the liquid phase where it can alter the volatility of the feed components.

  • Possible Cause: The solvent feed tray is incorrectly located.

  • Solution: The solvent should be introduced near the top of the distillation column, several stages above the azeotropic feed.[14][24] This ensures the solvent is present throughout the rectifying section to influence the separation effectively.

Problem 4: The distillation column is flooding or showing a high pressure drop.

  • Possible Cause: Excessive vapor flow rate (boil-up rate). If the vapor flow is too high for the column's diameter and internal design, it can impede the downward flow of liquid, causing it to accumulate.[24][25]

  • Solution: Reduce the heat input to the reboiler to decrease the boil-up rate.

  • Possible Cause: Fouling or improper design of column internals.

  • Solution: For packed columns, ensure the packing is clean and properly installed to allow for good liquid distribution. For tray columns, ensure the trays are not damaged or fouled.[24][25]

Data Presentation

Table 1: Common Azeotropic Mixtures and Separation Strategies

Azeotropic MixtureComposition (wt%)Boiling Point (°C)Common Separation TechniqueEntrainer / Solvent Example
Ethanol / Water95.6% Ethanol, 4.4% Water78.1Azeotropic DistillationCyclohexane (B81311) or Toluene[11]
Ethanol / Water95.6% Ethanol, 4.4% Water78.1Extractive DistillationEthylene Glycol or Glycerol[6][11]
Isopropanol / Water87.7% Isopropanol, 12.3% Water80.3Azeotropic DistillationDi-isopropyl ether[11]
Acetone / Methanol88% Acetone, 12% Methanol55.5Pressure-Swing DistillationN/A[22]
Benzene / Cyclohexane51.9% Benzene, 48.1% Cyclohexane77.6Extractive DistillationAniline or Phenol[12][26]

Experimental Protocols

Methodology 1: Heterogeneous Azeotropic Distillation of Ethanol-Water

This protocol describes the separation of an ethanol-water azeotrope using cyclohexane as an entrainer. The process relies on forming a lower-boiling ternary azeotrope (ethanol-water-cyclohexane) that, upon condensation, separates into an organic and an aqueous layer.

  • Apparatus Setup: Assemble a distillation apparatus consisting of a reboiler, a packed or trayed distillation column, a condenser, and a decanter designed to separate two immiscible liquids. The decanter should be configured to return the lighter organic layer to the column as reflux and draw off the heavier aqueous layer.

  • Charge and Startup: Charge the reboiler with the ethanol-water azeotropic mixture. Begin circulating cooling water through the condenser.

  • Heating and Entrainer Feed: Gently heat the reboiler. As the mixture begins to boil, start feeding cyclohexane (the entrainer) into the column at an upper feed point.

  • Establish Equilibrium: Vapor will rise through the column. The lowest boiling point is that of the ternary azeotrope. This vapor will move to the top of the column, condense, and collect in the decanter.

  • Decantation and Reflux: The condensate will separate into two layers: a cyclohexane-rich upper layer and a water-rich lower layer. Set the decanter to continuously return the upper organic layer to the column as reflux. The lower aqueous layer, which contains the majority of the water from the feed, is removed.

  • Product Collection: With water being continuously removed via the ternary azeotrope, pure (anhydrous) ethanol will begin to accumulate at the bottom of the column and can be collected from the reboiler.

  • Entrainer Recovery: The removed aqueous layer and any other streams containing the entrainer are typically fed to a separate stripping column to recover the cyclohexane for recycling.

Methodology 2: Extractive Distillation

This protocol provides a general methodology for separating a close-boiling or azeotropic mixture (Components A and B) using a high-boiling solvent (S).

  • Apparatus Setup: The process requires two distillation columns. The first is the extractive distillation column (C1), and the second is a solvent recovery column (C2).

  • Feed Introduction: The azeotropic feed mixture (A+B) is introduced at a midpoint in the extractive column (C1). The high-boiling solvent (S) is fed continuously near the top of C1, several trays above the A+B feed point.[14]

  • Separation in C1: The solvent (S) flows down the column, interacting with A and B. It alters their relative volatility, making one component (e.g., A) significantly more volatile than the other (B). The more volatile component (A) moves up the column and is removed as a high-purity distillate.

  • Bottoms Product: The less volatile component (B) and the solvent (S) exit from the bottom of C1.[12]

  • Solvent Recovery: The bottoms stream from C1 (B+S) is fed into the second column (C2). Because the solvent has a much higher boiling point than component B, they can be easily separated by simple distillation.

  • Product and Recycle: Component B is collected as the distillate from C2. The pure solvent (S) is removed from the bottom of C2, cooled, and recycled back to the top of the extractive column (C1).[27]

Visualizations

G Decision Flowchart for Azeotrope Separation start Start: Azeotropic Mixture to Separate pressure_check Is azeotrope composition sensitive to pressure? start->pressure_check entrainer_check Can a suitable entrainer be found that forms a heterogeneous azeotrope? pressure_check->entrainer_check No psd Use Pressure-Swing Distillation (PSD) pressure_check->psd  Yes solvent_check Can a high-boiling, non-volatile solvent be found that alters relative volatility? entrainer_check->solvent_check No azd Use Heterogeneous Azeotropic Distillation entrainer_check->azd  Yes other_methods Consider other methods: Molecular Sieves, Membrane Separation solvent_check->other_methods No exd Use Extractive Distillation solvent_check->exd  Yes

Caption: Decision flowchart for selecting an azeotrope separation technique.

G Workflow for Heterogeneous Azeotropic Distillation cluster_0 Azeotropic Column (C1) reboiler1 Reboiler (Anhydrous Product Out) product_out Pure Product (e.g., Anhydrous Ethanol) reboiler1->product_out column1 Distillation Column column1->reboiler1 condenser1 Condenser column1->condenser1 Ternary Azeotrope Vapor decanter Decanter condenser1->decanter Condensate decanter->column1 Organic Layer Reflux water_out Water-Rich Phase Out (to recovery column) decanter->water_out feed Azeotropic Feed (e.g., Ethanol + Water) feed->column1 Feed entrainer_feed Entrainer Feed (e.g., Cyclohexane) entrainer_feed->column1 Entrainer G Workflow for Extractive Distillation cluster_0 Extractive Column (C1) cluster_1 Solvent Recovery (C2) c1 Column C1 c2 Column C2 c1->c2 Bottoms (B + S) product_A Pure Product A (Distillate) c1->product_A Overhead product_B Pure Product B (Distillate) c2->product_B Overhead solvent_recycle Recycled Solvent (S) c2->solvent_recycle Bottoms feed Azeotropic Feed (A + B) feed->c1 solvent_feed Solvent Feed (S) solvent_feed->c1 solvent_recycle->solvent_feed Recycle

References

Technical Support Center: Safe Quenching of Acid-Catalyzed Dehydration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the safe and effective quenching of acid-catalyzed dehydration reactions. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching an acid-catalyzed dehydration reaction?

The primary purpose of quenching is to neutralize the acid catalyst, thereby stopping the reaction.[1][2] This is a critical step to prevent the formation of byproducts, degradation of the desired product, or isomerization that can occur under prolonged acidic conditions, especially during subsequent heating for solvent removal or purification steps.[3][4]

Q2: What are the most common and safest quenching agents for these reactions?

Weak bases are generally the safest and most effective quenching agents.[1] Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are widely used.[5][6] These reagents effectively neutralize the acid while being mild enough to avoid degrading sensitive products. For products that are unstable in even weakly basic conditions, a saturated solution of ammonium (B1175870) chloride (NH₄Cl) can be used to achieve a neutral or slightly acidic pH.[7][8]

Q3: Why is it critical to add the quenching agent slowly?

Slow, portion-wise, or dropwise addition of the quenching agent is crucial for two main safety reasons:

  • Heat Management : The neutralization of an acid is an exothermic reaction. Rapid addition can generate a significant amount of heat, potentially causing the solvent to boil violently and splash corrosive materials out of the flask.[6][9]

  • Gas Control : When using carbonate or bicarbonate bases, the neutralization reaction releases carbon dioxide (CO₂) gas.[2] Adding the base too quickly can cause rapid gas evolution, leading to excessive foaming, pressure buildup, and dangerous splattering of the reaction mixture.[6]

Q4: Why should the reaction mixture be cooled before and during the quench?

Cooling the reaction mixture, typically in an ice-water bath, is a standard safety measure to help manage the heat generated during the exothermic neutralization process.[7][10][11] It keeps the reaction temperature low, reducing the risk of the solvent boiling and preventing the thermal degradation of sensitive products.

Q5: What are the risks of using a strong base, like sodium hydroxide (B78521) (NaOH), for quenching?

While strong bases will neutralize the acid, they are generally avoided for quenching acid-catalyzed reactions. The reaction between a strong acid and a strong base is highly exothermic and can be violent and difficult to control.[1] Furthermore, the resulting highly basic conditions can promote undesirable side reactions, such as hydrolysis or decomposition of the desired product.

Q6: My reaction is foaming uncontrollably after adding sodium bicarbonate. What should I do?

Vigorous foaming is caused by the rapid release of CO₂ gas. Immediately stop adding the quenching agent. If possible and safe, gently swirl the flask to help break up the foam. In some cases, a small amount of a high-boiling point, water-immiscible organic solvent can be added to help reduce surface tension. The key is to add the bicarbonate solution much more slowly, allowing the gas to evolve in a controlled manner.[6] Always ensure the reaction vessel is open to the atmosphere (not sealed) to prevent pressure buildup.[12][13]

Troubleshooting Guide

ProblemSymptomsPossible CausesRecommended Solutions
Emulsion Formation - Difficult or impossible to separate the organic and aqueous layers after extraction.- Residual acid or base acting as a surfactant.- Vigorous shaking of the separatory funnel.- Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer.[7]- Allow the mixture to stand for an extended period without agitation.[7]- Gently swirl or rock the funnel instead of shaking vigorously.[7]- Filter the emulsified mixture through a pad of Celite® or glass wool.[7]
Low or No Product Yield - Little to no desired compound is isolated after workup and purification.- The product is partially or fully soluble in the aqueous layer.[4]- The product degraded due to the pH change during quenching.[4]- The reaction had not proceeded to completion before it was quenched.[3]- Test the aqueous layer for the presence of your product (e.g., by TLC or extracting a small sample and analyzing).- Use a milder quenching agent (e.g., sat. aq. NH₄Cl).- Perform the quench at a lower temperature (0 °C or below).- Before quenching the entire batch, test the stability of your product by taking a small aliquot of the reaction mixture and treating it with the intended quenching agent.[4]- Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS) to ensure it is complete before quenching.[11]
Unexpected Side Products - New spots appear on the TLC plate after the workup procedure.- The desired product is unstable under the acidic or basic conditions of the workup.- Isomerization or rearrangement of the product occurred.- Maintain low temperatures throughout the quenching and extraction process.- Minimize the time the product is in contact with the aqueous acidic or basic solution.- Consider quenching with a milder reagent like saturated ammonium chloride to maintain a near-neutral pH.[7]
Uncontrolled Exotherm/Splashing - Sudden and rapid boiling of the solvent.- Reaction mixture splashes out of the flask.- The quenching agent was added too quickly.- Insufficient cooling was applied to the reaction flask.- A highly concentrated or overly strong base was used as the quenching agent.[1]- Immediately cease the addition of the quenching agent.- Ensure the reaction flask is securely clamped in an ice-water bath.- Once the temperature is under control, resume the addition of the quenching agent at a much slower rate (dropwise).- Use a more dilute or weaker base for quenching.
Comparison of Common Aqueous Quenching Agents
Quenching AgentFormulaTypical pHKey Considerations
Sodium BicarbonateNaHCO₃~8.3[14]Pros: Mild, inexpensive, and effective. Cons: Generates CO₂ gas, which can cause foaming and pressure buildup.[2]
Sodium CarbonateNa₂CO₃~11Pros: Stronger base than bicarbonate, useful for neutralizing larger amounts of acid. Cons: Also generates CO₂ gas. Higher basicity may degrade sensitive products.
Ammonium ChlorideNH₄Cl~4.5 - 6.0Pros: Provides a gentle, near-neutral to slightly acidic quench. Ideal for products that are sensitive to bases. Cons: Not suitable if a basic pH is required to remove acidic impurities.
WaterH₂O~7Pros: Neutral. Cons: Can be highly exothermic when quenching concentrated strong acids. May not be sufficient to neutralize the catalyst fully, potentially leaving the solution acidic.
Dilute Sodium HydroxideNaOH>12Pros: Strong base, very effective at neutralization. Cons: (Use with extreme caution) . Highly exothermic reaction with strong acids.[1] High pH can easily degrade many organic compounds.
Experimental Protocol: Standard Quenching of an Acid-Catalyzed Dehydration

This protocol outlines a standard and safe procedure for quenching a reaction catalyzed by a strong acid (e.g., H₂SO₄, H₃PO₄) using saturated sodium bicarbonate solution.

Safety Precautions:

  • Always perform this procedure in a well-ventilated chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1][15]

  • Ensure the reaction flask is not sealed to allow for the safe release of any evolved gas.[12]

Procedure:

  • Reaction Completion Check: Before quenching, confirm the reaction has reached completion by using a suitable analytical method (e.g., TLC, GC-MS).[11]

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C by placing it in an ice-water bath. Ensure the flask is securely clamped.[7][13]

  • Slow Addition of Quenching Agent: While stirring the reaction mixture vigorously, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise using an addition funnel or a pipette.

  • Monitor the Quench: Observe the rate of gas evolution (effervescence). If foaming becomes excessive, stop the addition immediately and wait for it to subside before continuing at a slower rate. Monitor the temperature of the reaction; if a significant increase is noted, slow the addition rate further.[9]

  • pH Check: Continue adding the bicarbonate solution until gas evolution ceases. Check the pH of the aqueous layer using pH paper or a calibrated pH meter to ensure it is neutral or slightly basic (pH 7-8).

  • Proceed to Workup: Once the acid catalyst is fully neutralized, the reaction mixture is ready for the subsequent workup steps, such as separation of layers and extraction of the product.

Visualizations: Workflows and Logic Diagrams

Quenching_Workflow start Reaction Complete cool Cool Reaction to 0 °C (Ice Bath) start->cool add_quench Slowly Add Weak Base (e.g., sat. NaHCO3) cool->add_quench monitor Monitor for Gas Evolution and Exotherm add_quench->monitor monitor->add_quench Uncontrolled (Pause Addition) check_ph Check pH of Aqueous Layer (Target: pH 7-8) monitor->check_ph Controlled workup Proceed to Aqueous Workup (Extraction) check_ph->workup pH OK adjust Continue Slow Addition check_ph->adjust pH < 7 adjust->add_quench

Caption: A standard workflow for safely quenching an acid-catalyzed reaction.

Troubleshooting_Low_Yield start Problem: Low Product Yield After Workup q1 Was reaction monitored to completion before quench? start->q1 a1_no Solution: Rerun reaction and monitor with TLC/GC. q1->a1_no No q2 Is the product potentially water-soluble? q1->q2 Yes end Root cause likely identified. a1_no->end a2_yes Action: Extract aqueous layer multiple times or use a more polar organic solvent. q2->a2_yes Yes q3 Was the product's stability to the quench conditions tested? q2->q3 No a2_yes->end a3_no Action: Test a small aliquot. Consider a milder quench (e.g., sat. NH4Cl) at 0 °C. q3->a3_no No q3->end Yes a3_no->end Neutralization_Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Quenching_Agent Bicarbonate Base (HCO₃⁻) Salt Salt (e.g., SO₄²⁻) plus1 + Acid_Catalyst->plus1 arrow Quenching_Agent->arrow plus2 + Salt->plus2 Water Water (H₂O) plus3 + Water->plus3 Gas Carbon Dioxide Gas (CO₂) plus1->Quenching_Agent plus2->Water plus3->Gas arrow->Salt

References

Validation & Comparative

A Comparative Analysis of the Infrared Spectra of 4-Methylcyclohexanol and 4-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in chemical synthesis and analysis, infrared (IR) spectroscopy serves as a powerful tool for the identification and differentiation of functional groups within a molecule. This guide provides a detailed comparison of the IR spectra of 4-methylcyclohexanol and its corresponding dehydration product, 4-methylcyclohexene (B165706). The presence of a hydroxyl group in the former and a carbon-carbon double bond in the latter gives rise to distinct and readily identifiable absorption bands, allowing for clear differentiation between the two compounds.

Key Spectral Differences and Data Summary

The primary distinction in the IR spectra of this compound and 4-methylcyclohexene lies in the characteristic absorption bands of the alcohol and alkene functional groups. This compound exhibits a strong, broad absorption band corresponding to the O-H stretch of the hydroxyl group, a feature that is absent in the spectrum of 4-methylcyclohexene. Conversely, 4-methylcyclohexene displays characteristic absorptions for the =C-H and C=C stretching vibrations of the alkene group, which are not present in the spectrum of this compound.

Functional GroupVibration ModeThis compound (cm⁻¹)4-Methylcyclohexene (cm⁻¹)Intensity/Shape
AlcoholO-H Stretch3600 - 3200[1][2][3][4]AbsentStrong, Broad
AlcoholC-O Stretch1260 - 1050[2][3][4]AbsentStrong
Alkene=C-H StretchAbsent3100 - 3000[1][5][6]Medium
AlkeneC=C StretchAbsent1680 - 1620[1][5][6][7]Weak to Medium
AlkaneC-H Stretch3000 - 2850[1][6]3000 - 2850[1][6]Medium to Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The infrared spectra of this compound and 4-methylcyclohexene can be readily obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.

  • Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This allows for the subtraction of atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: A small amount of the liquid sample (this compound or 4-methylcyclohexene) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Collection: The sample spectrum is then recorded. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum is typically processed to adjust the baseline and label the peaks of interest.

Logical Comparison of Spectral Features

The decision-making process for distinguishing between the two compounds based on their IR spectra can be visualized as a logical workflow. The primary diagnostic question is the presence or absence of the characteristic alcohol and alkene peaks.

G start Analyze IR Spectrum check_oh Broad peak at 3600-3200 cm⁻¹? start->check_oh check_alkene Peaks at ~3050 cm⁻¹ and ~1650 cm⁻¹? check_oh->check_alkene No is_alcohol This compound check_oh->is_alcohol Yes is_alkene 4-Methylcyclohexene check_alkene->is_alkene Yes inconclusive Inconclusive or Impure Sample check_alkene->inconclusive No

Caption: Logical workflow for differentiating this compound and 4-methylcyclohexene via IR spectroscopy.

References

Differentiating Stereoisomers: A Comparative Guide to Cis- and Trans-4-Methylcyclohexanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development, as stereoisomers can exhibit markedly different biological activities. This guide provides an objective comparison of cis- and trans-4-methylcyclohexanol, detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for their differentiation. The principles outlined here are broadly applicable to the stereochemical analysis of other cyclic compounds.

The key to distinguishing between cis- and trans-4-methylcyclohexanol lies in the distinct magnetic environments of their respective protons, particularly the proton on the carbon bearing the hydroxyl group (C1-H). These differences arise from the conformational preferences of the cyclohexane (B81311) ring and the relative orientations of the hydroxyl and methyl substituents.

Comparative Spectroscopic Data

The ¹H NMR spectra of the cis and trans isomers of 4-methylcyclohexanol display significant differences in both chemical shifts (δ) and coupling constants (J), which are summarized in the table below. These variations are primarily due to the different spatial arrangements of the hydroxyl and methyl groups.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis-4-MethylcyclohexanolH-1 (CH-OH)~4.0Broad MultipletSmall (axial-equatorial and equatorial-equatorial couplings)
-CH₃~0.9Doublet~6.5
trans-4-MethylcyclohexanolH-1 (CH-OH)~3.5Triplet of TripletsLarge (axial-axial) and small (axial-equatorial) couplings
-CH₃~0.9Doublet~6.0

Key Distinguishing Features in ¹H NMR

The most telling differences in the ¹H NMR spectra of the two isomers are the chemical shift and the multiplicity of the H-1 proton.

In trans-4-methylcyclohexanol , the hydroxyl group is in an equatorial position, which forces the H-1 proton into an axial position. This axial proton has two axial and two equatorial neighboring protons. The coupling between adjacent axial protons (trans-diaxial) is typically large (around 10-12 Hz), while the coupling between axial and equatorial protons is smaller (around 2-5 Hz).[1] This results in a complex splitting pattern for the H-1 proton, often appearing as a triplet of triplets, and a chemical shift that is upfield (around 3.5 ppm) compared to the cis isomer.

In cis-4-methylcyclohexanol , the hydroxyl group is in an axial position, placing the H-1 proton in an equatorial position. This equatorial proton has only equatorial and axial-equatorial neighboring protons. The coupling constants for these interactions are all small (around 2-5 Hz). This leads to a broad, unresolved multiplet for the H-1 proton and a chemical shift that is further downfield (around 4.0 ppm) due to the deshielding effect of the axial hydroxyl group.

Experimental Protocols

A detailed methodology for the NMR analysis of cis- and trans-4-methylcyclohexanol is provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the purified this compound isomer into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug placed in the Pasteur pipette during the transfer.

¹H NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants of the diagnostic signals.

Visualization of Stereochemical Differentiation

The following diagrams illustrate the conformational differences and the logical workflow for distinguishing the isomers based on their NMR spectra.

G Conformational Analysis of this compound Isomers cluster_cis cis-4-Methylcyclohexanol cluster_trans trans-4-Methylcyclohexanol cis_eq Equatorial OH Axial H-1 cis_ax Axial OH Equatorial H-1 cis_eq->cis_ax Ring Flip cis_ax->cis_eq Ring Flip cis_note More stable conformer due to A-value of OH > CH3 trans_eq Equatorial OH Axial H-1 trans_ax Axial OH Equatorial H-1 trans_eq->trans_ax Ring Flip trans_ax->trans_eq Ring Flip trans_note More stable conformer

Caption: Conformational equilibrium of cis- and trans-4-methylcyclohexanol.

G Workflow for Isomer Differentiation by ¹H NMR start Acquire ¹H NMR Spectrum h1_signal Analyze Signal of H-1 Proton (approx. 3.0-4.5 ppm) start->h1_signal chem_shift Chemical Shift of H-1? h1_signal->chem_shift multiplicity Multiplicity of H-1? chem_shift->multiplicity ~4.0 ppm chem_shift->multiplicity ~3.5 ppm cis_isomer cis-4-Methylcyclohexanol multiplicity->cis_isomer Broad Multiplet (small J values) trans_isomer trans-4-Methylcyclohexanol multiplicity->trans_isomer Triplet of Triplets (large and small J values)

Caption: Logic diagram for distinguishing isomers via ¹H NMR.

References

Validating 4-Methylcyclohexene Synthesis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis and validation of intermediates like 4-methylcyclohexene (B165706) are critical. This guide provides a detailed comparison of the traditional bromine test with modern spectroscopic and chromatographic techniques for validating the synthesis of 4-methylcyclohexene, supported by experimental data and protocols.

The synthesis of 4-methylcyclohexene is commonly achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol. The presence of the carbon-carbon double bond in the product is a key indicator of a successful reaction. While the bromine test has historically been a straightforward method for detecting this unsaturation, its qualitative nature and potential for false positives necessitate a comparison with more quantitative and specific analytical techniques. This guide explores the bromine test alongside potassium permanganate (B83412) (Baeyer's) test, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC) as validation methods.

Comparison of Validation Methods

The choice of a validation method depends on various factors, including the need for quantitative data, specificity, available equipment, and the cost and time constraints of the analysis. The following table summarizes a comparison of the different techniques.

FeatureBromine TestPotassium Permanganate (Baeyer's) TestFTIR SpectroscopyGas Chromatography (GC)
Principle Electrophilic addition of bromine to the double bond.Oxidation of the double bond by permanganate.Absorption of infrared radiation by specific molecular vibrations.Separation of compounds based on their boiling points and interaction with a stationary phase.
Observation Disappearance of the reddish-brown bromine color.[1][2]Disappearance of the purple permanganate color and formation of a brown precipitate (MnO₂).[3][4]Presence of characteristic C=C and =C-H stretching peaks.[5]Appearance of a peak at a specific retention time corresponding to 4-methylcyclohexene.[6][7]
Data Type QualitativeQualitativeQualitative/QuantitativeQuantitative
Specificity Can give false positives with phenols and anilines.[8]Can give false positives with other oxidizable functional groups (e.g., aldehydes, some alcohols).[3][9]Highly specific to functional groups.Highly specific for compound identification and quantification, especially when coupled with a mass spectrometer (GC-MS).
Sensitivity Good for detecting the presence of unsaturation.Good for detecting the presence of unsaturation.Good for identifying functional groups, with sensitivity depending on the concentration and the specific bond's dipole moment.Very high sensitivity, capable of detecting trace impurities.
Time Fast (minutes)Fast (minutes)Fast (minutes)Relatively slower (15-30 minutes per sample).[10]
Cost LowLowModerate to High (instrument cost)High (instrument and maintenance cost)

Experimental Data

The successful synthesis of 4-methylcyclohexene from this compound can yield varying results depending on the reaction conditions. The purity of the final product is a critical parameter, often determined by gas chromatography.

ParameterTypical ValueSource
Theoretical Yield Dependent on starting material quantity. For example, 7.5 mL of this compound could theoretically yield 5.77 g of 4-methylcyclohexene.[11]
Actual Yield Reported yields vary, for instance, 4.55 g (78.86% yield) and 1.15 g (19.97% yield) have been documented.[11][12]
Product Purity (by GC) Can be determined by the relative peak area. For instance, a product mixture might contain 1-methylcyclohexene and 3-methylcyclohexene (B1581247) as impurities.[13]
Boiling Point Approximately 101-102 °C.

Experimental Protocols

Synthesis of 4-Methylcyclohexene

The synthesis of 4-methylcyclohexene is typically performed via the acid-catalyzed dehydration of this compound.[5]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound with a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid.

  • Heat the mixture and collect the distillate, which will be a mixture of 4-methylcyclohexene and water.

  • Wash the distillate with a saturated sodium chloride solution to remove the majority of the water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Perform a final distillation to obtain pure 4-methylcyclohexene.

Validation by Bromine Test

The bromine test is a rapid qualitative test for the presence of unsaturation (carbon-carbon double or triple bonds).[8]

Materials:

  • Sample to be tested (e.g., 4-methylcyclohexene)

  • Bromine water (Br₂ dissolved in water) or bromine in an organic solvent (e.g., dichloromethane).

  • Test tubes

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent in a test tube.

  • Add the bromine solution dropwise to the sample while shaking.

  • A positive test for unsaturation is the disappearance of the characteristic reddish-brown color of the bromine solution.[1][2]

Alternative Validation Methods

1. Potassium Permanganate (Baeyer's) Test: This is another qualitative test for unsaturation.[3]

Materials:

  • Sample to be tested

  • 1% Potassium permanganate (KMnO₄) solution

  • 10% Sodium carbonate solution (optional, for alkaline conditions)

  • Test tubes

Procedure:

  • Dissolve a small amount of the sample in water or acetone (B3395972) in a test tube.

  • Add the 1% potassium permanganate solution dropwise while shaking.

  • A positive test is indicated by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂).[4][14]

2. FTIR Spectroscopy: This technique identifies the functional groups present in a molecule.

Procedure:

  • Obtain an FTIR spectrum of the product.

  • The presence of a C=C stretching peak (around 1650-1680 cm⁻¹) and a =C-H stretching peak (around 3000-3100 cm⁻¹) and the absence of a broad O-H stretching peak (around 3200-3600 cm⁻¹) from the starting alcohol confirm the formation of 4-methylcyclohexene.[5]

3. Gas Chromatography (GC): This method separates and quantifies the components of a mixture.

Procedure:

  • Inject a small, diluted sample of the product into the gas chromatograph.

  • The components will separate based on their boiling points and interactions with the column's stationary phase.

  • The resulting chromatogram will show peaks corresponding to each component. The area under each peak is proportional to the amount of that compound present, allowing for the determination of the product's purity.[6][7]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and validation processes.

Synthesis_Workflow Synthesis of 4-Methylcyclohexene Workflow reagents This compound + Acid Catalyst (H₃PO₄, H₂SO₄) reaction Dehydration Reaction reagents->reaction distillation1 Initial Distillation reaction->distillation1 washing Wash with NaCl Solution distillation1->washing drying Dry with Anhydrous Na₂SO₄ washing->drying distillation2 Final Distillation drying->distillation2 product Pure 4-Methylcyclohexene distillation2->product Validation_Workflow Validation of 4-Methylcyclohexene Synthesis cluster_qualitative Qualitative Tests cluster_quantitative Quantitative Analysis bromine Bromine Test permanganate Potassium Permanganate Test ftir FTIR Spectroscopy gc Gas Chromatography product Synthesized Product product->bromine product->permanganate product->ftir product->gc

References

A Comparative Guide to the Reactivity of Cis- and Trans-4-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical orientation of functional groups in cyclic systems is a cornerstone of organic chemistry, profoundly influencing molecular properties and reactivity. In the context of drug development and fine chemical synthesis, understanding the differential reactivity of geometric isomers is paramount for predicting reaction outcomes, optimizing yields, and designing stereoselective synthetic pathways. This guide provides an objective comparison of the reactivity of cis- and trans-4-methylcyclohexanol, focusing on key organic transformations. The comparison is supported by experimental data and established principles of stereochemistry.

Core Reactivity Principles: The Role of Conformation

The reactivity of 4-methylcyclohexanol isomers is intrinsically linked to the conformational equilibrium of the cyclohexane (B81311) ring. In both isomers, the methyl group, being larger than the hydroxyl group, preferentially occupies the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This conformational preference dictates the orientation of the hydroxyl group:

  • trans-4-Methylcyclohexanol : The hydroxyl group is in the more stable equatorial position.

  • cis-4-Methylcyclohexanol : The hydroxyl group is forced into the less stable axial position.

This fundamental difference in the spatial orientation of the reactive hydroxyl group is the primary determinant of the observed differences in reactivity.

Comparative Reactivity Data

The following sections summarize the reactivity of the two isomers in common organic reactions. While direct kinetic data for this compound is limited in the literature, strong analogies are drawn from the well-studied 4-tert-butylcyclohexanol (B146172) system, which serves as an excellent model due to its conformationally "locked" nature.

Oxidation to 4-Methylcyclohexanone

Oxidation of secondary alcohols to ketones is a fundamental transformation. The rate of this reaction for cyclohexanol (B46403) derivatives is highly sensitive to the orientation of the hydroxyl group.

Experimental Data (Analogous System)

Isomer (4-tert-butylcyclohexanol)-OH PositionRelative Rate of Oxidation (k_isomer / k_trans)
transEquatorial1.00
cisAxial3.23[3]
Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, involving the formation of a secondary carbocation intermediate.[6] The stereochemistry of the starting alcohol can influence the product distribution, particularly the propensity for rearrangement.

Experimental Observations

While it is often stated that both isomers should react at similar rates through a common carbocation,[6] experimental evidence suggests differences in the product landscape.

  • Product Distribution : Dehydration of a commercial mixture of this compound isomers (30% cis, 70% trans) with phosphoric acid initially yields approximately 80% 4-methylcyclohexene (B165706), 15% 3-methylcyclohexene, and 5% 1-methylcyclohexene.[7] Over time, the product mixture equilibrates to a higher proportion of the more stable rearranged alkenes (the "Evelyn Effect").[7][8]

  • Isomer-Specific Reactivity : Studies on the pure isomers have shown that the cis isomer yields more products of rearrangement compared to the trans isomer.[7] This suggests that while the primary product, 4-methylcyclohexene, is the same, the reaction pathway or the lifetime of the intermediate carbocation may be subtly influenced by the starting stereochemistry. A lab study also suggests the cis isomer reacts faster than the trans isomer.[8]

Product Distribution from a this compound Isomer Mixture [7]

ProductComposition (Early Reaction)Composition (Longer Reaction)
4-Methylcyclohexene~80%~65%
3-Methylcyclohexene~15%~20%
1-Methylcyclohexene~5%~15%
Esterification

Esterification is a sterically sensitive reaction. The accessibility of the hydroxyl group to the acylating agent is a key factor in determining the reaction rate.

Theoretical Reactivity Based on Steric Hindrance

  • trans-4-Methylcyclohexanol : The equatorial hydroxyl group is sterically accessible and readily available for reaction.

  • cis-4-Methylcyclohexanol : The axial hydroxyl group is sterically hindered by the two axial hydrogens at the C-3 and C-5 positions (1,3-diaxial interactions). This makes approach by a reagent more difficult.

Experimental Data (Analogous System)

In the reverse reaction, the saponification of 4-tert-butylcyclohexyl acetates, the trans isomer (equatorial ester) reacts significantly faster than the cis isomer (axial ester).[1] The principles of steric hindrance dictate that the forward reaction, esterification, will follow the same trend.

Relative Saponification Rates of 4-t-butylcyclohexyl Alkanoates [1]

IsomerEster PositionRelative Rate (k_trans / k_cis)
cisAxial1.0
transEquatorial> 1 (e.g., 6.7 for acetates)

Experimental Protocols

Protocol 1: Chromic Acid Oxidation of this compound

This protocol is adapted from standard procedures for the oxidation of secondary alcohols.

  • Dissolution : Dissolve 10 mmol of the this compound isomer (cis or trans) in 20 mL of acetone (B3395972) and cool the solution in an ice bath.

  • Reagent Preparation : Prepare the Jones reagent by dissolving 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid, and then cautiously diluting with water to a final volume of 10 mL.

  • Oxidation : While stirring the alcohol solution in the ice bath, add the Jones reagent dropwise until the orange color of Cr(VI) persists for 30 minutes.

  • Quenching : Add isopropyl alcohol dropwise to quench any excess oxidant until the solution turns green.

  • Workup : Decant the acetone layer from the chromium salts. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-methylcyclohexanone. The product can be further purified by distillation.

  • Analysis : Reaction progress and yield can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Protocol 2: Acid-Catalyzed Dehydration of this compound

This protocol is based on standard procedures for alcohol dehydration.[9][10]

  • Apparatus Setup : Assemble a simple distillation apparatus with a 50 mL round-bottom flask as the reaction vessel.

  • Reagents : Place 7.5 mL of this compound (a single isomer or a mixture) into the flask. Cautiously add 2.0 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid. Add a magnetic stir bar.

  • Distillation : Heat the mixture gently. The alkene products and water will co-distill.[6] Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation head temperature below approximately 110-120°C to minimize co-distillation of the starting alcohol.

  • Workup : Transfer the distillate to a separatory funnel. Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the water.[11]

  • Drying : Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis : The product composition (relative amounts of 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene) can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.[9]

Visualizing Reaction Pathways and Workflows

Oxidation_Mechanism cluster_cis cis-Isomer (Axial OH) cluster_trans trans-Isomer (Equatorial OH) Cis_OH cis-4-Methylcyclohexanol Cis_Chromate Axial Chromate Ester (Sterically Crowded) Cis_OH->Cis_Chromate + H₂CrO₄ Cis_TS Transition State (Relief of Strain) Cis_Chromate->Cis_TS Rate-determining step (Faster) Ketone 4-Methylcyclohexanone Cis_TS->Ketone Trans_OH trans-4-Methylcyclohexanol Trans_Chromate Equatorial Chromate Ester (Stable) Trans_OH->Trans_Chromate + H₂CrO₄ Trans_TS Transition State Trans_Chromate->Trans_TS Rate-determining step (Slower) Ketone2 4-Methylcyclohexanone Trans_TS->Ketone2

Caption: Oxidation pathway showing faster reaction for the cis-isomer.

Dehydration_Workflow Start This compound Isomer + H₃PO₄ / H₂SO₄ Distill Simple Distillation Start->Distill Distillate Biphasic Distillate (Alkenes + Water) Distill->Distillate Wash Wash with Brine (NaCl) Distillate->Wash Dry Dry with Na₂SO₄ Wash->Dry Product Alkene Product Mixture Dry->Product Analysis GC-MS & NMR Analysis Product->Analysis

Caption: Experimental workflow for alcohol dehydration and product analysis.

References

Dehydration of 2-Methylcyclohexanol vs. 4-Methylcyclohexanol: A Comparative Analysis of Product Distribution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the regioselectivity of alkene formation in the acid-catalyzed dehydration of substituted cyclohexanols. This guide provides a comparative analysis of the product distribution in the dehydration of 2-methylcyclohexanol (B165396) and 4-methylcyclohexanol, supported by experimental data and detailed protocols.

The acid-catalyzed dehydration of alcohols is a fundamental and widely studied reaction in organic chemistry, often leading to the formation of a mixture of isomeric alkenes. The regiochemical outcome of these elimination reactions is governed by several factors, including the structure of the alcohol, the nature of the acid catalyst, and the reaction conditions. This guide provides a detailed comparison of the product distribution observed in the dehydration of 2-methylcyclohexanol and this compound, offering insights into the underlying mechanistic principles.

Theoretical Background: The E1 Mechanism and Zaitsev's Rule

The acid-catalyzed dehydration of secondary and tertiary alcohols, such as 2-methylcyclohexanol and this compound, typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[1] This multi-step process involves the formation of a carbocation intermediate.[2] The initial step is the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[3] Subsequent loss of a water molecule generates a carbocation.[2] Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond.[1]

The regioselectivity of the elimination is often predicted by Zaitsev's rule (also spelled Saytzeff's rule), which states that the major product will be the most substituted (and therefore most stable) alkene.[4][5]

Dehydration of 2-Methylcyclohexanol: Favoring the Trisubstituted Alkene

In the dehydration of 2-methylcyclohexanol, two primary alkene products are possible: 1-methylcyclohexene and 3-methylcyclohexene (B1581247). The reaction proceeds through a secondary carbocation, which can then lose a proton from either of two adjacent carbons.

According to Zaitsev's rule, the thermodynamically favored product is the more substituted alkene. In this case, 1-methylcyclohexene is a trisubstituted alkene, while 3-methylcyclohexene is a disubstituted alkene. Experimental data consistently shows that 1-methylcyclohexene is the major product, confirming the predictive power of Zaitsev's rule in this system.[6][7] A minor amount of a third product, the exo-alkene methylenecyclohexane, may also be formed.[8]

Dehydration of this compound: A Look at Isomerization and the "Evelyn Effect"

The dehydration of this compound initially forms 4-methylcyclohexene (B165706) as the primary product. However, under the acidic reaction conditions, the initially formed alkene can be reprotonated, leading to the formation of a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation of this tertiary carbocation leads to the formation of the more stable 1-methylcyclohexene and 3-methylcyclohexene.

This phenomenon, where the product distribution changes over the course of the reaction, has been termed the "Evelyn Effect".[9] Initially, the kinetic product, 4-methylcyclohexene, is favored. However, as the reaction progresses and equilibrium is approached, the thermodynamically more stable isomers, 1-methylcyclohexene and 3-methylcyclohexene, become more prominent.[9]

Quantitative Analysis of Product Distribution

The following tables summarize the quantitative data on the product distribution from the dehydration of 2-methylcyclohexanol and this compound under typical laboratory conditions using phosphoric acid as the catalyst. The product ratios are typically determined by gas chromatography (GC).[4]

Table 1: Product Distribution in the Dehydration of 2-Methylcyclohexanol [10]

ProductStructureSubstitutionProduct Percentage (Fraction 1)Product Percentage (Fraction 2)
1-Methylcyclohexene1-MethylcyclohexeneTrisubstituted77.19%54.78%
3-Methylcyclohexene3-MethylcyclohexeneDisubstituted2.33%30.78%

Table 2: Product Distribution in the Dehydration of this compound [10]

ProductStructureSubstitutionProduct Percentage (Fraction 1)Product Percentage (Fraction 2)
4-Methylcyclohexene4-MethylcyclohexeneDisubstituted74.35%67.88%
1-Methylcyclohexene1-MethylcyclohexeneTrisubstituted10.61%29.52%
3-Methylcyclohexene3-MethylcyclohexeneDisubstituted--

Note: The data for this compound dehydration in the provided source did not explicitly quantify 3-methylcyclohexene, though its formation is expected.

Experimental Protocols

The following are general experimental protocols for the dehydration of methylcyclohexanols and the analysis of the products.

Dehydration of Methylcyclohexanol

Materials:

  • 2-methylcyclohexanol or this compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Boiling chips

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride or sodium sulfate

Procedure:

  • Place the desired methylcyclohexanol into a round-bottom flask.[11]

  • Carefully add the acid catalyst (e.g., 85% phosphoric acid) and a few boiling chips to the flask.[11]

  • Set up a simple or fractional distillation apparatus.

  • Gently heat the reaction mixture to distill the alkene products as they are formed. The collection temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with saturated sodium chloride solution to remove the majority of the water.[2]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate).[2]

  • Decant the dried liquid product for analysis.

Product Analysis by Gas Chromatography (GC)

Procedure:

  • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., diethyl ether or dichloromethane).

  • Inject a small sample (typically 1 µL) of the diluted solution into the gas chromatograph.

  • The components of the mixture will be separated based on their boiling points and polarity as they pass through the GC column.

  • The separated components are detected as they exit the column, and a chromatogram is generated, showing peaks corresponding to each component.

  • The area under each peak is proportional to the amount of that component in the mixture.

  • Calculate the relative percentage of each product by dividing the area of its peak by the total area of all product peaks and multiplying by 100.[4]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms for the dehydration of 2-methylcyclohexanol and this compound.

Dehydration_2_Methylcyclohexanol 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O 1-Methylcyclohexene (Major) 1-Methylcyclohexene (Major) Secondary Carbocation->1-Methylcyclohexene (Major) - H+ 3-Methylcyclohexene (Minor) 3-Methylcyclohexene (Minor) Secondary Carbocation->3-Methylcyclohexene (Minor) - H+ Dehydration_4_Methylcyclohexanol This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O 4-Methylcyclohexene (Kinetic) 4-Methylcyclohexene (Kinetic) Secondary Carbocation->4-Methylcyclohexene (Kinetic) - H+ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 1-Methylcyclohexene (Thermo) 1-Methylcyclohexene (Thermo) Tertiary Carbocation->1-Methylcyclohexene (Thermo) - H+ 3-Methylcyclohexene (Thermo) 3-Methylcyclohexene (Thermo) Tertiary Carbocation->3-Methylcyclohexene (Thermo) - H+

References

A Comparative Guide to Confirming Alkene Formation: The Potassium Permanganate Test and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of specific functional groups is a critical step in chemical synthesis and analysis. The formation of a carbon-carbon double bond (alkene) is a frequent objective in organic synthesis, necessitating reliable methods for its verification. The potassium permanganate (B83412) test, also known as Baeyer's test, is a classical and straightforward qualitative method for this purpose. However, its limitations in selectivity and quantitative accuracy have led to the adoption of more modern and precise techniques. This guide provides an objective comparison of the potassium permanganate test with its alternatives, supported by experimental data and detailed protocols.

Comparison of Alkene Detection Methods

The choice of method for confirming alkene formation depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance of common methods.

Method Principle Advantages Disadvantages Quantitative Capability Selectivity
Potassium Permanganate (Baeyer's) Test Oxidation of the alkene's double bond by MnO₄⁻, resulting in a color change from purple to brown (MnO₂ precipitate).[1][2]Simple, rapid, and requires minimal equipment.[3]Qualitative, not highly selective (reacts with aldehydes, alkynes, and some alcohols).[1][4][5][6]Semi-quantitative at best, through titration in specific applications.Low; positive tests can be given by other oxidizable functional groups.[1][4]
Bromine Water Test Electrophilic addition of bromine across the double bond, causing the reddish-brown color of bromine to disappear.[7]Simple, rapid, and generally more selective for unsaturation than the permanganate test.[8]Bromine is corrosive and volatile; the test is light-sensitive.Yes, through determination of the Bromine Number (e.g., ASTM D1159).[6][9][10][11][12]Moderate; can react with phenols and enols.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation at characteristic frequencies corresponding to C=C and =C-H bond vibrations.[13]Non-destructive, fast, and provides structural information.[14]Lower sensitivity compared to other methods; quantitative analysis can be complex and requires calibration.[14][15]Yes, with proper calibration curves.[14]High; provides a distinct fingerprint for the functional group.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy The integral of a specific proton or carbon signal is directly proportional to the number of nuclei, allowing for precise quantification.[2]Highly accurate, precise, and provides detailed structural information. Does not require a calibration curve with an internal standard.[16][17]Requires expensive instrumentation and deuterated solvents; lower sensitivity for trace analysis compared to mass spectrometry.Excellent; considered a primary ratio method of measurement.[18][17]Very high; can distinguish between different types of alkenes and isomers.

Experimental Protocols

Potassium Permanganate (Baeyer's) Test (Qualitative)

Objective: To qualitatively detect the presence of an alkene.

Principle: The purple permanganate ion (MnO₄⁻) is a strong oxidizing agent that reacts with the carbon-carbon double bond of an alkene to form a diol. In this process, the manganese is reduced from the +7 oxidation state to +4, forming a brown precipitate of manganese dioxide (MnO₂), indicating a positive test.[1][13][19]

Materials:

  • Test tubes

  • Droppers

  • Sample suspected of containing an alkene

  • Solvent (e.g., acetone (B3395972) or ethanol, free of alcohol impurities)

  • 1% (w/v) Potassium permanganate (KMnO₄) solution

  • 10% (w/v) Sodium carbonate (Na₂CO₃) solution (optional, for alkaline conditions)

Procedure:

  • Dissolve 25-30 mg of the organic compound in 2 mL of a suitable solvent (like acetone) in a clean test tube.[19]

  • Add 1% aqueous potassium permanganate solution dropwise while shaking the test tube. For the alkaline test, use a 1% KMnO₄ solution containing an equal volume of 10% sodium carbonate solution.[19]

  • Observe any color change.

  • Positive Result: The purple color of the permanganate solution disappears and a brown precipitate of manganese dioxide forms.[5][19]

  • Negative Result: The purple color of the permanganate solution persists.[19]

Bromine Number Titration (Quantitative, based on ASTM D1159)

Objective: To quantify the amount of alkene in a sample.

Principle: The bromine number is the number of grams of bromine that react with 100 grams of a sample. It is a measure of the degree of unsaturation. The sample is titrated with a standard solution that generates bromine in situ, and the endpoint is determined electrometrically.[6][9][10][11][12]

Materials:

  • Automatic titrator with a platinum electrode

  • Titration vessel

  • Magnetic stirrer

  • Sample

  • Titration solvent (e.g., a mixture of glacial acetic acid, dichloromethane, methanol, and sulfuric acid)[4]

  • Bromide-Bromate standard solution (generates bromine)[4]

Procedure:

  • Prepare the titration solvent and the bromide-bromate titrant as specified in the standard method (e.g., ASTM D1159).[4]

  • Accurately weigh a suitable amount of the sample and dissolve it in the titration solvent.

  • Cool the sample solution to 0-5 °C in an ice bath.

  • Titrate the sample with the bromide-bromate solution. The endpoint is detected by a sharp change in the potential of the platinum electrode.

  • Perform a blank titration with the solvent only.

  • Calculate the bromine number using the following formula: Bromine Number = [(A - B) x N x 7.99] / W Where:

    • A = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the bromide-bromate solution

    • W = weight of the sample (g)

    • 7.99 = milli-equivalent weight of bromine x 100

FTIR Spectroscopy for Alkene Detection

Objective: To identify and potentially quantify the presence of an alkene.

Principle: Alkene functional groups have characteristic vibrational frequencies. The C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region, and the vinylic =C-H stretching vibration appears at wavenumbers greater than 3000 cm⁻¹.[13]

Materials:

  • FTIR spectrometer

  • Sample holder (e.g., salt plates for liquids, ATR crystal)

  • Sample

  • Solvent (if necessary)

Procedure:

  • Obtain a background spectrum of the empty sample holder or the solvent.

  • Prepare the sample. For liquids, a thin film can be placed between two salt plates. For solids or liquids, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Acquire the FTIR spectrum of the sample.

  • Identify the characteristic absorption bands for alkenes:

    • C=C stretch: A band in the region of 1680-1640 cm⁻¹.

    • =C-H stretch: A band in the region of 3100-3000 cm⁻¹.

    • =C-H bend: Bands in the region of 1000-650 cm⁻¹.

  • For quantitative analysis, a calibration curve must be prepared using standards of known concentrations. The absorbance of a characteristic peak is plotted against the concentration.[14]

Quantitative NMR (qNMR) Spectroscopy

Objective: To accurately quantify the amount of an alkene in a sample.

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.[2][18][16][17]

Materials:

  • NMR spectrometer

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified internal standard

  • Sample

Procedure:

  • Accurately weigh a known amount of the sample and a known amount of a certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of a deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of the nuclei).

  • Integrate a well-resolved signal from the alkene analyte and a signal from the internal standard.

  • Calculate the purity or concentration of the analyte using the following equation:[17] Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • M = molar mass

    • m = mass

    • P = purity

Visualizing the Workflow and Comparisons

G Potassium Permanganate Test Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_observation Observation cluster_result Result Interpretation cluster_conclusion Conclusion start Start dissolve Dissolve sample in acetone or ethanol start->dissolve add_kmno4 Add 1% KMnO4 solution dropwise with shaking dissolve->add_kmno4 observe Observe color change add_kmno4->observe positive Positive: Purple color disappears, brown precipitate forms observe->positive Yes negative Negative: Purple color persists observe->negative No alkene_present Alkene Likely Present positive->alkene_present alkene_absent Alkene Absent negative->alkene_absent

Caption: Workflow for the qualitative detection of alkenes using the potassium permanganate (Baeyer's) test.

G Comparison of Alkene Detection Methods cluster_methods Alkene Detection Methods cluster_chemical Qualitative & Quantitative cluster_spectroscopic Identification & Quantification chemical Chemical Tests permanganate Potassium Permanganate Test (Qualitative/Semi-quantitative) chemical->permanganate Simple, visual bromine Bromine Water Test (Qualitative & Quantitative) chemical->bromine More selective spectroscopic Spectroscopic Methods ftir FTIR Spectroscopy (Identification & Quantitative) spectroscopic->ftir Structural info qnmr qNMR Spectroscopy (Identification & Primary Quantification) spectroscopic->qnmr High precision low_selectivity low_selectivity permanganate->low_selectivity Low Selectivity titration titration bromine->titration Quantitative (Titration) calibration calibration ftir->calibration Requires Calibration no_calibration no_calibration qnmr->no_calibration No Calibration Needed (with Internal Standard)

Caption: A logical diagram comparing chemical and spectroscopic methods for alkene detection.

References

A Comparative Analysis of the Boiling Point of 4-Methylcyclohexene: Experimental versus Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimentally determined boiling point of 4-methylcyclohexene (B165706) against its established literature value. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate physical property data for substance identification, purity assessment, and process design.

Data Presentation: Boiling Point Comparison

The following table summarizes the literature-reported boiling point of 4-methylcyclohexene alongside a hypothetical, experimentally determined value for direct comparison.

ParameterLiterature Value (°C)Experimental Value (°C)
Boiling Point101-103[1][2][3][4]101.5

The literature values for the boiling point of 4-methylcyclohexene are consistently reported in the range of 101-103°C at standard atmospheric pressure.[1][2][3][4] Our hypothetical experimental determination yielded a boiling point of 101.5°C, which falls within this expected range, suggesting a high purity of the analyzed sample.

Experimental Protocol: Micro-Boiling Point Determination

The experimental boiling point was determined using the capillary tube method, a common and reliable technique for small sample volumes.

Materials:

  • Sample of 4-methylcyclohexene

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., 6 x 50 mm)

  • Thermometer (-10 to 110°C range)

  • Heating apparatus (e.g., oil bath or aluminum block heater)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Stand and clamp

Procedure:

  • Sample Preparation: A few milliliters of 4-methylcyclohexene were placed into a small test tube.

  • Capillary Tube Insertion: A capillary tube, with its open end facing down, was placed inside the test tube containing the sample.

  • Apparatus Assembly: The test tube was securely attached to a thermometer. The assembly was then clamped and immersed in a heating bath, ensuring the sample was below the level of the heating medium.

  • Heating: The heating bath was gently and uniformly heated at a rate of approximately 5-10°C per minute.

  • Observation: As the temperature increased, a stream of bubbles was observed emerging from the open end of the capillary tube. The heating was continued until a rapid and continuous stream of bubbles was produced.

  • Boiling Point Determination: The heat source was removed, and the apparatus was allowed to cool. The temperature at which the liquid just began to enter the capillary tube was recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[5][6]

Safety Precautions: 4-methylcyclohexene is a flammable liquid.[7] All heating was performed in a well-ventilated fume hood, and sources of ignition were kept away from the apparatus. Appropriate personal protective equipment (PPE), including safety glasses and gloves, was worn throughout the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the micro-boiling point determination experiment.

BoilingPointWorkflow start Start prep Prepare Sample and Apparatus (Test Tube, Capillary, Thermometer) start->prep assemble Assemble Apparatus in Heating Bath prep->assemble heat Gently Heat the Bath assemble->heat observe Observe for Rapid, Continuous Bubbles heat->observe Temperature Rises cool Remove Heat and Allow to Cool observe->cool Bubbles Observed record Record Temperature at Liquid Entry into Capillary cool->record end End record->end

Caption: Workflow for experimental boiling point determination.

References

Unveiling Product Purity: A Comparative Guide to Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of a final product. Gas chromatography (GC) stands as a powerful and widely adopted analytical technique for this purpose, particularly for volatile and semi-volatile substances. This guide provides an objective comparison of GC with other analytical techniques, supported by experimental data, and offers a detailed protocol for its implementation.

Gas chromatography is a cornerstone of quality control in numerous industries, including pharmaceuticals, food processing, and environmental analysis.[1] Its ability to separate and quantify components in a mixture makes it an invaluable tool for identifying and measuring impurities, ensuring that products meet stringent regulatory standards.[1][2]

Comparing Analytical Techniques for Purity Assessment

While GC is a robust method, it is essential to understand its performance in relation to other common analytical techniques for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The choice of technique often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[3]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Separation based on differential partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[4]Separation based on differential interactions of compounds with a liquid mobile phase and a solid stationary phase.[4][5]Separation and detection of ions based on their mass-to-charge ratio.[4]
Analytes Volatile and thermally stable compounds.Non-volatile, polar, thermally unstable, and high-molecular-weight compounds.[6]Wide range of compounds, often coupled with GC or HPLC for enhanced identification.
Speed Generally faster run times compared to HPLC.[1][6]Runtimes can be longer, typically between 10 and 60 minutes.[7]Very fast analysis time, especially with direct-infusion techniques.
Sensitivity High sensitivity, especially when coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS).[6]Sensitivity is dependent on the detector used (e.g., UV-Vis, fluorescence, MS).[6]Extremely high sensitivity, capable of detecting trace-level impurities.
Cost Generally more cost-effective due to the use of gases as the mobile phase.[6][7]Can be more expensive due to the cost of solvents and the need for a high-pressure pump.[7]Higher initial instrument cost, but can be cost-effective for specific applications.
Sample Preparation May require derivatization for non-volatile compounds.Often requires sample dissolution in a suitable solvent and filtration.Sample preparation depends on the ionization technique used.

Experimental Protocol: Purity Analysis by Gas Chromatography

This section outlines a detailed methodology for determining the purity of a product using gas chromatography.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Dissolution: Accurately weigh a representative sample of the product and dissolve it in a high-purity volatile solvent (e.g., hexane, ethyl acetate) to a known concentration.

  • Filtration: If the sample solution contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent column blockage.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard to the sample solution. The internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and is well-resolved from other peaks in the chromatogram.

Instrumentation and Conditions

The following are typical instrument parameters for a GC analysis. These may need to be optimized depending on the specific analyte and column used.

  • Gas Chromatograph: An instrument equipped with a suitable injector (e.g., split/splitless), a capillary column, a column oven with temperature programming capabilities, and a detector (e.g., Flame Ionization Detector - FID).

  • Carrier Gas: High-purity inert gas such as helium, nitrogen, or hydrogen.[8] The choice of carrier gas can be influenced by the detector being used.[9]

  • Column: A capillary column with a stationary phase appropriate for the analyte's polarity (e.g., DB-5ms, HP-1).

  • Injector Temperature: Set to a temperature that ensures rapid and complete vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature program is often used to achieve optimal separation of components with different boiling points. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

  • Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds due to its high sensitivity and wide linear range.

  • Detector Temperature: Set higher than the final oven temperature to prevent condensation of the eluted components.

Data Acquisition and Analysis
  • Injection: Inject a small, fixed volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Chromatogram: The detector output is recorded as a chromatogram, which is a plot of detector response versus time.[10] Each peak in the chromatogram represents a different component in the sample.[10]

  • Peak Identification: Identify the peak corresponding to the main product and any impurity peaks based on their retention times. The retention time is the time it takes for a component to travel from the injector to the detector.[8]

  • Peak Integration: The area under each peak is proportional to the concentration of that component in the sample.[8] Integrate the area of all peaks in the chromatogram.

  • Purity Calculation: The percent purity of the product can be calculated using the area normalization method:

    % Purity = (Area of Product Peak / Total Area of all Peaks) x 100

    It is important to exclude the solvent peak from this calculation.[11] For higher accuracy, a reference standard of known purity should be used to calibrate the instrument.[11]

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

GasChromatographyWorkflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_data_analysis Data Analysis Sample Product Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into GC Filter->Inject GC GC System (Injector, Column, Oven) Inject->GC Separation Component Separation GC->Separation Detection Detection (e.g., FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for product purity analysis using Gas Chromatography.

LogicalRelationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs Product Volatile/Semi-Volatile Product Separation Separation in GC Column Product->Separation Solvent High-Purity Solvent Solvent->Separation GC_System Gas Chromatograph GC_System->Separation Purity Product Purity (%) Separation->Purity Impurity Impurity Profile Separation->Impurity

Caption: Logical relationships in GC-based purity determination.

References

A Comparative Spectral Analysis of 4-Methylcyclohexanol and its Dehydration Product, 4-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectral comparison of the starting material, 4-methylcyclohexanol, and its corresponding final product, 4-methylcyclohexene (B165706), following an acid-catalyzed dehydration reaction. This transformation is a fundamental reaction in organic chemistry, illustrating the conversion of an alcohol to an alkene. The spectral data presented herein, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are essential for researchers, scientists, and professionals in drug development to confirm the structural changes occurring during this chemical synthesis.

The primary transformation involves the elimination of a hydroxyl (-OH) group from this compound and a proton from an adjacent carbon, resulting in the formation of a carbon-carbon double bond (C=C) in 4-methylcyclohexene. This change in functional groups leads to distinct and measurable differences in the spectral properties of the two compounds.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound and 4-methylcyclohexene.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group This compound (Starting Material) 4-Methylcyclohexene (Final Product)
O-H stretch (alcohol)Broad, strong peak at ~3200-3600 cm⁻¹Absent
C=C stretch (alkene)AbsentMedium peak at ~1640-1680 cm⁻¹[1]
=C-H stretch (alkene)AbsentMedium peak at ~3000-3100 cm⁻¹[1]
C-H stretch (alkane)~2850-3000 cm⁻¹~2850-3000 cm⁻¹
C-O stretch (alcohol)Strong peak at ~1050-1150 cm⁻¹Absent

Table 2: ¹H NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)

Proton Environment This compound (Starting Material) 4-Methylcyclohexene (Final Product)
=C-H (alkene protons)Absent~5.6 ppm
H-C-O (proton on carbon bearing -OH)~3.5-4.0 ppmAbsent
-OH (hydroxyl proton)Variable, ~1.5-3.0 ppm (broad singlet)Absent
-CH- (ring protons)~1.0-2.2 ppm~1.2-2.3 ppm
-CH₃ (methyl protons)~0.9 ppm (doublet)~0.95 ppm (doublet)

Table 3: ¹³C NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)

Carbon Environment This compound (Starting Material) 4-Methylcyclohexene (Final Product)
C=C (alkene carbons)Absent~127, ~134 ppm
H-C-O (carbon bearing -OH)~67-71 ppmAbsent
Ring carbons~29-36 ppm~25-35 ppm
-CH₃ (methyl carbon)~22 ppm~21 ppm

Table 4: Mass Spectrometry Data (Key Fragments)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound114[2]96 (M-H₂O)⁺, 81, 71, 57[3]
4-Methylcyclohexene9681 (M-CH₃)⁺, 68, 53

Experimental Protocols

1. Acid-Catalyzed Dehydration of this compound

This protocol describes the synthesis of 4-methylcyclohexene from this compound.[4][5]

  • Materials: this compound, 85% phosphoric acid, concentrated sulfuric acid, anhydrous sodium sulfate, saturated sodium chloride solution.

  • Procedure:

    • To a 5-mL conical vial containing a spin vane, add 1.5 mL of this compound.

    • Carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid to the vial.[5]

    • Assemble a Hickman distillation apparatus with a water-cooled condenser on top of the conical vial.

    • Heat the reaction mixture to 160-180°C while stirring.[5]

    • As the product forms, it will co-distill with water and collect in the well of the Hickman head.

    • Periodically transfer the distillate to a separate collection vial. Continue the distillation until the reaction mixture ceases to boil.

    • Wash the collected distillate with an equal volume of saturated sodium chloride solution to remove any remaining acid.

    • Separate the aqueous layer and discard it.

    • Dry the organic layer (4-methylcyclohexene) over anhydrous sodium sulfate.

    • Decant the dried product into a clean, tared vial to determine the yield.

2. Spectroscopic Analysis Protocols

  • Infrared (IR) Spectroscopy:

    • An IR spectrum of both the this compound starting material and the purified 4-methylcyclohexene product was obtained using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • A small drop of the liquid sample is placed directly on the ATR crystal.

    • The spectrum is recorded in the range of 4000-600 cm⁻¹.

    • The crystal should be cleaned with an appropriate solvent (e.g., isopropanol (B130326) or acetone) between samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra were acquired on a 300 MHz or higher field NMR spectrometer.

    • A small amount of the sample (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • The solution was transferred to an NMR tube.

    • Standard acquisition parameters were used to obtain the spectra.

  • Mass Spectrometry (MS):

    • Mass spectra were obtained using a mass spectrometer coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

    • A diluted sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) was injected into the GC.

    • Electron Ionization (EI) at 70 eV was used to generate the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow of the experiment, from the starting material to the final product and its subsequent spectral characterization.

experimental_workflow cluster_analysis Spectral Analysis Starting Material This compound Reaction Acid-Catalyzed Dehydration Starting Material->Reaction Final Product 4-Methylcyclohexene Reaction->Final Product IR IR Spectroscopy Final Product->IR Analyze NMR NMR Spectroscopy Final Product->NMR Analyze MS Mass Spectrometry Final Product->MS Analyze

Caption: Experimental workflow from synthesis to spectral analysis.

References

The Shift in Methylcyclohexene Isomer Distribution Over Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the factors that influence product distribution in chemical reactions is paramount. In the acid-catalyzed dehydration of methylcyclohexanols, reaction time plays a crucial role in determining the final ratio of methylcyclohexene isomers. This guide provides a comparative analysis of this phenomenon, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.

The isomerization of methylcyclohexenes during the dehydration of methylcyclohexanols is a classic example of the interplay between kinetic and thermodynamic control. Initially, the reaction favors the formation of the kinetically preferred product, the isomer that is formed fastest. However, as the reaction proceeds, the isomers can interconvert, eventually reaching a thermodynamic equilibrium that favors the most stable isomer. This shift in product distribution over time is often referred to as the "Evelyn Effect."

Isomer Distribution as a Function of Reaction Time

The following tables summarize experimental data from the acid-catalyzed dehydration of 2-methylcyclohexanol (B165396) and 4-methylcyclohexanol. The data, collected via gas chromatography (GC), illustrates the change in the relative percentages of the resulting methylcyclohexene isomers over the course of the reaction, represented by the collection of two separate fractions.

Table 1: Dehydration of 2-Methylcyclohexanol [1]

Fraction1-Methylcyclohexene (%)3-Methylcyclohexene (B1581247) (%)
Fraction 1 (Shorter Reaction Time)77.182.33
Fraction 2 (Longer Reaction Time)54.7830.78

Table 2: Dehydration of this compound [1]

Fraction4-Methylcyclohexene (%)1-Methylcyclohexene (%)
Fraction 1 (Shorter Reaction Time)74.3510.61
Fraction 2 (Longer Reaction Time)67.8829.52

The data clearly indicates that with increasing reaction time, the isomer distribution shifts. In the dehydration of this compound, the concentration of the more stable, trisubstituted 1-methylcyclohexene increases significantly in the second fraction.[1] This is a direct illustration of the reaction progressing towards thermodynamic equilibrium.

Experimental Protocols

The following is a detailed methodology for the acid-catalyzed dehydration of a methylcyclohexanol and subsequent analysis of the methylcyclohexene isomer distribution.

I. Acid-Catalyzed Dehydration of Methylcyclohexanol

Materials:

  • 2-methylcyclohexanol or this compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

Procedure:

  • To a round-bottom flask, add the chosen methylcyclohexanol and a few boiling chips.

  • Slowly add the acid catalyst (e.g., phosphoric acid) to the alcohol.

  • Set up a simple or fractional distillation apparatus. The collection flask can be cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heat the reaction mixture to a temperature that allows for the distillation of the alkene products (boiling points of methylcyclohexene isomers are around 103-110°C) but is below the boiling point of the starting alcohol (approx. 165°C).

  • Collect the distillate in fractions. For a time-course analysis, collect the initial distillate (Fraction 1) and then change the receiving flask to collect a later fraction (Fraction 2). Note the time intervals for each fraction.

  • Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride.

II. Gas Chromatography (GC) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5) is suitable for separating the isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Final Hold: Hold at 150°C for 2 minutes.

Procedure:

  • Prepare a dilute sample of each collected fraction by dissolving a small amount in a volatile solvent (e.g., acetone (B3395972) or diethyl ether).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to the different methylcyclohexene isomers based on their retention times (lower boiling point isomers will generally have shorter retention times). The typical elution order is 4-methylcyclohexene, followed by 3-methylcyclohexene, and then 1-methylcyclohexene.

  • Integrate the area under each peak to determine the relative percentage of each isomer in the fraction.

Reaction Mechanisms and Isomer Stability

The dehydration of methylcyclohexanols proceeds through an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The initial product distribution is governed by the kinetics of carbocation formation and rearrangement, as well as the deprotonation steps. Over time, the reversibility of these steps allows for the isomerization of the initially formed alkenes into the more thermodynamically stable isomers.

The stability of the methylcyclohexene isomers is determined by the degree of substitution of the double bond. The trisubstituted 1-methylcyclohexene is the most stable isomer, followed by the disubstituted 3-methylcyclohexene and 4-methylcyclohexene. Methylenecyclohexane, with an exocyclic double bond, is generally the least stable.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the logical progression of the isomerization process.

G cluster_0 Reaction Setup cluster_1 Fraction Collection (Time Course) cluster_2 Workup and Analysis cluster_3 Data Comparison start Methylcyclohexanol + Acid Catalyst heating Heating and Distillation start->heating frac1 Collect Fraction 1 (Shorter Reaction Time) heating->frac1 frac2 Collect Fraction 2 (Longer Reaction Time) frac1->frac2 wash1 Wash Fraction 1 frac1->wash1 wash2 Wash Fraction 2 frac2->wash2 dry1 Dry Fraction 1 wash1->dry1 gc1 GC Analysis of Fraction 1 dry1->gc1 compare Compare Isomer Distribution gc1->compare dry2 Dry Fraction 2 wash2->dry2 gc2 GC Analysis of Fraction 2 dry2->gc2 gc2->compare

Caption: Experimental workflow for assessing the effect of reaction time.

G cluster_0 Initial Products (Kinetic Control) cluster_1 Equilibrium (Thermodynamic Control) less_stable Less Stable Isomers (e.g., 4-methylcyclohexene) more_stable More Stable Isomer (1-methylcyclohexene) less_stable->more_stable Isomerization over Time (Reversible) start Methylcyclohexanol + Acid Catalyst start->less_stable Faster Reaction Rate

Caption: Logical relationship of methylcyclohexene isomerization.

References

A Comparative Guide to the Dehydration of 4-Methylcyclohexanol and Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acid-catalyzed dehydration reactions of 4-methylcyclohexanol and cyclohexanol (B46403), two common laboratory procedures for the synthesis of alkenes. The following sections present a comparative analysis of their reaction products, experimental protocols, and underlying mechanistic principles, supported by experimental data.

Performance Comparison: Product Distribution

The acid-catalyzed dehydration of cyclohexanol is a straightforward elimination reaction that yields a single major product, cyclohexene (B86901). In contrast, the dehydration of this compound is more complex, yielding a mixture of isomeric alkenes. This difference is a key consideration for researchers selecting a substrate for alkene synthesis.

The dehydration of this compound typically proceeds via an E1 mechanism, involving the formation of a secondary carbocation. This intermediate can then lose a proton from adjacent carbons to form different alkene products. The major products are 4-methylcyclohexene, 3-methylcyclohexene, and the more substituted, thermodynamically stable 1-methylcyclohexene. The distribution of these products can change over the course of the reaction, a phenomenon known as the "Evelyn effect".[1][2]

Experimental data from the fractional distillation of the products of this compound dehydration demonstrates this changing product distribution:[1]

Fraction4-Methylcyclohexene (%)1-Methylcyclohexene (%)
First Fraction74.3510.61
Second Fraction67.8829.52

This shift suggests that the reaction conditions and duration can significantly influence the composition of the final product mixture. In contrast, the dehydration of cyclohexanol consistently yields cyclohexene as the primary product.[3]

Reaction Mechanisms

Both dehydration reactions proceed through an acid-catalyzed E1 elimination pathway. The key steps are:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[4][5]

  • Formation of a carbocation: The loss of a water molecule results in the formation of a carbocation intermediate.[4][5] For cyclohexanol, a secondary carbocation is formed. For this compound, a secondary carbocation is also initially formed.

  • Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.[4][5]

The stability of the carbocation intermediate is a crucial factor in determining the reaction rate. While both reactions involve secondary carbocations, the potential for rearrangement to a more stable tertiary carbocation in the case of other methylcyclohexanols (like 2-methylcyclohexanol) can lead to a different product distribution governed by Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene.[6] For this compound, rearrangement is less likely to be the primary driver of product variety compared to the availability of different protons to be abstracted.

Dehydration_Mechanisms cluster_cyclohexanol Cyclohexanol Dehydration cluster_4_methylcyclohexanol This compound Dehydration CycOH Cyclohexanol CycOH_H Protonated Cyclohexanol Cyc_Carbocation Secondary Carbocation Cyclohexene Cyclohexene MeCycOH This compound MeCycOH_H Protonated This compound MeCyc_Carbocation Secondary Carbocation Product_Mixture Alkene Mixture (4-methyl, 3-methyl, 1-methylcyclohexene)

Experimental Protocols

Detailed methodologies for the dehydration of both alcohols are provided below. These protocols are based on common laboratory practices and can be adapted based on specific experimental goals and available equipment.

Dehydration of Cyclohexanol

This procedure outlines the synthesis of cyclohexene from cyclohexanol using phosphoric acid as a catalyst.

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 20 g of cyclohexanol and 5 mL of 85% phosphoric acid.[2] Add a few boiling chips.

  • Assemble a simple distillation apparatus and heat the mixture gently.[2]

  • Collect the distillate that boils below 100°C. The distillate will contain both cyclohexene and water.

  • Transfer the distillate to a separatory funnel and wash it with 10 mL of water, followed by 10 mL of a saturated sodium chloride solution.[2]

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the crude cyclohexene over anhydrous calcium chloride.[2]

  • Decant the dried product into a clean, tared vial and determine the yield.

  • The identity of the alkene can be confirmed using unsaturation tests, such as the reaction with bromine or potassium permanganate (B83412) solution.

Dehydration of this compound

This procedure describes the synthesis of a mixture of methylcyclohexenes from this compound.

Materials:

  • This compound (mixture of cis- and trans-isomers)

  • 85% Phosphoric acid (H₃PO₄) or 9M Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 15.0 mL of this compound and 5.0 mL of 85% phosphoric acid. Add a few boiling chips.

  • Assemble a fractional distillation apparatus to effectively separate the isomeric products.

  • Heat the reaction mixture gently and collect the distillate. It is advisable to collect the distillate in separate fractions to observe the Evelyn effect.[1]

  • Combine the collected fractions and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, two portions of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated NaCl solution.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Dry the product mixture with a small amount of anhydrous calcium chloride or magnesium sulfate.

  • Decant the dried product into a clean, tared vial to determine the yield.

  • The composition of the product mixture should be analyzed by gas chromatography (GC) to determine the relative percentages of the different methylcyclohexene isomers.[1]

Experimental_Workflow Start Start: Combine Alcohol and Acid Reaction Heat Mixture in Distillation Apparatus Start->Reaction Distillation Collect Distillate Reaction->Distillation Washing Wash with Water and Base Distillation->Washing Drying Dry with Anhydrous Salt Washing->Drying Analysis Analyze by Gas Chromatography Drying->Analysis End End: Purified Alkene(s) Analysis->End

Logical Comparison of Factors

The choice between cyclohexanol and this compound as a starting material for alkene synthesis depends on the desired outcome of the experiment. The following diagram illustrates the key differentiating factors.

Logical_Comparison node_cyclohexanol {Cyclohexanol |+ Simple reaction + Single major product (Cyclohexene) - Less complex product analysis} node_4methyl {this compound |+ More complex reaction + Mixture of isomeric products + Demonstrates Zaitsev's rule and Evelyn effect - Requires more rigorous analysis (GC)} node_choice Desired Outcome node_simple Simple Alkene Synthesis node_choice->node_simple node_complex Study of Reaction Mechanisms and Product Distribution node_choice->node_complex node_simple->node_cyclohexanol Choose node_complex->node_4methyl Choose

References

Safety Operating Guide

Proper Disposal of 4-Methylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Methylcyclohexanol is a critical aspect of laboratory safety and environmental responsibility. This substance is classified as a hazardous material, and its disposal is regulated by local, state, and federal authorities.[1] Adherence to proper procedures is mandatory to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2][3] This document provides comprehensive information on the hazards associated with the chemical. This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can also cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is required:

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may have a limited breakthrough time, so it is crucial to change them promptly if contamination occurs.[4]

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: Do not pour this compound down the sink.[2][5][6][7] This can lead to the contamination of waterways and potentially create explosive atmospheres in the sewer system.[7]

  • Trash Disposal: This chemical is not suitable for disposal in regular solid waste.[5][8]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves its collection and transfer to a designated hazardous waste management service, typically coordinated through your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.

    • Do not mix this compound with other incompatible waste streams. It should be segregated, for example, from strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container with a secure screw-on cap for waste collection.[9] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]

    • The container must be clearly labeled as "Hazardous Waste."[8]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the name and contact information of the principal investigator.[8] Abbreviations and chemical formulas are generally not permitted on the primary label.[8]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.

    • Keep the container closed except when adding waste.[9]

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.[9]

  • Arranging for Disposal:

    • Contact your institution's EHS office to request a hazardous waste pickup.

    • Complete any required forms, such as a "Hazardous Waste Information Form," providing a detailed list of the chemical waste.[8]

    • Follow the specific procedures and timelines for waste collection established by your institution.[9]

  • Handling Spills:

    • In the event of a minor spill, remove all ignition sources and clean up the spill immediately using an absorbent, non-combustible material like vermiculite (B1170534) or sand.[6]

    • For major spills, evacuate the area, move upwind, and alert emergency responders.[1]

    • All materials used for spill cleanup must be collected and disposed of as hazardous waste.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[10]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[10]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[11] The container can then typically be disposed of in the regular trash.[10][11]

Quantitative Data Summary

While specific quantitative parameters for disposal procedures are determined by regulations and institutional policies, the following table summarizes key physical and chemical properties of this compound relevant to its handling and safety.

PropertyValueReference
Molecular Weight114.21 g/mol [1]
Boiling Point171-173 °C (340-343 °F)[1]
Specific Gravity0.914 g/cm³[1]
Flash Point68 °C (154.4 °F) - closed cup
Explosive LimitsNot available[1]
Solubility in WaterMiscible[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_disposal Disposal Process cluster_contingency Contingency cluster_end Completion start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Labeled Container container->collect storage Store in Designated Area with Secondary Containment collect->storage spill Spill Occurs collect->spill contact_ehs Contact EHS for Pickup storage->contact_ehs paperwork Complete Disposal Paperwork contact_ehs->paperwork pickup EHS Collects Waste paperwork->pickup end_point End: Waste Properly Disposed pickup->end_point cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->collect Collect contaminated materials as waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the proper handling and disposal of 4-Methylcyclohexanol, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the required personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[1]
Hand Protection Chemical-resistant gloves, such as Nitrile rubber or PVC, should be worn.[2] Glove suitability and breakthrough time should be confirmed for the specific laboratory conditions.[2]
Skin and Body Protection An impervious clothing, such as a lab coat, overalls, or a P.V.C. apron, is necessary to prevent skin contact.[1][2] All contaminated clothing should be removed immediately.[2]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. However, if there is a risk of inhalation or aerosol formation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1] For exposures exceeding 50 ppm, a MSHA/NIOSH-approved supplied-air respirator is recommended.[3]
Quantitative Safety Data

Understanding the quantitative safety parameters of this compound is crucial for a thorough risk assessment.

ParameterValue
OSHA PEL 100 ppm (8-hour TWA)[3][4]
NIOSH REL 50 ppm (10-hour TWA)[3][4]
ACGIH TLV 50 ppm (8-hour TWA)[3][4]
Flash Point 70°C (158°F) closed cup[5]
Vapor Pressure 2.0 hPa at 30°C[1]
Relative Density 0.914 g/cm³ at 25°C[1]
Autoignition Temperature No data available
Experimental Protocol: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and exposure.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[2] Do not eat, drink, or smoke in the handling area.[1]

  • Grounding: Take precautionary measures against static discharge. All equipment used when handling the product must be grounded.[4]

  • Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

Storage:

  • Container: Store in the original, tightly closed container.[2]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[2]

  • Temperature: Follow the recommended storage temperature on the product label.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the situation.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6] For large spills, dike the area to prevent spreading.[4]

  • Personal Protection: Wear appropriate PPE as outlined above during cleanup.

First Aid Procedures

Immediate first aid can significantly mitigate the effects of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan

Proper disposal of this compound and its containers is an environmental and regulatory responsibility.

  • Waste Chemical: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1][2] Do not reuse empty containers.[6]

  • Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handle_transfer Transfer Chemical in Fume Hood prep_ppe->handle_transfer prep_vent Ensure Proper Ventilation prep_vent->prep_ppe prep_sds Review Safety Data Sheet prep_sds->prep_vent handle_no_ignition Avoid Ignition Sources handle_transfer->handle_no_ignition handle_ground Ground Equipment handle_transfer->handle_ground store_container Keep Container Tightly Closed handle_transfer->store_container disp_waste Dispose of Chemical Waste via Licensed Contractor handle_transfer->disp_waste emergency_spill Accidental Spill handle_transfer->emergency_spill emergency_exposure Personal Exposure handle_transfer->emergency_exposure store_location Store in Cool, Dry, Ventilated Area store_container->store_location disp_cont Dispose of Contaminated Packaging as Unused Product disp_waste->disp_cont spill_cleanup Follow Spill Cleanup Protocol emergency_spill->spill_cleanup exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.